Hexadecyl 2-ethylhexanoate
Description
Properties
IUPAC Name |
hexadecyl 2-ethylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-22-26-24(25)23(6-3)21-8-5-2/h23H,4-22H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNUECKWDBNFJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866741 | |
| Record name | Hexanoic acid, 2-ethyl-, hexadecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59130-69-7, 90411-68-0 | |
| Record name | Cetyl 2-ethylhexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59130-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetyl 2-ethylhexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059130697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetyl ethylhexanoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11349 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hexanoic acid, 2-ethyl-, hexadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, 2-ethyl-, hexadecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyl 2-ethylhexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hexanoic acid, 2-ethyl-, C16-18-alkyl esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETYL ETHYLHEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/134647WMX4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Molecular Profile of a High-Performance Emollient
An In-depth Technical Guide to the Synthesis and Characterization of Hexadecyl 2-ethylhexanoate
Prepared by: Gemini, Senior Application Scientist
Hexadecyl 2-ethylhexanoate (CAS No. 59130-69-7), commonly known in the cosmetics industry as Cetyl Ethylhexanoate, is a versatile ester that serves as a high-performance emollient and skin conditioning agent.[1] With the molecular formula C₂₄H₄₈O₂ and a molecular weight of 368.64 g/mol , this compound is prized for its non-oily feel, excellent spreadability, and ability to impart a soft, smooth, and supple feel to the skin.[1][2] It is a key ingredient in a wide array of skincare and cosmetic products, including moisturizers, lotions, sunscreens, and color cosmetics, where it also functions as a pigment dispersant and emulsifying agent.[1][3]
This technical guide provides a comprehensive overview of the synthesis and characterization of Hexadecyl 2-ethylhexanoate, designed for researchers, chemists, and formulation scientists. We will delve into the mechanistic principles of its synthesis via Fischer-Speier esterification, provide a detailed experimental protocol for its preparation and purification, and outline the analytical techniques required for its structural elucidation and purity verification.
Synthesis via Fischer-Speier Esterification
The most common and industrially scalable method for producing Hexadecyl 2-ethylhexanoate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (2-ethylhexanoic acid) with a long-chain alcohol (1-hexadecanol).[4][5][6]
Causality of the Experimental Design
The Fischer esterification is a reversible equilibrium reaction.[7][8] To achieve a high yield of the desired ester, the equilibrium must be shifted toward the products, in accordance with Le Châtelier's Principle. This is typically accomplished in two ways:
-
Use of Excess Reagent: Employing a large excess of one of the reactants (usually the less expensive one, the alcohol) increases the probability of reaction, driving the equilibrium forward.[9]
-
Removal of Water: Water is a byproduct of the reaction. Its continuous removal from the reaction mixture prevents the reverse reaction (ester hydrolysis) from occurring.[7][8][10] This is often achieved by using a Dean-Stark apparatus, which physically separates the water as it is formed.[10]
An acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is essential. The catalyst works by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[4][8][9]
Reaction Mechanism: Fischer-Speier Esterification
Caption: The acid-catalyzed mechanism for the formation of an ester from a carboxylic acid and an alcohol.
Experimental Protocol: Synthesis and Purification
This protocol details the synthesis of Hexadecyl 2-ethylhexanoate on a laboratory scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 2-Ethylhexanoic Acid | C₈H₁₆O₂ | 144.21 | 14.42 g | 0.10 |
| 1-Hexadecanol | C₁₆H₃₄O | 242.44 | 26.67 g | 0.11 |
| p-Toluenesulfonic acid | C₇H₈O₃S·H₂O | 190.22 | 0.95 g | 0.005 |
| Toluene | C₇H₈ | 92.14 | 150 mL | - |
| Sodium Bicarbonate (5% aq.) | NaHCO₃ | 84.01 | 2 x 100 mL | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | 100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.
-
Charging Reagents: To the flask, add 2-ethylhexanoic acid (14.42 g, 0.10 mol), 1-hexadecanol (26.67 g, 0.11 mol, 1.1 eq), p-toluenesulfonic acid monohydrate (0.95 g, 0.005 mol), and toluene (150 mL). The use of a slight excess of the alcohol helps to ensure the complete conversion of the carboxylic acid.[10]
-
Reflux and Water Removal: Heat the mixture to reflux using a heating mantle. Toluene forms an azeotrope with water, which will collect in the Dean-Stark trap, effectively removing it from the reaction and driving the equilibrium towards the ester product.[10]
-
Reaction Monitoring: Continue refluxing for 4-6 hours, or until water ceases to collect in the trap. The theoretical amount of water to be collected is 1.8 mL (0.10 mol).
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
Step-by-Step Work-up and Purification
-
Solvent Removal: Remove the bulk of the toluene solvent using a rotary evaporator.
-
Transfer and Dilution: Transfer the residual oil to a 500 mL separatory funnel using diethyl ether or ethyl acetate (~150 mL) as a solvent.
-
Neutralization Wash: Add 100 mL of a 5% aqueous sodium bicarbonate solution to the separatory funnel. Stopper and shake gently, venting frequently to release CO₂ gas. This step neutralizes the acidic catalyst and removes any unreacted 2-ethylhexanoic acid.[7][11] Separate the aqueous layer.
-
Repeat Wash: Perform a second wash with another 100 mL of 5% sodium bicarbonate solution, followed by a wash with 100 mL of brine to remove residual water and salts.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Final Filtration and Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude Hexadecyl 2-ethylhexanoate as a clear, colorless to pale yellow oil.
-
High-Purity Purification (Optional): For applications requiring very high purity, unreacted 1-hexadecanol can be removed via vacuum distillation or column chromatography on silica gel.[7][12]
Characterization and Quality Control
A self-validating protocol requires rigorous characterization to confirm the identity, structure, and purity of the final product.
Overall Characterization Workflow
Caption: The analytical workflow for the characterization of synthesized Hexadecyl 2-ethylhexanoate.
Physicochemical Properties
The synthesized product should be a clear, colorless liquid. Its physical properties can be compared against literature values.
| Property | Observed Value | Reference Value |
| Appearance | Clear, colorless liquid | Colorless clear liquid[2] |
| Molecular Formula | C₂₄H₄₈O₂ | C₂₄H₄₈O₂[1][13] |
| Molecular Weight | 368.64 g/mol | 368.64 g/mol [1] |
| Boiling Point | - | ~407 °C (at 760 mmHg, est.)[13] |
| Density | - | ~0.86 g/cm³ (at 20°C)[2][13] |
| Refractive Index | - | ~1.444 - 1.448 (at 20°C)[2] |
Note: Some physical properties are estimates from chemical databases.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method to confirm the formation of the ester and the removal of starting materials.[14]
-
Expected Ester Peaks:
-
Disappearance of Reactant Peaks:
-
The absence of a broad O-H stretching band from 3200-3600 cm⁻¹ confirms the consumption of both the 1-hexadecanol and 2-ethylhexanoic acid starting materials.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation.
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show the following key signals:
-
~4.05 ppm (triplet): Protons on the methylene group adjacent to the ester oxygen (-O-CH₂ -CH₂-).
-
~2.25 ppm (multiplet): The single proton at the chiral center of the 2-ethylhexanoate moiety (-(C=O)-CH -(CH₂CH₃)).
-
~1.50-1.70 ppm (multiplets): Methylene protons alpha to the chiral center and beta to the ester oxygen.
-
~1.25 ppm (broad singlet): A large, overlapping signal from the numerous methylene (-CH₂-) groups in the long hexadecyl chain.
-
~0.88 ppm (overlapping triplets): Terminal methyl (-CH₃) protons from both the hexadecyl and ethylhexanoate chains.
-
-
¹³C NMR (100 MHz, CDCl₃): The spectrum will confirm the carbon framework:
-
~176 ppm: The carbonyl carbon of the ester group (C =O).
-
~65 ppm: The carbon of the methylene group adjacent to the ester oxygen (-O-CH₂ -).
-
~45 ppm: The methine carbon of the 2-ethylhexanoate group (-(C=O)-CH -).
-
~10-40 ppm: A series of signals corresponding to the numerous methylene and methyl carbons of the aliphatic chains.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound.
-
Expected Molecular Ion: For a technique like Electrospray Ionization (ESI-MS), one would expect to observe the protonated molecule [M+H]⁺ at m/z 369.65 or the sodium adduct [M+Na]⁺ at m/z 391.63.
-
GC-MS Analysis: Gas chromatography coupled with mass spectrometry can confirm the purity and show characteristic fragmentation patterns for the ester.
References
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University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters. Chemistry LibreTexts. [Link]
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LookChem. (n.d.). Cas 59130-69-7, HEXADECYL 2-ETHYLHEXANOATE. [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Chemsrc. (2025). Hexadecyl 2-ethylhexanoate | CAS#:59130-69-7. [Link]
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Sciencemadness.org. (2020). Synthesis of pure esters from long-chain alcohols using Fischer esterification. [Link]
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PubMed Central. (2023). A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil. [Link]
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Unilong. (n.d.). HEXADECYL 2-ETHYLHEXANOATE CAS 59130-69-7. [Link]
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Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
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ResearchGate. (n.d.). The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of.... [Link]
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Australian Industrial Chemicals Introduction Scheme (NICNAS). (2019). Long chain alkyl esters of 2-ethylhexanoic acid: Human health tier II assessment. [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
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Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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California State University, Bakersfield. (n.d.). Fischer Esterification. [Link]
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Odinity. (2014). Fischer Esterification. [Link]
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ResearchGate. (2025). ChemInform Abstract: Metal 2-Ethylhexanoates and Related Compounds as Useful Precursors in Materials Science. [Link]
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MDPI. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. [Link]
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A Technical Guide to the Physicochemical Properties and Analysis of Hexadecyl 2-Ethylhexanoate (CAS: 59130-69-7)
Abstract
Hexadecyl 2-ethylhexanoate, widely known in the cosmetic and pharmaceutical industries as Cetyl Ethylhexanoate, is a synthetic ester prized for its unique sensory and functional properties. As an emollient and texture enhancer, its performance is intrinsically linked to its physicochemical characteristics. This guide provides an in-depth examination of these properties, moving beyond simple data recitation to offer a practical framework for its analytical characterization. We will explore its chemical identity, detail its key physical parameters, and present robust, field-proven protocols for identity, purity, and thermal analysis. This document is intended for researchers, formulation scientists, and quality control professionals who require a comprehensive understanding of this versatile ingredient.
Core Chemical Identity and Industrial Significance
Overview and Primary Applications
Hexadecyl 2-ethylhexanoate is the ester formed from the reaction of 2-ethylhexanoic acid and cetyl alcohol (1-hexadecanol).[1] Its molecular structure, featuring a branched acid chain and a long, linear alcohol chain, results in a non-greasy, light, and silky feel upon application. This makes it a preferred emollient in a vast array of personal care products, including skin creams, lotions, sunscreens, hair conditioners, and color cosmetics.[2][3][4] Its primary functions are to condition and soften the skin, enhance the spreadability of formulations, and act as a lubricant on the skin's surface, leaving it with a smooth appearance.[1][2]
Nomenclature and Chemical Identifiers
Accurate identification is the cornerstone of scientific research and regulatory compliance. The following table summarizes the key identifiers for Hexadecyl 2-ethylhexanoate.
| Identifier | Value | Source(s) |
| IUPAC Name | hexadecyl 2-ethylhexanoate | [5][6] |
| Common Names | Cetyl Ethylhexanoate, Cetyl 2-Ethylhexanoate, Cetyl Octanoate | [2][5][7] |
| CAS Number | 59130-69-7 | [2][3][5][7] |
| EC Number | 261-619-1 | [2][5] |
| Molecular Formula | C₂₄H₄₈O₂ | [2][3][5][7] |
| Molecular Weight | 368.64 g/mol | [2][3][5][7] |
Physicochemical Properties: A Deeper Analysis
The utility of Hexadecyl 2-ethylhexanoate in formulations is a direct result of its physical properties.
Summary of Physical Data
The following table presents a consolidated view of the compound's key physical and chemical characteristics.
| Property | Value | Notes / Source(s) |
| Appearance | Colorless to light yellow, clear, odorless, oily liquid. | Characterized as having a non-greasy feel.[3][4] |
| Boiling Point | ~399 – 407 °C | Estimates from various sources.[2][4][8][9] |
| Melting Point | 1065 °C | Note: This widely cited value is physically implausible for this molecular structure and is almost certainly a database error. A more realistic value would be expected to be near or below room temperature. See Section 3.2 for an experimental approach to determine the actual value.[2][4][7][8] |
| Density | ~0.85 – 0.88 g/cm³ at 25 °C | [2][7][9] |
| Refractive Index | ~1.440 – 1.450 at 25 °C | [2][3][8] |
| Solubility | Insoluble in water; miscible with oils. | [4] |
| Vapor Pressure | Extremely low (e.g., 7.7 x 10⁻⁷ mmHg at 25 °C). | Indicates very low volatility.[2] |
Functional Interpretation of Properties
-
Solubility Profile: Its lipophilic nature and insolubility in water are fundamental to its role as an emollient in oil-in-water and water-in-oil emulsions. It readily incorporates into the oil phase of a formulation, contributing to the product's texture and skin-feel without leaving a heavy, occlusive residue.
-
Low Volatility: The high boiling point and negligible vapor pressure ensure its stability and longevity within a formulation and on the skin, providing a lasting conditioning effect.
-
Appearance and Feel: The clear, odorless, and non-greasy characteristics are highly desirable in cosmetic science, allowing for the creation of aesthetically pleasing products that deliver functional benefits without unwanted sensory negatives.
Analytical Characterization Protocols
From a Senior Application Scientist's perspective, robust and validated analytical methods are non-negotiable for ensuring product quality, consistency, and compliance. The following protocols represent a self-validating system for the comprehensive characterization of Hexadecyl 2-ethylhexanoate.
Protocol: Identity and Purity Assessment via Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is the definitive method for this analysis due to the compound's volatility at elevated temperatures and the need for unambiguous identification. The gas chromatograph separates the compound from any potential impurities (e.g., residual starting materials like cetyl alcohol or 2-ethylhexanoic acid), while the mass spectrometer provides a unique fragmentation pattern, or "fingerprint," for definitive identification.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the Hexadecyl 2-ethylhexanoate sample (~1 mg/mL) in a high-purity solvent such as hexane or ethyl acetate.
-
System Suitability: Before sample analysis, inject a known standard of Hexadecyl 2-ethylhexanoate to confirm the system's performance, including retention time stability and peak shape. This step is critical for the trustworthiness of the results.
-
GC Parameters:
-
Injector: Split/Splitless, 280 °C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane phase) is ideal for this long-chain ester.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp at 15 °C/min to 320 °C and hold for 5 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis:
-
Identification: Confirm the identity of the main peak by comparing its mass spectrum to a reference library.
-
Purity: Calculate the purity by the peak area percent method, assuming all components have a similar response factor. Report any peaks corresponding to residual reactants or other impurities.
-
Protocol: Thermal Transition Analysis via Differential Scanning Calorimetry (DSC)
Causality: As noted, the literature melting point for this compound is highly suspect. DSC is the gold-standard technique for accurately determining thermal transitions like melting points. It measures the heat flow into or out of a sample as it is heated or cooled, providing precise and reliable data. A heat-cool-heat cycle is employed to erase the sample's prior thermal history, ensuring the observed transitions are intrinsic to the material.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the Hexadecyl 2-ethylhexanoate sample into a standard aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to serve as the reference.
-
Instrument Parameters:
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
Temperature Program:
-
Segment 1 (Equilibration): Equilibrate at 50 °C.
-
Segment 2 (Cooling): Ramp down to -50 °C at 10 °C/min.
-
Segment 3 (Heating): Ramp up to 50 °C at 10 °C/min.
-
-
-
Data Analysis: Analyze the data from the second heating scan (Segment 3). The melting point is determined from the resulting endothermic peak. The onset temperature represents the beginning of melting, while the peak maximum is also commonly reported. This provides a validated, experimentally-derived melting point.
Visualization: Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive quality assessment of a received sample of Hexadecyl 2-ethylhexanoate.
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An In-depth Technical Guide to Hexadecyl 2-ethylhexanoate: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecyl 2-ethylhexanoate, also widely known by its synonym cetyl ethylhexanoate, is a synthetic ester that has garnered significant attention in the cosmetic and pharmaceutical industries.[1][2] As an emollient and skin conditioning agent, it imparts a desirable sensory experience in topical formulations, characterized by a non-greasy, soft, and smooth feel.[1][3] This guide provides a comprehensive technical overview of Hexadecyl 2-ethylhexanoate, detailing its molecular structure, physicochemical properties, synthesis, and mechanism of action, with a particular focus on its applications for researchers and professionals in drug development.
Chemical Identity and Molecular Structure
Hexadecyl 2-ethylhexanoate is the ester formed from the reaction of 2-ethylhexanoic acid and hexadecanol (cetyl alcohol).[1] Its molecular structure consists of a long, saturated C16 alkyl chain (the hexadecyl or cetyl group) linked via an ester functional group to a branched C8 alkyl chain (the 2-ethylhexanoyl group). This combination of a long, linear fatty alcohol and a branched-chain carboxylic acid results in a molecule with unique physical and chemical properties.
Molecular Formula: C₂₄H₄₈O₂[4]
IUPAC Name: hexadecyl 2-ethylhexanoate
CAS Number: 59130-69-7[5]
Synonyms: Cetyl ethylhexanoate, Cetyl 2-ethylhexanoate, Hexanoic acid, 2-ethyl-, hexadecyl ester[2]
The molecular structure of Hexadecyl 2-ethylhexanoate can be visualized as follows:
Caption: Molecular Structure of Hexadecyl 2-ethylhexanoate.
Physicochemical Properties
Hexadecyl 2-ethylhexanoate is a clear, colorless, and odorless liquid at room temperature.[1] Its physical properties are summarized in the table below. It is important to note that the melting point is frequently cited erroneously in several databases as 1065 °C; this is physically implausible for this type of molecule and is a clear data entry error.[6][7][8][9] The actual melting point is below room temperature, consistent with its liquid state.
| Property | Value | Source |
| Molecular Weight | 368.64 g/mol | [4] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 398.93 °C (rough estimate) | [9] |
| Density | 0.8789 g/cm³ (rough estimate) | [9] |
Synthesis of Hexadecyl 2-ethylhexanoate
The primary method for the industrial synthesis of Hexadecyl 2-ethylhexanoate is the Fischer esterification of cetyl alcohol (hexadecanol) with 2-ethylhexanoic acid.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is driven to completion by the removal of water, often through azeotropic distillation. More recently, enzymatic synthesis using immobilized lipases, such as Novozym® 435, has been explored as a more sustainable and selective alternative.[10]
Caption: Fischer Esterification for the Synthesis of Hexadecyl 2-ethylhexanoate.
Experimental Protocol: Enzymatic Esterification
The following is a representative protocol for the enzymatic synthesis of Hexadecyl 2-ethylhexanoate, based on literature procedures:[10]
-
Reactant Preparation: In a thermostated batch reactor, combine cetyl alcohol and 2-ethylhexanoic acid in a suitable organic solvent (e.g., n-hexane) or in a solvent-free system. A molar ratio of alcohol to acid of 2.55:1 has been shown to be optimal.[10]
-
Enzyme Addition: Add the immobilized lipase, Novozym® 435, to the reaction mixture. An enzyme amount of approximately 25% by weight of the substrates can be used.[10]
-
Reaction Conditions: Maintain the reaction temperature at approximately 56°C with continuous stirring.[10]
-
Monitoring the Reaction: The progress of the esterification can be monitored by measuring the decrease in the acid number of the reaction mixture over time.
-
Reaction Termination and Product Isolation: Once the reaction has reached the desired conversion (e.g., after approximately 2.65 days for optimal yield), the enzyme is removed by filtration.[10] The solvent (if used) is then removed under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure Hexadecyl 2-ethylhexanoate.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the long alkyl chains. A triplet around 0.9 ppm would correspond to the terminal methyl groups. A broad multiplet between 1.2-1.4 ppm would represent the numerous methylene (-CH₂) groups of the cetyl and ethylhexanoyl chains. The methylene group of the cetyl chain attached to the ester oxygen (-O-CH₂-) would appear as a triplet around 4.1 ppm. The methine proton (-CH-) in the 2-ethylhexanoyl moiety is expected to be a multiplet around 2.2-2.3 ppm.[11][12]
-
¹³C NMR: The carbon NMR spectrum would show a characteristic peak for the carbonyl carbon of the ester at approximately 170-185 ppm.[13] The carbon of the methylene group of the cetyl chain attached to the ester oxygen would resonate around 60-65 ppm. The numerous methylene carbons of the long alkyl chains would appear in the 20-40 ppm region, while the terminal methyl carbons would be found at approximately 14 ppm.[14][15]
-
FTIR: The infrared spectrum of Hexadecyl 2-ethylhexanoate will be dominated by a strong carbonyl (C=O) stretching band characteristic of aliphatic esters, typically appearing in the range of 1750-1735 cm⁻¹.[16][17] Two distinct C-O stretching bands are also expected in the region of 1300-1000 cm⁻¹.[18] The spectrum will also feature strong C-H stretching vibrations from the numerous methylene and methyl groups around 2850-2960 cm⁻¹.
-
Mass Spectrometry: Electron ionization mass spectrometry of long-chain fatty acid esters typically results in fragmentation patterns that can be used to identify the structure.[19][20][21] A molecular ion peak (M⁺) at m/z 368.64 may be observed, although it can be weak. Characteristic fragment ions would arise from cleavage at the ester group and along the alkyl chains.
Mechanism of Action as an Emollient
Hexadecyl 2-ethylhexanoate's efficacy as an emollient stems from its ability to form a thin, hydrophobic film on the surface of the stratum corneum, the outermost layer of the skin.[22] This occlusive layer reduces transepidermal water loss (TEWL), thereby helping to maintain skin hydration.[23] The unique branched structure of the 2-ethylhexanoyl moiety contributes to its non-greasy feel and good spreadability, while the long, linear cetyl chain provides substantivity and a persistent moisturizing effect.
Recent studies have shown that emollients can also interact with the lipid matrix of the stratum corneum, potentially fluidizing the lipid bilayers and enhancing the penetration of other molecules.[24][25] This suggests that beyond its occlusive properties, Hexadecyl 2-ethylhexanoate may also play a role in modulating the barrier function of the skin at a molecular level.
Caption: Mechanism of Action of Hexadecyl 2-ethylhexanoate as an Emollient.
Applications in Drug Development
The physicochemical properties of Hexadecyl 2-ethylhexanoate make it a valuable excipient in the development of topical and transdermal drug delivery systems. Its role extends beyond that of a simple emollient to that of a functional excipient that can influence drug formulation stability and efficacy.
As a non-greasy, highly spreadable vehicle, it can improve the aesthetic qualities and patient compliance of topical formulations. More importantly, as a long-chain ester, it has the potential to act as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum.[26] By transiently disrupting the ordered structure of the intercellular lipids, it may increase the permeability of the skin to certain drug molecules.
Safety and Toxicology
The safety of Hexadecyl 2-ethylhexanoate (as cetyl ethylhexanoate) and other alkyl ethylhexanoates has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel.[27][28] The panel concluded that these ingredients are safe in cosmetic formulations in the present practices of use and concentrations when formulated to be non-irritating.[29] The oral LD50 in rats is reported to be greater than 2000 mg/kg, indicating low acute toxicity.[2] While undiluted cetyl ethylhexanoate has been shown to be a mild to severe skin irritant in some animal studies, formulations containing it are generally not irritating to human skin.[2][29]
Conclusion
Hexadecyl 2-ethylhexanoate is a well-characterized synthetic ester with a unique combination of properties that make it a valuable ingredient in both cosmetic and pharmaceutical formulations. Its molecular structure, with a long linear alkyl chain and a branched acyl group, provides excellent emollient and sensory characteristics. For drug development professionals, its potential to act as a penetration enhancer, coupled with its favorable safety profile, makes it an attractive excipient for the formulation of novel topical and transdermal drug delivery systems. Further research into its specific interactions with the stratum corneum and its efficacy in enhancing the delivery of a wider range of APIs is warranted.
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Long chain alkyl esters of 2-ethylhexanoic acid: Human health tier II assessment. (2019). Australian Department of Health and Aged Care. [Link]
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The Definitive Guide to Hexadecyl 2-Ethylhexanoate: Properties, Synthesis, and Applications in Scientific Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecyl 2-ethylhexanoate is a versatile ester that has found extensive use across various industries, most notably in cosmetics and personal care products. However, its unique physicochemical properties also make it a compound of interest for pharmaceutical and materials science researchers. Known for its excellent emollient and solvent characteristics, this long-chain fatty ester presents opportunities as an excipient in topical and transdermal drug delivery systems. This guide provides a comprehensive technical overview of Hexadecyl 2-ethylhexanoate, encompassing its chemical identity, physicochemical properties, synthesis, analytical methods, and its functional role in advanced applications, particularly in the realm of drug development.
Part 1: Chemical Identity: Synonyms and Alternative Names
A clear understanding of the nomenclature of a chemical is paramount for accurate literature review and material sourcing. Hexadecyl 2-ethylhexanoate is known by a variety of synonyms and trade names, which can often be a source of confusion. Its identity is unequivocally established by its CAS (Chemical Abstracts Service) number: 59130-69-7 .
The compound is systematically named as the hexadecyl ester of 2-ethylhexanoic acid. The most common synonym is Cetyl 2-ethylhexanoate . The term "cetyl" refers to the C16 alkyl chain derived from cetyl alcohol. It is also frequently referred to as Cetyl Octanoate , although this can be a misnomer as the acid component is a branched octanoic acid (2-ethylhexanoic acid) rather than a straight-chain octanoic acid. When in a mixture with stearyl (C18) esters, it may be referred to as Cetearyl Ethylhexanoate .
Below is a comprehensive list of its alternative names and identifiers:
-
Systematic IUPAC Name: Hexadecyl 2-ethylhexanoate[1]
-
Common Synonyms:
-
Trade Names and Other Identifiers:
-
Chemical Identifiers:
Part 2: Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of Hexadecyl 2-ethylhexanoate is essential for its application in formulation development and for predicting its behavior in various systems. This ester is a clear, colorless to pale yellow, and virtually odorless liquid at room temperature. Its high lipophilicity and low viscosity contribute to its desirable sensory characteristics in topical preparations.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₄₈O₂ | [5][6] |
| Molecular Weight | 368.64 g/mol | [5][6] |
| Appearance | Clear, colorless to pale yellow liquid | [3] |
| Odor | Mild or odorless | [3] |
| Density | ~0.85–0.88 g/cm³ at 20°C | [3] |
| Boiling Point | ~351-407.2°C at 760 mmHg (some values are estimates) | [3][9] |
| Melting Point | Data varies, with some sources providing an unusually high estimate of 1065 °C, which is likely an error. As a liquid at room temperature, its melting point is below ambient temperature. | [5][9] |
| Flash Point | >150°C (closed cup) | [3] |
| Refractive Index | ~1.444 - 1.449 at 20°C | [6][9] |
| Solubility | Insoluble in water; soluble in oils and organic solvents | [3] |
| LogP (octanol/water) | ~8.2 - 10.7 (estimated) | [9] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and quality control of Hexadecyl 2-ethylhexanoate.
-
¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the long alkyl chains of both the cetyl and 2-ethylhexanoyl moieties. Key signals would include a triplet around 0.9 ppm for the terminal methyl groups, a broad multiplet between 1.2-1.6 ppm for the methylene protons of the alkyl chains, a triplet around 4.0 ppm for the methylene group of the cetyl alcohol adjacent to the ester oxygen, and a multiplet around 2.3 ppm for the methine proton of the 2-ethylhexanoyl group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide further confirmation of the structure, with a signal for the carbonyl carbon of the ester at approximately 176 ppm. The spectrum would also show a series of signals in the aliphatic region corresponding to the different carbon atoms in the cetyl and 2-ethylhexanoyl chains.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. Strong C-H stretching bands would be observed in the region of 2850-2960 cm⁻¹, and C-O stretching bands would appear in the 1100-1300 cm⁻¹ region.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show fragmentation patterns characteristic of long-chain esters, including the loss of the alkoxy group and fragmentation along the alkyl chains.
Part 3: Synthesis and Manufacturing
Hexadecyl 2-ethylhexanoate is typically synthesized via Fischer esterification. This well-established reaction involves the acid-catalyzed reaction of an alcohol with a carboxylic acid. In this case, cetyl alcohol (1-hexadecanol) is reacted with 2-ethylhexanoic acid.
Reaction Scheme:
Caption: Fischer esterification of Cetyl Alcohol and 2-Ethylhexanoic Acid.
Exemplary Enzymatic Synthesis Protocol
Enzymatic synthesis offers a greener alternative to traditional chemical synthesis, often proceeding under milder conditions with higher specificity. The following is an exemplary protocol for the synthesis of a cetyl ester using an immobilized lipase, based on methodologies for similar wax esters.
-
Reactant Preparation:
-
Dissolve equimolar amounts of cetyl alcohol and 2-ethylhexanoic acid in a suitable organic solvent (e.g., n-hexane or heptane) in a sealed reaction vessel. A solvent-free system is also a viable option.
-
-
Enzyme Addition:
-
Add an immobilized lipase, such as Novozym® 435 (lipase B from Candida antarctica), to the reaction mixture. The enzyme amount is typically between 5-10% (w/w) of the total substrate mass.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at a controlled temperature, typically between 50-70°C, with constant stirring.
-
The reaction is an equilibrium process. To drive the reaction towards the product, the water produced can be removed, for example, by performing the reaction under vacuum or by using molecular sieves.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or by determining the decrease in free fatty acid content via titration.
-
-
Product Isolation and Purification:
-
Once the reaction has reached the desired conversion, the enzyme is removed by filtration.
-
The solvent (if used) is removed under reduced pressure.
-
The crude product can be purified to remove any unreacted starting materials, for instance, by vacuum distillation or column chromatography.
-
Part 4: Quality Control and Analytical Methods
Ensuring the purity and identity of Hexadecyl 2-ethylhexanoate is critical for its application, particularly in pharmaceutical formulations. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.
Exemplary High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful technique for the analysis of non-volatile compounds like long-chain esters.
-
Instrumentation: A standard HPLC system equipped with a UV or an Evaporative Light Scattering Detector (ELSD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient elution is often necessary for complex samples. A common mobile phase system is a mixture of methanol and water, or acetonitrile and water. For instance, a gradient starting with 80:20 (v/v) methanol:water and increasing the methanol concentration over time.
-
Detection:
-
UV Detection: As the ester itself lacks a strong chromophore, derivatization to a UV-active ester (e.g., phenacyl ester) might be necessary for high sensitivity using a UV detector.
-
ELSD: An ELSD is a universal detector that is well-suited for the analysis of non-volatile, non-chromophoric compounds like Hexadecyl 2-ethylhexanoate.
-
-
Quantification: Quantification is achieved by using an external or internal standard method with a calibration curve.
Part 5: Applications in Drug Development
While predominantly used in cosmetics for its emollient properties, the characteristics of Hexadecyl 2-ethylhexanoate make it an attractive excipient for pharmaceutical formulations, especially for topical and transdermal drug delivery.
Mechanism of Action as a Skin Penetration Enhancer
The primary barrier to transdermal drug delivery is the stratum corneum, the outermost layer of the skin, which is composed of corneocytes embedded in a lipid-rich matrix. Lipophilic compounds like Hexadecyl 2-ethylhexanoate can enhance the permeation of drugs through this barrier via several mechanisms:
-
Disruption of Stratum Corneum Lipids: As a long-chain ester, it can intercalate into the highly ordered lipid bilayers of the stratum corneum. This disrupts the packing of the lipids, increasing their fluidity and creating pathways for drug molecules to diffuse through.
-
Increased Drug Partitioning: By acting as a solvent within the formulation and potentially within the stratum corneum, it can increase the solubility and partitioning of a lipophilic drug from the vehicle into the skin.
-
Formation of a Drug Reservoir: Its occlusive properties can increase skin hydration, which in turn can enhance drug penetration. It can also help to form a reservoir of the drug in the upper layers of the skin, leading to a sustained release profile.
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An In-depth Technical Guide to Cetyl Ethylhexanoate for Researchers and Drug Development Professionals
Abstract
Cetyl Ethylhexanoate, a synthetic ester of cetyl alcohol and 2-ethylhexanoic acid, is a multifunctional ingredient with extensive applications in the cosmetic and pharmaceutical industries. This guide provides a comprehensive technical overview of its fundamental properties, mechanism of action on the skin, and its role in formulation development. We will delve into its synthesis, physicochemical characteristics, and its function as an emollient and texture enhancer. Furthermore, this document will explore its emerging applications in drug delivery, present detailed analytical methodologies for its quality control, and discuss the relevant regulatory landscape. This guide is intended to be a vital resource for researchers, scientists, and drug development professionals seeking a deep, practical understanding of Cetyl Ethylhexanoate.
Introduction: Unveiling a Versatile Ester
Cetyl Ethylhexanoate (CAS No. 59130-69-7) is a clear, odorless, and non-oily liquid that has become a staple in a vast array of topical products.[1][2] Its popularity stems from its unique sensory profile, excellent spreadability, and beneficial effects on skin barrier function.[3][4] Unlike many traditional oils, Cetyl Ethylhexanoate imparts a velvety, silky feel to formulations without a greasy residue, making it highly desirable for creating aesthetically pleasing and consumer-compliant products.
From a chemical standpoint, it is the ester formed from the reaction of cetyl alcohol, a 16-carbon fatty alcohol, and 2-ethylhexanoic acid, a branched-chain carboxylic acid.[5] This branched structure is key to its low viscosity and non-occlusive nature, allowing the skin to "breathe" while still providing significant moisturization.[6] This guide will systematically explore the scientific principles that make Cetyl Ethylhexanoate a valuable tool in the formulator's arsenal.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of Cetyl Ethylhexanoate is crucial for its effective incorporation into formulations and for predicting its performance. The following table summarizes its key quantitative characteristics.
| Property | Value | References |
| Chemical Formula | C24H48O2 | [2] |
| Molecular Weight | 368.64 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | [7] |
| Odor | Odorless or mild | |
| Solubility | Insoluble in water; soluble in oils and organic solvents | [4] |
| Specific Gravity | 0.852 - 0.858 @ 20°C | [8] |
| Refractive Index | 1.444 - 1.448 @ 20°C | [8] |
| Viscosity | Low | [7] |
| Stability | Good stability against oxidation and hydrolysis |
Synthesis of Cetyl Ethylhexanoate: The Fischer Esterification Pathway
Cetyl Ethylhexanoate is commercially synthesized through a classic Fischer esterification reaction. This process involves the reaction of cetyl alcohol with 2-ethylhexanoic acid, typically in the presence of an acid catalyst to increase the reaction rate.
The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is continuously removed from the reaction mixture, often through azeotropic distillation. Following the reaction, the crude product is purified to remove the acid catalyst, any unreacted starting materials, and by-products. This typically involves neutralization, washing, and a final distillation step to yield a high-purity product.
Mechanism of Action on the Skin: Enhancing the Barrier
The primary function of Cetyl Ethylhexanoate in dermatological and cosmetic formulations is as an emollient. Its mechanism of action is centered on its ability to fortify the skin's natural barrier, the stratum corneum.
Upon topical application, Cetyl Ethylhexanoate forms a thin, non-occlusive, and water-repelling film on the skin's surface.[3] This film serves a dual purpose:
-
Reduction of Transepidermal Water Loss (TEWL): The lipid-based film acts as a barrier to water evaporation from the skin, a process known as transepidermal water loss (TEWL). By reducing TEWL, Cetyl Ethylhexanoate helps to maintain the skin's natural moisture content, leading to improved hydration. While direct quantitative studies on Cetyl Ethylhexanoate's effect on TEWL are not abundant in publicly available literature, the established principles of emolliency and film-forming lipids strongly support this mechanism. The integrity of the stratum corneum is crucial for preventing excessive water loss, and emollients like Cetyl Ethylhexanoate help to fill the gaps between corneocytes, reinforcing this barrier.[2][9]
-
Improved Skin Feel and Texture: The branched-chain structure of Cetyl Ethylhexanoate contributes to its excellent spreadability and light, non-greasy feel. It fills in the microscopic irregularities on the skin's surface, resulting in a smoother, softer texture.
Applications in Cosmetic and Pharmaceutical Formulations
The versatile properties of Cetyl Ethylhexanoate have led to its widespread use in a variety of topical products.
Cosmetic Applications
In the cosmetics industry, Cetyl Ethylhexanoate is valued for its role as:
-
Emollient: In moisturizers, lotions, and creams, it provides hydration and a smooth skin feel.
-
Texture Enhancer: It improves the spreadability and sensory experience of foundations, sunscreens, and other makeup products.[5]
-
Solvent: It can help to dissolve other oil-soluble ingredients, such as UV filters and vitamins.
-
Conditioning Agent: In hair care products, it can improve manageability and add shine without weighing the hair down.[2]
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of alkyl ethylhexanoates, including Cetyl Ethylhexanoate, and concluded that they are safe for use in cosmetics when formulated to be non-irritating.[1][10] It is reportedly used in cosmetic formulations at concentrations ranging from 0.5% to 77.3%.[5]
Pharmaceutical Applications and Drug Delivery
The excellent skin compatibility and penetration-enhancing properties of Cetyl Ethylhexanoate make it an attractive excipient in pharmaceutical formulations, particularly for topical and transdermal drug delivery.
-
Vehicle for Topical Drugs: Its ability to dissolve active pharmaceutical ingredients (APIs) and its non-irritating nature make it a suitable vehicle for delivering drugs to the skin.[11][12]
-
Penetration Enhancer: Research has shown that Cetyl Ethylhexanoate can increase the permeation of certain drugs through the skin.[9] This is attributed to its ability to fluidize the lipid bilayers of the stratum corneum, thereby reducing the barrier to drug diffusion.
-
Component of Novel Drug Delivery Systems: Patents have been filed for transdermal delivery systems that utilize cetylated esters, including Cetyl Ethylhexanoate, in the formation of self-assembling nanoparticles (cetosomes) to enhance the delivery of bioactive agents through the skin.[1][13][14] These systems aim to improve the therapeutic efficacy of drugs while minimizing systemic side effects.
Analytical Methodologies for Quality Control
Ensuring the purity and quality of Cetyl Ethylhexanoate is paramount for its safe and effective use in final products. Gas chromatography (GC) is a robust and widely used technique for this purpose.
Experimental Protocol: Purity Assessment by Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol outlines a general procedure for determining the purity of Cetyl Ethylhexanoate.
Objective: To quantify the purity of a Cetyl Ethylhexanoate sample and identify any potential impurities.
Materials:
-
Cetyl Ethylhexanoate sample
-
High-purity solvent (e.g., hexane or acetone)
-
Internal standard (e.g., a long-chain hydrocarbon like eicosane)
-
Gas chromatograph equipped with a flame ionization detector (FID)
-
Capillary GC column suitable for the analysis of fatty acid esters (e.g., a DB-WAX or similar polar column)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the internal standard in the chosen solvent at a known concentration.
-
Accurately weigh a known amount of the Cetyl Ethylhexanoate sample and dissolve it in the solvent.
-
Add a precise volume of the internal standard stock solution to the sample solution.
-
Prepare a series of calibration standards containing known concentrations of a high-purity Cetyl Ethylhexanoate reference standard and the same concentration of the internal standard.
-
-
GC-FID Analysis:
-
Instrument Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 270 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 250 °C) at a controlled rate, and hold for a few minutes to ensure elution of all components.
-
Injection Volume: 1 µL (split or splitless injection may be used depending on the concentration)
-
-
-
Data Analysis:
-
Integrate the peak areas of Cetyl Ethylhexanoate and the internal standard in both the sample and calibration standard chromatograms.
-
Construct a calibration curve by plotting the ratio of the Cetyl Ethylhexanoate peak area to the internal standard peak area against the concentration of the calibration standards.
-
Calculate the concentration of Cetyl Ethylhexanoate in the sample using the calibration curve.
-
Determine the purity of the sample as a percentage.
-
Self-Validation: The use of an internal standard corrects for variations in injection volume and instrument response, ensuring the robustness of the method. The linearity of the calibration curve (R² > 0.99) validates the accuracy of the quantification over the tested concentration range.
Regulatory Landscape and Safety Profile
The use of Cetyl Ethylhexanoate in both cosmetic and pharmaceutical products is subject to regulatory oversight to ensure consumer safety.
-
Cosmetics: As previously mentioned, the Cosmetic Ingredient Review (CIR) Expert Panel has deemed Cetyl Ethylhexanoate safe for use in cosmetics at current practices of use and concentration when formulated to be non-irritating.[1][10] In the European Union, cosmetic ingredients are regulated under Regulation (EC) No 1223/2009.[15]
-
Pharmaceuticals: When used as a pharmaceutical excipient, Cetyl Ethylhexanoate must meet the quality and purity standards set forth by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[16][17] The U.S. Food and Drug Administration (FDA) maintains an Inactive Ingredient Database (IID) which lists excipients present in approved drug products.[18][19][20][21] The European Medicines Agency (EMA) also provides guidelines on the quality of excipients.[22][23] Manufacturers must provide comprehensive safety data to support the use of any new excipient in a pharmaceutical formulation.[17]
Toxicology Summary: Cetyl Ethylhexanoate has a low order of acute toxicity.[10] Dermal irritation studies in animals have shown varying results depending on the species, from non-irritating in miniature swine to severely irritating in rabbits.[1][9] In human studies, undiluted Cetyl Ethylhexanoate was found to be mildly irritating.[1] It is generally considered non-comedogenic, meaning it is unlikely to clog pores.[6]
Conclusion: A Key Enabler in Modern Formulations
Cetyl Ethylhexanoate is a well-characterized and versatile ingredient that offers significant benefits in both cosmetic and pharmaceutical formulations. Its unique sensory properties, coupled with its efficacy as an emollient and its potential as a drug delivery vehicle, make it a valuable asset for product developers. A thorough understanding of its physicochemical properties, mechanism of action, and analytical methodologies is essential for its successful application. As research into novel drug delivery systems continues, the role of functional excipients like Cetyl Ethylhexanoate is likely to expand, further solidifying its importance in the development of advanced topical therapies.
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- Banga, A. K. (1998). Electrically Assisted Transdermal and Topical Drug Delivery. Taylor & Francis.
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Cetyl Ethylhexanoate. (n.d.). In Ataman Kimya. Retrieved from [Link]
- European Pharmacopoeia (Ph. Eur.) Commission adopts new monographs and makes a number of revisions. (2016, July 7). Manufacturing Chemist.
- Fiume, M. M., Heldreth, B., Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., ... & Andersen, F. A. (2013). Amended safety assessment of alkyl ethylhexanoates as used in cosmetics. International journal of toxicology, 32(5_suppl), 5S-26S.
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How Cetyl Ethylhexanoate Works on the Skin. (n.d.). In Borderline Beauty. Retrieved from [Link]
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Cetyl Ethylhexanoate. (n.d.). In EWG Skin Deep. Retrieved from [Link]
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- cetyl ethylhexano
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- Excipients in topical corticosteroid preparations in Canada. (1989). CMAJ, 141(5), 393–396.
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Solubility Profile of Hexadecyl 2-Ethylhexanoate in Organic Solvents: A Guide for Researchers and Formulation Scientists
An In-depth Technical Guide
Abstract
Hexadecyl 2-ethylhexanoate, also widely known as cetyl ethylhexanoate, is a non-polar emollient ester extensively utilized in the cosmetic, personal care, and pharmaceutical industries.[1][2] Its physicochemical properties, particularly its solubility, are critical determinants of its function in formulation development, impacting product texture, stability, and active ingredient delivery. This guide provides a comprehensive technical overview of the solubility of Hexadecyl 2-ethylhexanoate, grounded in theoretical principles and supported by actionable experimental protocols for researchers, scientists, and drug development professionals. We will explore the molecular characteristics governing its solvent compatibility, introduce predictive frameworks such as Hansen Solubility Parameters (HSP), and provide detailed methodologies for empirical solubility determination.
Introduction: The Role of Solubility in Formulation Science
Hexadecyl 2-ethylhexanoate is an ester of cetyl alcohol and 2-ethylhexanoic acid. It is a clear, colorless, and odorless liquid that imparts a velvety, non-oily feel to topical preparations, making it a popular ingredient in products ranging from skin creams and lotions to makeup removers.[3] In the pharmaceutical context, it serves as an excipient in topical and transdermal drug delivery systems, where its ability to dissolve active pharmaceutical ingredients (APIs) and modulate skin permeation is paramount.
The success of a formulation often hinges on the solubility of its components. For an excipient like Hexadecyl 2-ethylhexanoate, understanding its behavior in various organic solvents is crucial for:
-
Creating stable emulsions: It is frequently used in the oil phase of o/w and w/o emulsions.[4]
-
Dissolving lipophilic APIs: Ensuring the API is fully solubilized is key to content uniformity and bioavailability.
-
Optimizing sensory attributes: The choice of co-solvents can affect the final texture and skin feel.
-
Predicting compatibility: Avoiding phase separation and ensuring long-term product integrity.
This guide provides the foundational knowledge and practical methods to systematically approach the solubility of Hexadecyl 2-ethylhexanoate.
Physicochemical Profile of Hexadecyl 2-Ethylhexanoate
The solubility of a compound is dictated by its molecular structure and physical properties. The key characteristics of Hexadecyl 2-ethylhexanoate are summarized in Table 1.
The molecule's large aliphatic structure (a C16 cetyl chain and a C8 ethylhexanoate group) results in a high molecular weight and a predominantly non-polar, lipophilic character. This is quantitatively supported by its high octanol-water partition coefficient (XLogP3-AA) of 10.7 and a very low topological polar surface area (TPSA) of 26.3 Ų. The absence of hydrogen bond donors and the presence of only two acceptors (the carbonyl and ether oxygens on the ester group) further confirm its inability to engage in the strong hydrogen bonding networks characteristic of polar solvents like water, in which it is insoluble.[5]
| Property | Value | Reference(s) |
| Synonyms | Cetyl Ethylhexanoate, Cetyl Octanoate | [1][5] |
| CAS Number | 59130-69-7 | [6] |
| Molecular Formula | C₂₄H₄₈O₂ | [1] |
| Molecular Weight | ~368.64 g/mol | [1][7] |
| Appearance | Clear, colorless to pale yellow liquid | [5] |
| Density (20°C) | ~0.85 - 0.88 g/cm³ | [3] |
| Boiling Point | ~351°C - 407.2°C | [1][7] |
| Water Solubility | Insoluble | [5] |
| XLogP3-AA | 10.7 | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 2 | |
| Topological Polar Surface Area | 26.3 Ų |
Table 1: Key Physicochemical Properties of Hexadecyl 2-ethylhexanoate.
Theoretical Principles: Predicting Solubility
The adage "like dissolves like" is the cornerstone of solubility science. This principle states that substances with similar intermolecular forces are likely to be soluble in one another. For a more quantitative prediction, the Hansen Solubility Parameters (HSP) provide a powerful framework.[8]
Hansen Solubility Parameters (HSP)
The HSP model decomposes the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.[8]
Every solvent and solute can be assigned a point (δd, δp, δh) in 3D "Hansen space." The distance (Ra) between two substances in this space is calculated as:
Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²
A solute will be soluble in a solvent if the distance (Ra) is less than the solute's interaction radius (R₀), defining a "solubility sphere." The smaller the distance Ra, the higher the affinity between the solute and solvent.
While the specific HSP values for Hexadecyl 2-ethylhexanoate are not readily published, its molecular structure allows us to infer its character:
-
High δd: Due to its long alkyl chains, dispersion forces will be the dominant cohesive energy component.
-
Low δp: The ester group provides some polarity, but it is minimal relative to the size of the molecule.
-
Very Low δh: With no hydrogen bond donors, this component will be very small.
Therefore, Hexadecyl 2-ethylhexanoate is expected to be highly soluble in solvents with high δd and low δp and δh values (i.e., non-polar organic solvents).
Figure 1: Conceptual diagram of the Hansen Solubility Sphere. A solute is likely to dissolve in solvents that lie within its sphere.
Qualitative and Semi-Quantitative Solubility Profile
Based on its physicochemical properties and the principles of "like dissolves like," a general solubility profile for Hexadecyl 2-ethylhexanoate can be established. It is known to be soluble in most organic solvents and miscible with a variety of oils and fats, while being insoluble in water.[4][9]
Table 2 provides a predicted solubility profile across common organic solvent classes. This serves as a starting point for solvent screening in formulation development.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | High / Miscible | "Like dissolves like"; strong dispersion forces match the solute. |
| Non-Polar Aromatic | Toluene, Xylene | High / Miscible | Strong dispersion forces and ability to interact with the ester group. |
| Halogenated | Dichloromethane, Chloroform | High | Good balance of dispersion forces and moderate polarity. |
| Esters | Ethyl Acetate, Isopropyl Myristate | High / Miscible | Structurally similar; favorable dipole-dipole interactions. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | Polar aprotic solvents that can interact with the ester group. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Moderate polarity allows for good interaction. |
| Alcohols (Short Chain) | Methanol, Ethanol | Low to Very Low | Dominated by strong hydrogen bonding, incompatible with the non-polar solute. |
| Alcohols (Long Chain) | Octanol, Dodecanol | Moderate to High | The longer alkyl chain increases non-polar character, improving miscibility. |
| Glycols | Propylene Glycol, Glycerin | Very Low / Insoluble | Highly polar and dominated by strong hydrogen bonding networks. |
| Polar Aprotic | DMSO, DMF | Low | High polarity and dipole moment create unfavorable interactions. |
Experimental Protocol for Solubility Determination
To obtain precise, quantitative data, the solubility must be determined empirically. The following protocol outlines a standard method for determining the saturation solubility of Hexadecyl 2-ethylhexanoate in a given solvent.
Isothermal Shake-Flask Method
This method measures the equilibrium concentration of the solute in a solvent at a constant temperature.
Materials & Equipment:
-
Hexadecyl 2-ethylhexanoate (solute)
-
Selected organic solvent(s)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated viscometer/densitometer.
Protocol Steps:
-
Preparation: Add an excess amount of Hexadecyl 2-ethylhexanoate to a series of vials. The goal is to have undissolved solute remaining at equilibrium.
-
Solvent Addition: Accurately add a known volume or mass of the target organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in the temperature-controlled orbital shaker (e.g., at 25°C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 12 hours to allow the excess, undissolved solute to settle.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Avoid disturbing the undissolved material at the bottom.
-
Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended microparticles.
-
Quantification: Determine the concentration of Hexadecyl 2-ethylhexanoate in the filtered aliquot.
-
Gravimetric Method (for non-volatile solvents): Accurately weigh the filtered aliquot. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a controlled temperature until a constant weight of the solute is achieved. Calculate the solubility (e.g., in g/100 g of solvent).
-
Chromatographic Method (GC-FID): If a suitable method is available, dilute the filtered aliquot with a known volume of solvent and quantify the concentration against a pre-prepared calibration curve. This is the preferred method for volatile solvents.
-
Figure 2: Experimental workflow for the Isothermal Shake-Flask solubility determination method.
Conclusion
Hexadecyl 2-ethylhexanoate is a highly non-polar, lipophilic ester with excellent solubility in non-polar organic solvents and oils, and is insoluble in polar solvents like water.[5] This solubility profile is a direct consequence of its molecular structure, which is dominated by aliphatic hydrocarbon chains. While quantitative solubility data in specific organic solvents is not widely published, the theoretical framework of Hansen Solubility Parameters provides a reliable basis for prediction and solvent selection. For precise formulation work, the experimental protocols detailed in this guide, such as the isothermal shake-flask method, should be employed. A thorough understanding and empirical characterization of its solubility are essential for leveraging the full potential of Hexadecyl 2-ethylhexanoate in the development of stable, effective, and aesthetically pleasing products for the pharmaceutical and cosmetic industries.
References
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- ChemicalBook. (n.d.). HEXADECYL 2-ETHYLHEXANOATE | 59130-69-7.
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A Technical Guide to the Thermal Properties and Stability of Hexadecyl 2-Ethylhexanoate
Abstract: This technical guide provides a comprehensive analysis of the thermal properties and stability of Hexadecyl 2-ethylhexanoate (CAS: 59130-69-7), a widely used emollient in the pharmaceutical and cosmetic industries. Known commercially by synonyms such as Cetyl Ethylhexanoate or Perceline Oil, its performance and safety in formulations are intrinsically linked to its behavior under thermal stress.[1] This document details key thermal parameters, outlines robust analytical methodologies for characterization, and offers field-proven insights into degradation pathways and stability-influencing factors. It is intended for researchers, formulation scientists, and quality control professionals engaged in drug development and advanced product formulation.
Introduction: The Role of Thermal Properties in Formulation Science
Hexadecyl 2-ethylhexanoate is a branched-chain fatty ester, prized for its non-occlusive, water-repellent film-forming properties and its light, velvety skin feel.[2] Its molecular structure, consisting of a C16 (hexadecyl/cetyl) alcohol chain and a C8 (2-ethylhexanoic) acid chain, dictates its physical and chemical behavior.
Understanding the thermal profile of this emollient is critical for several aspects of product development:
-
Manufacturing: Defining maximum processing temperatures for mixing, melting, and filling operations to prevent degradation.
-
Stability: Predicting long-term shelf life under various storage and shipping conditions.[3]
-
Safety: Establishing safe handling parameters by understanding properties like the flash point.
-
Performance: Ensuring that thermal excursions do not alter the sensory profile or functional efficacy of the final product.
This guide will systematically explore these characteristics through a combination of established data and a discussion of the analytical techniques used to derive them.
Physicochemical and Thermal Characteristics
A summary of the core physical and thermal data for Hexadecyl 2-ethylhexanoate is presented below. This data has been consolidated from various technical databases and safety data sheets.
Summary of Properties
| Property | Value | Source(s) |
| CAS Number | 59130-69-7 | [1] |
| Synonyms | Cetyl Ethylhexanoate, Cetyl Octanoate | [1] |
| Molecular Formula | C₂₄H₄₈O₂ | [1] |
| Molecular Weight | 368.64 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow liquid | [2] |
| Boiling Point | ~399-408 °C at 760 mmHg (estimated) | [1][2][4] |
| Flash Point | >150 °C; typically reported between 203-211 °C | [2][5] |
| Density | ~0.85 - 0.88 g/cm³ at 20 °C | [2][4] |
| Freezing Point | Data not widely available; remains liquid at low ambient temperatures. | [6] |
| Solubility | Insoluble in water; soluble in oils and organic solvents. | [2] |
| Decomposition Temp. | Data requires experimental determination (See Section 3.0) | [5] |
Note on Melting/Freezing Point: Some databases contain an erroneous melting point of 1065 °C, which is physically unrealistic and likely a data entry error.[1][4][7] As a liquid at room temperature, the relevant parameter is its freezing or pour point, which is not consistently reported but is understood to be below typical ambient conditions.
Thermal Stability and Degradation Analysis
The thermal stability of an ester is defined by its resistance to chemical change as a function of temperature. For long-chain esters like Hexadecyl 2-ethylhexanoate, the primary degradation pathway under inert conditions is pyrolysis, which involves the cleavage of the ester bond.[8] In the presence of oxygen, oxidative degradation can also occur. The principal analytical techniques to probe these phenomena are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is the definitive method for determining the onset of thermal decomposition.
-
Expected TGA Profile: For a pure, high-boiling point ester like Hexadecyl 2-ethylhexanoate, the TGA thermogram in an inert atmosphere (e.g., nitrogen) would show a stable baseline (no mass loss) until the onset of decomposition. This would be followed by a single, sharp sigmoidal drop in mass corresponding to the volatilization of degradation products. The stability of long-chain esters generally increases with molecular weight, suggesting a high decomposition temperature.[9] Saturated esters are also noted to be more thermally stable than their unsaturated counterparts.[10]
-
Key Parameters to Determine:
-
T-onset (Onset Temperature): The temperature at which significant mass loss begins. This is a critical parameter for setting maximum processing temperatures.
-
T-max (Peak Decomposition Temperature): The temperature at which the rate of mass loss is greatest, corresponding to the peak of the derivative curve (DTG).
-
Residual Mass: The percentage of mass remaining at the end of the experiment. For a pure organic ester that decomposes into volatile products, this value should be close to 0%.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to detect thermal events such as melting, crystallization, and glass transitions.
-
Expected DSC Profile:
-
Low-Temperature Events: As the substance is a liquid at room temperature, a cooling ramp from ambient would reveal an exothermic peak if it undergoes crystallization. A subsequent heating ramp would show a corresponding endothermic melting peak. The absence of such peaks would suggest it remains amorphous and may exhibit a glass transition (a step-change in the heat capacity) at very low temperatures.
-
High-Temperature Events: In an open pan configuration, a broad endotherm corresponding to boiling/vaporization would be observed at very high temperatures. If decomposition occurs before boiling, the DSC signal can become complex and is best interpreted alongside TGA data.
-
Experimental Protocols for Thermal Analysis
The following protocols are presented as self-validating systems for the characterization of Hexadecyl 2-ethylhexanoate.
Workflow for Comprehensive Thermal Stability Assessment
The logical flow for a complete assessment involves sample preparation followed by complementary analytical techniques.
Caption: Workflow for thermal analysis of Hexadecyl 2-ethylhexanoate.
Protocol: TGA for Decomposition Analysis
-
Instrument Calibration: Verify the temperature calibration of the TGA instrument using certified reference materials (e.g., indium, tin, aluminum). Verify mass balance accuracy.
-
Sample Preparation: Tare a ceramic or platinum TGA pan. Dispense 5–10 mg of Hexadecyl 2-ethylhexanoate directly into the pan.
-
Rationale: This sample size is sufficient for a strong signal while minimizing thermal gradients within the sample.
-
-
Experimental Setup:
-
Place the pan in the TGA furnace.
-
Purge Gas: Set the purge gas to high-purity nitrogen at a flow rate of 20–50 mL/min.
-
Rationale: Nitrogen provides an inert atmosphere, preventing oxidative degradation and ensuring that the measured mass loss is due to purely thermal (pyrolytic) decomposition.[11]
-
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
Rationale: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time.
-
-
-
-
Data Analysis: Plot mass (%) versus temperature (°C). Calculate the first derivative (DTG) to identify the T-max. Determine the T-onset using the tangent method at the point of initial mass loss.
Protocol: DSC for Phase Transition Analysis
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.
-
Sample Preparation: Tare a standard aluminum DSC pan and lid. Pipette 5–10 µL of Hexadecyl 2-ethylhexanoate into the pan. Hermetically seal the lid.
-
Rationale: Hermetic sealing prevents mass loss due to evaporation at elevated temperatures, ensuring that only thermal transitions are measured.
-
-
Experimental Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge Gas: Use nitrogen at 20–50 mL/min.
-
Temperature Program (Heat-Cool-Heat):
-
Equilibrate at 25 °C.
-
Ramp temperature to -80 °C at 10 °C/min.
-
Hold at -80 °C for 3 minutes to ensure thermal equilibrium.
-
Ramp temperature to 100 °C at 10 °C/min (1st Heat).
-
Ramp temperature back to -80 °C at 10 °C/min (Cool).
-
Hold at -80 °C for 3 minutes.
-
Ramp temperature to 100 °C at 10 °C/min (2nd Heat).
-
Rationale: The first heating scan reveals the thermal history of the sample as received. The cooling scan provides information on crystallization behavior. The second heating scan shows the intrinsic thermal properties of the material after erasing its prior thermal history and is typically used for reporting data like the glass transition (Tg) and melting point (Tm).
-
-
-
-
Data Analysis: Analyze the second heating scan to identify the glass transition (step change) and melting peak (endotherm). Analyze the cooling scan for the crystallization peak (exotherm).
Factors Influencing Thermal Stability
The inherent thermal stability of Hexadecyl 2-ethylhexanoate can be compromised by extrinsic factors.
-
Atmosphere: The presence of oxygen can introduce oxidative degradation pathways, which typically occur at lower temperatures than pyrolysis. Formulations should be protected from air during high-temperature processing.
-
Incompatible Materials: Contact with strong acids, bases, or oxidizing agents can catalyze decomposition.[6] Care must be taken to ensure all materials in the manufacturing chain are compatible.
-
Impurities: The presence of residual catalysts from synthesis or other impurities can lower the activation energy for decomposition, reducing the overall stability of the material.
The relationship between these factors and the resulting stability profile underscores the importance of a controlled manufacturing and storage environment.
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A Spectroscopic Guide to Hexadecyl 2-Ethylhexanoate: Unveiling Molecular Structure
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for hexadecyl 2-ethylhexanoate (CAS 59130-69-7), an emollient ester widely used in the cosmetics and pharmaceutical industries.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Understanding the spectroscopic signature of this long-chain ester is crucial for quality control, structural elucidation, and formulation development.
Introduction: The Importance of Spectroscopic Characterization
Hexadecyl 2-ethylhexanoate is a branched-chain ester formed from hexadecanol and 2-ethylhexanoic acid.[3] Its specific molecular structure imparts desirable sensory and functional properties in various formulations. Spectroscopic techniques provide a non-destructive window into the molecule's atomic and molecular framework, allowing for unambiguous identification and characterization. This guide will delve into the expected and observed spectral features, providing a foundational understanding for professionals working with this compound.
Molecular Structure and Key Functional Groups
A clear understanding of the molecular structure is paramount to interpreting its spectroscopic data.
Figure 1. Molecular structure of hexadecyl 2-ethylhexanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of hexadecyl 2-ethylhexanoate is characterized by several key signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~4.05 | Triplet | 2H | -O-CH₂ - (a) |
| ~2.25 | Multiplet | 1H | -CH(CH₂CH₃)- (b) |
| ~1.60 | Multiplet | 2H | -O-CH₂-CH₂ - (c) |
| ~1.50 | Multiplet | 4H | -CH₂-CH(CH₂CH₃)-CH₂ - & -CH(CH₂CH₃ )- |
| ~1.25 | Broad Singlet | ~34H | -(CH₂ )₁₃- & -(CH₂ )₃- |
| ~0.88 | Triplet | 6H | -CH₃ (d) & -CH₂-CH₃ (e) |
Interpretation:
-
The downfield triplet at approximately 4.05 ppm is characteristic of the methylene protons directly attached to the ester oxygen, deshielded by its electronegativity.
-
The multiplet around 2.25 ppm corresponds to the single proton at the chiral center of the 2-ethylhexanoate moiety.
-
The large, broad singlet centered around 1.25 ppm is indicative of the long aliphatic chains of both the hexadecyl and ethylhexanoyl portions of the molecule.
-
The two overlapping triplets at approximately 0.88 ppm represent the terminal methyl groups of the hexadecyl and ethyl groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~176 | C =O (Ester Carbonyl) |
| ~64 | -O-CH₂ - |
| ~45 | -CH (CH₂CH₃)- |
| ~30-32 | -(CH₂ )n- (Bulk methylene carbons) |
| ~29 | -O-CH₂-CH₂ - |
| ~26 | -CH₂-CH(CH₂CH₃)-CH₂ - |
| ~23 | -CH(CH₂CH₃ )- |
| ~14 | -CH₃ (Terminal) |
| ~12 | -CH(CH₂CH₃ )- |
Interpretation:
-
The most downfield signal, around 176 ppm, is characteristic of the ester carbonyl carbon.
-
The signal at approximately 64 ppm corresponds to the carbon of the methylene group attached to the ester oxygen.
-
The signal around 45 ppm is assigned to the methine carbon of the 2-ethylhexanoate group.
-
The cluster of peaks between 20 and 35 ppm arises from the numerous methylene carbons in the long alkyl chains.
-
The upfield signals around 14 and 12 ppm are due to the terminal methyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a long-chain ester like hexadecyl 2-ethylhexanoate is dominated by a few key absorption bands.
| Frequency (cm⁻¹) (Predicted) | Vibration | Functional Group |
| ~2925 | C-H Stretch (Asymmetric) | Aliphatic CH₂ |
| ~2855 | C-H Stretch (Symmetric) | Aliphatic CH₂ |
| ~1735 | C=O Stretch | Ester |
| ~1465 | C-H Bend | Aliphatic CH₂/CH₃ |
| ~1170 | C-O Stretch | Ester |
Interpretation:
-
The strong, sharp absorption band around 1735 cm⁻¹ is the most characteristic feature and is indicative of the ester carbonyl (C=O) stretching vibration.
-
The intense absorptions in the 2850-2960 cm⁻¹ region are due to the C-H stretching vibrations of the numerous methylene and methyl groups in the long alkyl chains.[4]
-
The band around 1170 cm⁻¹ corresponds to the C-O stretching vibration of the ester linkage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For long-chain esters, electron ionization (EI) often leads to characteristic fragmentation patterns.[5][6]
Expected Molecular Ion:
-
[M]⁺: m/z = 368.6
Key Fragmentation Pathways:
Figure 2. Predicted key fragmentation pathways for hexadecyl 2-ethylhexanoate in mass spectrometry.
Interpretation of Key Fragments:
-
m/z = 241: This fragment corresponds to the hexadecyloxycarbonyl ion, [C₁₆H₃₃O]⁺, resulting from cleavage of the bond between the carbonyl carbon and the alpha-carbon of the ethylhexanoyl group.
-
m/z = 143: A prominent peak resulting from a McLafferty rearrangement, characteristic of esters with gamma-hydrogens, leading to the formation of the protonated 2-ethylhexenoic acid ion.
-
m/z = 224: This ion arises from the loss of the entire 2-ethylhexanoate moiety, leaving the hexadecyl carbocation, [C₁₆H₃₂]⁺˙.
-
m/z = 127: This fragment, [C₈H₁₅O]⁺, is formed by the loss of an oxygen atom from the m/z 143 fragment.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of hexadecyl 2-ethylhexanoate in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
IR Spectroscopy
-
Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean KBr/NaCl plates.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.
-
Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.
-
Acquisition:
-
Acquire mass spectra over a mass range of m/z 50-500.
-
Use a standard EI energy of 70 eV.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Conclusion
The spectroscopic analysis of hexadecyl 2-ethylhexanoate provides a detailed fingerprint of its molecular structure. The combination of NMR, IR, and MS data allows for unambiguous confirmation of its identity and purity. The characteristic signals in each spectrum, from the ester carbonyl stretch in the IR to the specific fragmentation patterns in the mass spectrum and the detailed proton and carbon environments revealed by NMR, collectively provide a comprehensive characterization of this important cosmetic and pharmaceutical ingredient.
References
- Kramer, J. K., Baumann, W. J., & Holman, R. T. (1971). Mass spectrometric analysis of long chain alk-1-enyl ether esters and alkyl ether esters of diols. Lipids, 6(7), 492–501.
- Baumann, W. J., & Holman, R. T. (1969). Mass spectrometric analysis of long-chain esters of diols. Journal of Lipid Research, 10(6), 703–709.
- Gericke, A., & Hühnerfuss, H. (1993). Monolayers of long-chain alcohols, fatty acid esters at the air/water interface: a comparison by external infrared reflection-absorption spectrometry. SPIE Proceedings.
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PubChem. (n.d.). Cetearyl Ethylhexanoate. Retrieved from [Link]
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PubChem. (n.d.). Hexyldecyl Ethylhexanoate. Retrieved from [Link]
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ResearchGate. (n.d.). GC/MS analysis of long-chain esters standards. Retrieved from [Link]
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Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0031230). Retrieved from [Link]
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PubChem. (n.d.). 2-Ethylhexyl 2-ethylhexanoate. Retrieved from [Link]
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Australian Government Department of Health. (2020). Long chain alkyl esters of 2-ethylhexanoic acid: Human health tier II assessment. Retrieved from [Link]
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PubChem. (n.d.). CID 160018113. Retrieved from [Link]
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NIST. (n.d.). Hexanal, 2-ethyl-. Retrieved from [Link]
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An In-depth Technical Guide to the Toxicological Profile and Safety of Hexadecyl 2-Ethylhexanoate
This guide provides a comprehensive overview of the toxicological and safety data for Hexadecyl 2-ethylhexanoate, a common ingredient in the cosmetics and personal care industry. By synthesizing available data from authoritative bodies and scientific studies, this document offers researchers, scientists, and drug development professionals a detailed resource for informed decision-making.
Introduction and Physicochemical Properties
Hexadecyl 2-ethylhexanoate, also widely known by its synonym Cetyl Ethylhexanoate, is the ester of cetyl alcohol and 2-ethylhexanoic acid.[1] It is a synthetic, clear, odorless, and oily liquid with a non-greasy feel.[2] Primarily, it functions as a skin-conditioning agent, emollient, and texture enhancer in a wide array of cosmetic formulations, including lipsticks, makeup removers, and moisturizers.[2] Its ability to improve the spreadability of products and provide a silky, velvety feel to the skin makes it a popular choice in the industry.[2]
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 59130-69-7 | [3] |
| EINECS Number | 261-619-1 | [3] |
| Molecular Formula | C24H48O2 | [3] |
| Molecular Weight | 368.64 g/mol | [4] |
| Boiling Point | 407.2°C | [2] |
| Solubility | Soluble in water, Miscible in oil | [2] |
Below is a diagram illustrating the chemical structure of Hexadecyl 2-ethylhexanoate.
Caption: Chemical structure of Hexadecyl 2-ethylhexanoate.
Toxicological Profile
The safety of Hexadecyl 2-ethylhexanoate has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel, which reviewed data on 16 alkyl ethylhexanoates.[2][5] The panel concluded that these ingredients are safe for use in cosmetics under current practices and concentrations when formulated to be non-irritating.[2][5]
Acute Toxicity
Hexadecyl 2-ethylhexanoate exhibits low acute toxicity via oral and dermal routes of exposure.
| Route | Species | LD50 | Signs of Toxicity | Reference |
| Oral | Rat | >2000 mg/kg bw | No documented signs of toxicity | [6] |
| Dermal | Rat | >2000 mg/kg bw | No documented signs of toxicity | [6] |
No significant oral, dermal, or inhalation toxicity has been reported in animal studies.[7][8]
Skin Irritation
The potential for skin irritation is a key consideration for Hexadecyl 2-ethylhexanoate. Studies have shown that the undiluted substance can cause varying degrees of irritation depending on the animal model.[7][8]
| Species | Observation | Irritancy Score | Reference |
| Rabbit | Severely irritating | 3/3 | [7] |
| Guinea Pig | Moderately irritating | 2/3 | [7] |
| Rat | Mildly irritating | 1/3 | [7] |
| Miniature Swine | Non-irritating | 0/3 | [7] |
| Human (50 subjects, 48h patch test) | Mildly irritating | - | [7] |
Eye Irritation
There is some evidence to suggest that Hexadecyl 2-ethylhexanoate may be an eye irritant. In a study involving rabbits, conjunctival redness was observed in one animal that was not reversible within the 72-hour observation period.[6] This has led to some concern regarding its potential for ocular irritation.[6]
Skin Sensitization
Hexadecyl 2-ethylhexanoate is not expected to be a skin sensitizer.[6] This is supported by the fact that its hydrolysis products, 2-ethylhexanoic acid and the corresponding alcohol, are not sensitizing.[6] A human repeated insult patch test with the related compound, cetearyl ethylhexanoate, in 103 subjects showed no evidence of sensitization.[6][7]
Genotoxicity
Limited data is available for Hexadecyl 2-ethylhexanoate specifically, but it is not expected to be genotoxic.[6] An in vitro bacterial reverse mutation assay (Ames test) conducted according to OECD Test Guideline 471 was negative for mutagenicity in several strains of Salmonella typhimurium with and without metabolic activation.[6] Furthermore, its hydrolysis products are not considered to be genotoxic.[9]
Reproductive and Developmental Toxicity
There is no specific data on the reproductive and developmental toxicity of Hexadecyl 2-ethylhexanoate. However, one of its hydrolysis products, 2-ethylhexanoic acid, is classified as a suspected reproductive toxicant (Category 2) in animal studies at high doses.[6] It has been shown to be a developmental toxicant in rats when administered orally at high levels.[8] The proposed mechanism involves maternal liver toxicity leading to a zinc deficiency in the embryo.[7] The relevance of these findings to the use of Hexadecyl 2-ethylhexanoate in cosmetics is considered low due to the expectation of limited dermal absorption.[7][8]
Safety Assessment and Regulatory Standing
The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that Hexadecyl 2-ethylhexanoate and other alkyl ethylhexanoates are "safe in the present practices of use and concentration described" in cosmetic formulations, provided they are formulated to be non-irritating.[6] It is used in leave-on products at concentrations up to 52% in lipsticks and in rinse-off products near the eye at up to 77.3%.[2][5]
In Australia, 2-ethylhexanoic acid and its alkyl esters are listed in Schedule 6 of the Poisons Standard in preparations containing more than 5% calculated as 2-ethylhexanoic acid.[6] Schedule 6 substances have a moderate potential for causing harm and require distinctive packaging with strong warnings.[6]
Experimental Protocols
The toxicological data for Hexadecyl 2-ethylhexanoate is based on standardized testing protocols. Below is a generalized workflow for a dermal irritation study, a key endpoint for this substance.
Workflow for Dermal Irritation Assessment
Caption: A generalized workflow for conducting a dermal irritation study.
Conclusion
Hexadecyl 2-ethylhexanoate has a generally favorable toxicological profile for its intended use in cosmetic products. It exhibits low acute toxicity and is not considered a skin sensitizer or genotoxic. The primary concern is its potential for skin and eye irritation when used in its undiluted form. Therefore, formulation considerations are paramount to ensure the final product is non-irritating to the consumer. While the developmental toxicity of its metabolite, 2-ethylhexanoic acid, has been noted in animal studies at high doses, the risk associated with dermal application in cosmetics is considered low.
References
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019, June 28). Long chain alkyl esters of 2-ethylhexanoic acid: Human health tier II assessment. Available at: [Link]
-
Fiume, M. M., et al. (2013). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]
-
Johnson, W., Jr, et al. (2015). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. International Journal of Toxicology, 34(3_suppl), 61S-73S. Available at: [Link]
-
PubMed. (2015). Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. Available at: [Link]
-
Cosmetics Info. Cetearyl Ethylhexanoate. Available at: [Link]
-
LookChem. CAS No.59130-69-7,HEXADECYL 2-ETHYLHEXANOATE Suppliers. Available at: [Link]
-
Chemsrc. Hexadecyl 2-ethylhexanoate | CAS#:59130-69-7. Available at: [Link]
-
EWG Skin Deep. What is CETYL ETHYLHEXANOATE. Available at: [Link]
-
LookChem. Cas 59130-69-7,HEXADECYL 2-ETHYLHEXANOATE. Available at: [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013, September 12). Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment. Available at: [Link]
-
Acme-Hardesty. (2017, June 9). CETEARYL ETHYLHEXANOATE Safety Data Sheet. Available at: [Link]
-
PubChem. CID 160018113. Available at: [Link]
-
Kao Chemicals. (2023, February 3). Material Safety Data Sheet. Available at: [Link]
-
European Chemicals Agency (ECHA). 2-ethylhexyl 2-ethylhexanoate - Substance Information. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: Hexadecyl 2-ethylhexanoate as a Dermal Penetration Enhancer
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive technical guide on the application and evaluation of Hexadecyl 2-ethylhexanoate as a chemical penetration enhancer for dermal and transdermal delivery systems. It outlines its mechanism of action and provides detailed, field-proven protocols for assessing its efficacy and mode of action.
Introduction
The stratum corneum (SC), the outermost layer of the epidermis, presents the most formidable barrier to the percutaneous absorption of therapeutic agents.[1][2] Its unique "brick and mortar" structure, composed of corneocytes embedded in a highly organized lipid matrix, effectively limits the passage of most molecules.[3] Chemical penetration enhancers (CPEs) are excipients designed to transiently and reversibly reduce the barrier function of the SC, thereby facilitating drug transport into or across the skin.[2][4]
Hexadecyl 2-ethylhexanoate, also known as Cetyl Ethylhexanoate, is an ester of cetyl alcohol and 2-ethylhexanoic acid widely used in cosmetic and pharmaceutical formulations as a skin conditioning agent and emollient.[5][6][7] Its lipophilic nature and molecular structure make it a candidate for enhancing the penetration of other active molecules. This guide synthesizes the current understanding of its mechanism and provides robust protocols to quantify its performance.
Physicochemical Properties & Proposed Mechanism of Action
Hexadecyl 2-ethylhexanoate (HDEH) is a long-chain alkyl ester. Its efficacy as a penetration enhancer is intrinsically linked to its ability to interact with and disrupt the highly ordered lipid lamellae of the stratum corneum.
| Property | Value |
| Synonym | Cetyl Ethylhexanoate, Cetyl 2-ethylhexanoate |
| IUPAC Name | hexadecyl 2-ethylhexanoate |
| CAS Number | 59130-69-7 |
| Molecular Formula | C₂₄H₄₈O₂ |
| Molecular Weight | 368.6 g/mol |
| Description | Colorless to pale yellow liquid |
Proposed Mechanism:
The primary mechanism by which HDEH is believed to enhance dermal penetration is through the disruption of the intercellular lipid matrix of the stratum corneum . Unlike harsh solvents that may denature keratin or aggressively extract lipids, HDEH likely acts by:
-
Intercalation and Fluidization: Due to its structural similarity to endogenous skin lipids, the long alkyl chain of HDEH can intercalate into the lipid bilayers. This insertion disrupts the tight, quasi-crystalline packing of the native ceramides, cholesterol, and fatty acids.
-
Increased Free Volume: The branched 2-ethylhexanoate moiety creates steric hindrance within the lipid lamellae, increasing the intermolecular spacing and creating "free volume" or pockets of disorder.
-
Enhanced Drug Partitioning and Solubility: HDEH can increase the solubility of a lipophilic drug within the formulation and the stratum corneum itself, thereby increasing the thermodynamic activity and driving force for partitioning into the skin.[5][6]
This disruption increases the fluidity of the lipid matrix, creating more permeable pathways for drug molecules to diffuse through the stratum corneum.
Caption: HDEH intercalates into the SC lipid bilayer, disrupting order.
Pre-formulation and Safety Considerations
Formulation Strategy: The concentration of HDEH is critical. Typically used in the range of 1-10% w/w in formulations, the optimal concentration depends on the physicochemical properties of the active pharmaceutical ingredient (API) and the desired delivery profile. It is essential to conduct dose-ranging studies to balance efficacy with potential irritation.
Safety Profile: While generally considered safe for cosmetic use, HDEH can be a skin irritant at high concentrations or in its undiluted form.[5][8][9] A Cosmetic Ingredient Review (CIR) panel concluded that alkyl ethylhexanoates are safe in cosmetics as long as the product is formulated to be non-irritating.[5] Therefore, all final formulations must undergo standard dermatological safety testing, including patch testing for irritation potential.
Core Protocol for Efficacy Evaluation: In Vitro Permeation Testing (IVPT)
IVPT using Franz diffusion cells is the gold standard for evaluating the performance of topical and transdermal formulations.[10][11][12] It measures the rate at which an API permeates through a skin sample from a donor chamber to a receptor chamber.
Caption: Standard workflow for In Vitro Permeation Testing (IVPT).
Protocol 3.1: IVPT using Franz Diffusion Cells
-
Objective: To quantify the permeation flux of an API from a formulation containing HDEH compared to a control formulation (without HDEH).
-
Apparatus: Vertical Franz diffusion cells, water bath with circulator, magnetic stirrers, positive displacement pipettes.
-
Membrane: Cryopreserved human cadaver skin or fresh porcine ear skin are preferred models.[13] Skin should be dermatomed to a thickness of ~500 µm.
-
Methodology:
-
Receptor Fluid Preparation: Prepare a receptor fluid in which the API is sufficiently soluble to maintain sink conditions (concentration <10% of saturation). A common choice is phosphate-buffered saline (PBS) at pH 7.4, sometimes with a co-solvent like ethanol if the API is highly lipophilic. Degas the fluid before use.
-
Franz Cell Assembly:
-
Fill the receptor chambers with the degassed receptor fluid, ensuring no air bubbles are trapped beneath the membrane.
-
Mount the dermatomed skin onto the receptor chamber, with the stratum corneum side facing up.
-
Clamp the donor chamber in place. The diffusion area typically ranges from 0.5 to 1.5 cm².
-
-
Equilibration: Place the assembled cells in the water bath set to 37°C to achieve a skin surface temperature of approximately 32°C.[14] Allow the system to equilibrate for at least 30 minutes.
-
Dosing: Apply a finite dose of the test formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor chamber. Use one set of cells for the HDEH formulation and another for the control.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber's sampling arm. Immediately replace the volume with fresh, pre-warmed receptor fluid.
-
Analysis: Quantify the concentration of the API in each sample using a validated analytical method, such as HPLC-UV.
-
-
Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area (Q, in µg/cm²) at each time point, correcting for sample replacement.
-
Plot Q versus time. The slope of the linear portion (steady-state) of this curve represents the steady-state flux (Jss, in µg/cm²/h).
-
The Enhancement Ratio (ER) is the key metric:
-
ER = Jss (with HDEH) / Jss (control)
-
-
Advanced Protocols for Mechanistic Investigation
To validate the proposed mechanism, the following biophysical techniques can be employed. These protocols provide direct evidence of HDEH's interaction with the stratum corneum.
Protocol 4.1: Assessing SC Lipid Disruption via Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions in materials.[15] In skin, it can detect changes in the ordered structure of SC lipids.[16]
-
Objective: To determine if HDEH alters the phase transition temperatures (Tm) and enthalpies (ΔH) of SC lipids.
-
Methodology:
-
Sample Preparation: Excise the stratum corneum from skin samples (e.g., via heat separation or trypsin digestion). Hydrate the SC samples.
-
Treatment: Incubate one set of SC samples in a solution of HDEH (e.g., 5% in a suitable vehicle like propylene glycol) for a defined period (e.g., 12 hours). Incubate a control set in the vehicle alone.
-
DSC Analysis: Blot the samples dry, weigh them (~5 mg), and seal them in aluminum pans. Run the DSC scan from a low to a high temperature (e.g., 20°C to 120°C) at a controlled rate (e.g., 5°C/min).[17]
-
-
Interpretation of Results:
-
Lowered Tm: A downward shift in the characteristic lipid transition peaks (~65-75°C and ~105°C) indicates fluidization and a less ordered lipid structure.[15][16]
-
Decreased ΔH: A reduction in the enthalpy (the area under the transition peak) signifies a decrease in the energy required to disrupt the lipid packing, confirming a disordering effect.[15][16]
-
Protocol 4.2: Probing Lipid Alterations with ATR-FTIR Spectroscopy
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a non-destructive technique that provides information on the molecular structure and organization of SC components.[3][18]
-
Objective: To detect changes in the conformational order of SC lipids after treatment with HDEH.
-
Methodology:
-
Obtain baseline ATR-FTIR spectra from untreated, hydrated SC samples.
-
Apply the HDEH-containing formulation to the SC and acquire spectra at various time points.
-
-
Interpretation of Key Spectral Regions: [19]
-
C-H Stretching Vibrations (~2850 cm⁻¹ and ~2920 cm⁻¹): These peaks correspond to the symmetric and asymmetric stretching of the CH₂ groups in the lipid alkyl chains. A shift to higher wavenumbers (a "blue shift") indicates an increase in gauche conformers relative to trans conformers, which is a direct measure of increased lipid chain disorder or fluidization.[3][20]
-
Amide I (~1650 cm⁻¹) and Amide II (~1550 cm⁻¹): These peaks relate to keratin structures. Significant shifts could indicate protein denaturation, although this is a less likely mechanism for HDEH.
-
Protocol 4.3: Visualizing Penetration Pathways using Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for high-resolution, non-invasive optical sectioning of the skin, enabling visualization of the penetration route of fluorescently-labeled molecules.[21][22][23]
Caption: Experimental logic for CLSM-based penetration pathway analysis.
-
Objective: To visualize the pathway and depth of penetration enhanced by HDEH.
-
Methodology:
-
Probe Selection: Choose a fluorescent probe (e.g., Nile Red for lipid visualization, or a fluorescently-labeled API) that can be incorporated into the test and control formulations.
-
Sample Preparation: Mount a full-thickness skin sample in a holder.
-
Application: Apply the fluorescently-labeled formulation to the skin surface and incubate for a set period.
-
Imaging: After incubation, wipe the excess formulation from the surface. Use the CLSM to acquire a series of optical sections (a "z-stack") from the stratum corneum down into the viable epidermis and dermis.[24][25]
-
-
Interpretation of Results:
-
Compare the z-stacks from the HDEH and control formulations. Deeper and more intense fluorescence in the HDEH-treated sample indicates enhanced penetration.
-
Observe the pattern of fluorescence. A reticular pattern surrounding corneocytes suggests an intercellular route . Accumulation in and around hair follicles indicates a transappendageal or follicular route .
-
Data Interpretation and Synthesis
A successful evaluation of HDEH as a penetration enhancer requires synthesizing data from multiple experiments.
| Experiment | Metric / Observation | Implication if Positive |
| IVPT | Enhancement Ratio (ER) > 1 | HDEH effectively increases the rate of API delivery across the skin. |
| DSC | ↓ Peak Transition Temperature (Tm)↓ Enthalpy (ΔH) | Confirms HDEH fluidizes and disorders the SC lipid matrix at a thermodynamic level.[15][16] |
| ATR-FTIR | ↑ Wavenumber of CH₂ stretching peaks | Provides molecular-level evidence of increased lipid chain conformational disorder (fluidity).[3] |
| CLSM | ↑ Fluorescence depth and intensityIntercellular pattern | Visually confirms enhanced penetration and suggests the primary pathway is through the disrupted lipid matrix.[25] |
By combining the quantitative flux data from IVPT with the qualitative and semi-quantitative mechanistic data from DSC, FTIR, and CLSM, a researcher can build a robust, evidence-based case for the efficacy and mechanism of action of Hexadecyl 2-ethylhexanoate as a dermal penetration enhancer.
References
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National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019). Long chain alkyl esters of 2-ethylhexanoic acid: Human health tier II assessment. Available at: [Link]
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Fiume, M. M., et al. (2013). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]
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Johnson, W., Jr, & Cosmetic Ingredient Review Expert Panel. (2013). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. International Journal of Toxicology. (Note: This is the published version of the CIR report). Available at: [Link]
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Songkro, S. (2009). An Overview of skin penetration enhancers: Penetration enhancing activity, skin irritation potential and mechanism of action. Songklanakarin Journal of Science and Technology, 31(3), 299-321. Available at: [Link]
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Environmental Working Group (EWG). What is CETYL ETHYLHEXANOATE. EWG Skin Deep. Available at: [Link]
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Vivascope. Guideline: Confocal Laser Microscopy in Dermatology. Available at: [Link]
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Labouta, H. I., et al. (2011). In vitro tape stripping as a model for in vivo skin stripping. European Journal of Pharmaceutical Sciences, 44(1-2), 60-66. Available at: [Link]
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LookChem. CAS No.59130-69-7, HEXADECYL 2-ETHYLHEXANOATE Suppliers. Available at: [Link]
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Differential scanning calorimetry (DSC) of skin to detect enhancer-induced lipid transition. (2023). Preprint. Available at: [Link]
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Haque, T., & Talukder, M. M. U. (2018). Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum. Advanced Pharmaceutical Bulletin, 8(2), 169–179. Available at: [Link]
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Al-majed, P., et al. (2022). Investigating the potential of essential oils as penetration enhancer for transdermal losartan delivery: Effectiveness and mechanism of action. Scientific Reports, 12(1), 1-16. (Image available at: [Link])
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Lee, E., et al. (2016). Effect of Enhancers on in vitro and in vivo Skin Permeation and Deposition of S-Methyl-l-Methionine. Natural Product Sciences, 22(4), 266-271. Available at: [Link]
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Ramezanli, T., & Michniak-Kohn, B. (2017). ATR-FTIR Spectroscopy and the Skin Barrier: Evaluation of Penetration-Enhancement Effects. In Percutaneous Penetration Enhancers Chemical Methods in Penetration Enhancement (pp. 235-254). Springer, Berlin, Heidelberg. Available at: [Link]
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Prausnitz, M. R., & Langer, R. (2012). Transdermal drug delivery. Nature Biotechnology, 30(12), 1202-1213. (General reference, similar concepts discussed in: [Link])
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Schlupp, P., et al. (2015). In vitro vs. in vivo tape stripping: Validation of the porcine ear model and penetration assessment of novel sucrose stearate emulsions. Journal of Controlled Release, 208, 63-71. Available at: [Link]
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Li, M., et al. (2023). A Novel Natural Penetration Enhancer for Transdermal Drug Delivery. Pharmaceutics, 15(2), 643. Available at: [Link]
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Semenzato, A., et al. (2018). Franz Diffusion Cell Approach for Pre-Formulation Characterisation of Ketoprofen Semi-Solid Dosage Forms. Pharmaceutics, 10(3), 141. Available at: [Link]
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Ibrahim, M., et al. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Journal of Applied Biomaterials & Functional Materials, 22, 22808000241257922. Available at: [Link]
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Charles River Laboratories. In Vitro Skin Penetration Studies. Available at: [Link]
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Differential scanning calorimetry (DSC) of skin to detect enhancer-induced lipid transition. (2023). Authorea Preprints. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 160018113. Available at: [Link]
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Goh, C. F., et al. (2025). Skin penetration enhancers: Mechanistic understanding and their selection for formulation and design. Journal of Controlled Release, 379, 114-131. Available at: [Link]
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Teledyne Hanson. (2023). In Vitro Permeation as a Development Tool for Transdermal and Topical Patches. YouTube. Available at: [Link]
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D'Aversa, E., et al. (2024). Tape Stripping Method in Dermatological and Pharmacological Research: Evaluating Fresh and Frozen-Thawed Porcine Skin. Cureus, 16(9), e68393. Available at: [Link]
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Alvarez-Román, R., et al. (2004). Visualization of skin penetration using confocal laser scanning microscopy. European Journal of Pharmaceutics and Biopharmaceutics, 58(2), 301-316. Available at: [Link]
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Nielsen, J. B., & Nielsen, F. (2009). 4 Methods to study dermal penetration. Pesticides Research No. 124. Available at: [Link]
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Indero. (2022). 3 Tips for Collecting Samples with Tape Stripping. Available at: [Link]
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Ramezanli, T., & Michniak-Kohn, B. (2017). ATR-FTIR Spectroscopy and the Skin Barrier: Evaluation of Penetration-Enhancement Effects. ResearchGate. Available at: [Link]
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Lautenschläger, H. (2021). Penetration enhancement – molecular mechanisms in the skin. Dermaviduals. Available at: [Link]
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Li, M., et al. (2023). A Novel Natural Penetration Enhancer for Transdermal Drug Delivery: In Vitro/In Vivo Evaluation and Penetration Enhancement Mechanism. Pharmaceutics, 15(2), 643. Available at: [Link]
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Jakhar, D., & Kaur, I. (2022). Confocal microscopy – Working principle and applications in dermatology. Indian Journal of Dermatology, Venereology and Leprology, 88(5), 681-688. Available at: [Link]
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Williams, A. C., & Barry, B. W. (1990). Differential Scanning Calorimetry Does Not Predict the Activity of Terpene Penetration Enhancers in Human Skin. Journal of Pharmacy and Pharmacology, 42(S1), 140P-140P. Available at: [Link]
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Shokri, N., et al. (2014). Effects of Skin Penetration Enhancers in Topical Antiaging Products Containing α-Hydroxyacids and Hyaluronic Acid. Jundishapur Journal of Natural Pharmaceutical Products, 9(4), e16813. Available at: [Link]
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Butun, S., et al. (2023). Development and Skin Penetration Pathway Evaluation Using Confocal Laser Scanning Microscopy of Microemulsions for Dermal Delivery Enhancement of Finasteride. Pharmaceutics, 15(6), 1735. Available at: [Link]
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Lim, P. F. C., et al. (2007). Reversible effects of permeation enhancers on human skin. International Journal of Pharmaceutics, 339(1-2), 180-185. Available at: [Link]
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Liu, Y., et al. (2018). Acute skin barrier disruption with repeated tape stripping: An in vivo model for damage skin barrier. Journal of Dermatological Treatment, 29(1), 50-56. Available at: [Link]
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Roberts, M. S., et al. (2012). Use of confocal microscopy for nanoparticle drug delivery through skin. Journal of Biomedical Optics, 17(12), 121306. Available at: [Link]
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Eurofins. Franz Cell Test. Available at: [Link]
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Chen, Y., et al. (2006). Interactions between a skin penetration enhancer and the main components of human stratum corneum lipids: Isothermal titration calorimetry study. Journal of Thermal Analysis and Calorimetry, 85(3), 643-646. Available at: [Link]
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Application Notes & Protocols: Leveraging Hexadecyl 2-ethylhexanoate in Advanced Topical Drug Delivery Systems
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Hexadecyl 2-ethylhexanoate in topical drug delivery systems. It delves into the physicochemical properties, mechanisms of action, and practical formulation strategies for this versatile excipient. Detailed, field-proven protocols for formulation preparation and in vitro performance testing are provided to empower researchers in leveraging its full potential for enhancing therapeutic delivery to and through the skin.
Foundational Understanding: Hexadecyl 2-ethylhexanoate
Hexadecyl 2-ethylhexanoate, also widely known by its INCI name, Cetyl Ethylhexanoate, is a synthetic ester formed from the reaction of cetyl alcohol and 2-ethylhexanoic acid.[1] While extensively used in the cosmetics and personal care industry as an emollient and texture enhancer, its unique properties make it a highly valuable, multifunctional excipient for pharmaceutical topical formulations.[1][2] Unlike traditional greasy emollients, it offers a lightweight, non-oily, and silky feel, which can significantly improve the aesthetic appeal and patient compliance of a topical drug product.[1][3]
Its primary value in drug delivery lies in its ability to act as a solvent for lipophilic active pharmaceutical ingredients (APIs), an emollient that maintains skin barrier integrity, and a passive penetration enhancer that can improve the bioavailability of APIs at the target site.[4][5] This guide will explore these functions in detail, providing the scientific rationale and experimental frameworks for its effective implementation.
Physicochemical Profile
A thorough understanding of the physicochemical properties of an excipient is fundamental to predicting its behavior in a formulation and its interaction with the skin barrier.
| Property | Value | Source(s) |
| CAS Number | 59130-69-7 | [6][7] |
| Synonyms | Cetyl Ethylhexanoate, Perceline Oil | [6][7] |
| Molecular Formula | C₂₄H₄₈O₂ | [6][7] |
| Molecular Weight | 368.64 g/mol | [7] |
| Appearance | Clear, colorless to pale yellow, odorless liquid | [2][3] |
| Solubility | Insoluble in water; soluble in oils and organic solvents | |
| Density | ~0.86 g/cm³ | [6][8] |
| Boiling Point | ~407.2 °C at 760 mmHg | [6][8] |
| Flash Point | >150 °C | [6][8] |
| LogP (Octanol/Water) | ~8.2 - 10.7 (estimated) | [8] |
| Refractive Index | ~1.444 - 1.449 @ 20°C | [3][6][8] |
Mechanism of Action in Topical Drug Delivery
Hexadecyl 2-ethylhexanoate is a multifunctional excipient. Its utility extends beyond simply carrying the drug; it actively influences both the formulation's characteristics and the skin's physiology to enhance drug delivery.
Emollience and Skin Barrier Support
As an emollient, Hexadecyl 2-ethylhexanoate forms a thin, non-occlusive lipid film on the skin's surface. This action serves two primary purposes in drug delivery:
-
Moisture Retention: It helps to reduce transepidermal water loss (TEWL), keeping the stratum corneum hydrated. A hydrated stratum corneum is less tortuous and more permeable to many APIs.
-
Improved Skin Feel: It imparts a smooth, non-greasy feel, which is critical for patient adherence to a prescribed treatment regimen.[2] Formulations that are aesthetically pleasing are more likely to be used as directed.
API Solubilization and Vehicle Function
Its high lipophilicity (indicated by a high LogP value) makes Hexadecyl 2-ethylhexanoate an excellent solvent for poorly water-soluble APIs. Ensuring the API is fully dissolved in the oil phase of a cream or lotion is a critical first step for effective delivery. If an API is suspended rather than dissolved, its partitioning out of the vehicle and into the skin is significantly hindered. By acting as a solvent, it maximizes the thermodynamic activity of the API in the formulation, providing the driving force for skin penetration.
Mechanism as a Penetration Enhancer
The primary barrier to topical drug delivery is the highly organized, lipid-rich extracellular matrix of the stratum corneum.[4] Chemical penetration enhancers reversibly disrupt this barrier to facilitate drug passage.[9] Esters like Hexadecyl 2-ethylhexanoate are believed to enhance penetration primarily by integrating into the intercellular lipid lamellae.
Causality of Enhancement:
-
Insertion: Due to its chemical structure, which resembles endogenous skin lipids, the molecule can insert itself between the ceramides, cholesterol, and fatty acids of the stratum corneum.
-
Disruption: This insertion disrupts the tight, ordered packing of the lipid bilayers.
-
Increased Fluidity: The disruption increases the fluidity and free volume of the lipid matrix.
-
Enhanced Diffusion: This creates more permeable pathways, allowing API molecules to diffuse through the stratum corneum more easily.[9][10]
Caption: Penetration enhancement by Hexadecyl 2-ethylhexanoate.
Experimental Application Notes & Protocols
The following protocols are designed to be self-validating and provide a robust framework for developing and evaluating topical formulations containing Hexadecyl 2-ethylhexanoate.
Protocol 1: Preparation of a Model 2% API Oil-in-Water (O/W) Cream
This protocol details the formulation of a stable, aesthetically pleasing O/W cream. The choice of an O/W emulsion is common for topical drugs as it is non-greasy and easily washable.
Rationale for Component Selection:
-
Oil Phase: Hexadecyl 2-ethylhexanoate solubilizes the lipophilic API. Cetyl alcohol acts as a co-emulsifier and thickener.
-
Aqueous Phase: Glycerin is a humectant to hydrate the skin. Polysorbate 80 is the primary O/W emulsifier.
-
Preservative: Phenoxyethanol provides broad-spectrum antimicrobial protection.
Materials:
| Phase | Ingredient | % (w/w) |
| Oil Phase | Lipophilic API | 2.0 |
| Hexadecyl 2-ethylhexanoate | 10.0 | |
| Cetyl Alcohol | 5.0 | |
| Aqueous Phase | Glycerin | 3.0 |
| Polysorbate 80 | 2.0 | |
| Purified Water | 77.5 | |
| Preservative | Phenoxyethanol | 0.5 |
Step-by-Step Methodology:
-
Oil Phase Preparation: In a heat-resistant beaker, combine the API, Hexadecyl 2-ethylhexanoate, and Cetyl Alcohol. Heat to 70-75°C on a hot plate with gentle stirring until all components are melted and the solution is clear and uniform.
-
Aqueous Phase Preparation: In a separate, larger beaker, combine the Glycerin, Polysorbate 80, and Purified Water. Heat to 70-75°C with stirring until a clear solution is obtained.
-
Emulsification: Slowly add the hot Oil Phase to the hot Aqueous Phase while homogenizing at high speed (e.g., 5,000 rpm) using a high-shear mixer. Maintain homogenization for 5-10 minutes to form a fine, uniform pre-emulsion. The slow addition is critical to ensure proper droplet formation and prevent phase inversion.
-
Cooling: Remove the emulsion from the heat and continue to stir with a lower-speed overhead mixer to facilitate uniform cooling. Rapid, un-stirred cooling can lead to component crystallization and instability.
-
Preservative Addition: When the emulsion has cooled to below 40°C, add the Phenoxyethanol. Adding the preservative at a lower temperature prevents its degradation or evaporation.
-
Final Homogenization & pH Adjustment: Check the pH and adjust if necessary to the desired range for skin compatibility (typically 4.5-6.0). Perform a final, brief homogenization to ensure long-term stability.
-
Packaging: Transfer the finished cream into appropriate inert containers.
Caption: Workflow for preparing an O/W cream formulation.
Protocol 2: In Vitro Release Testing (IVRT) using Franz Diffusion Cells
IVRT is a critical quality control test used to assess the rate of drug release from a semi-solid formulation.[11][12] It is essential for formulation screening, quality assurance, and supporting post-approval changes.[13][14]
Methodology:
-
Apparatus Setup: Assemble vertical Franz diffusion cells.[15][16] The receptor chamber volume should be known, and it should be filled with a suitable receptor medium (e.g., phosphate-buffered saline with a surfactant to maintain sink conditions). The temperature must be maintained at 32 ± 1°C to simulate skin surface temperature.[17]
-
Membrane Mounting: An inert, synthetic membrane (e.g., polysulfone or cellulose acetate) is mounted between the donor and receptor chambers. Ensure no air bubbles are trapped beneath the membrane.
-
Formulation Application: Apply a finite dose (e.g., 10-15 mg/cm²) of the cream from Protocol 1 evenly onto the surface of the membrane in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw a sample from the receptor chamber's sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Sample Analysis: Quantify the concentration of the API in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative amount of API released per unit area (μg/cm²) and plot it against the square root of time. The slope of the linear portion of this plot is the release rate.
Protocol 3: Ex Vivo Skin Permeation & Penetration Study
This study provides a more biologically relevant measure of a formulation's performance by assessing the API's ability to permeate through excised skin.[15][17]
Methodology:
-
Skin Preparation: Use excised human or porcine skin (a common surrogate).[17] Carefully remove subcutaneous fat and mount the skin section in the Franz diffusion cell, with the stratum corneum facing the donor chamber and the dermis in contact with the receptor medium.[15][18]
-
Apparatus Setup & Dosing: The setup is identical to the IVRT protocol, maintaining the temperature at 32 ± 1°C. Apply the formulation to the skin surface.
-
Permeation Sampling: Collect samples from the receptor fluid over a longer period (e.g., 24-48 hours) at set intervals. Analyze these samples via HPLC to determine the amount of API that has permeated through the skin.
-
Penetration Analysis (Skin Content): At the end of the experiment, dismount the skin. Wipe the surface to remove any residual formulation. Use a technique like tape-stripping to remove the stratum corneum or homogenize the entire skin sample in a suitable solvent to extract the API. Analyze the extract via HPLC to quantify the amount of API retained within the skin layers.
-
Data Analysis:
-
Permeation: Plot the cumulative amount of API permeated per unit area against time. The slope of the steady-state portion of the curve represents the flux (Jss).
-
Penetration: Report the amount of API recovered from the skin (μg/cm²).
-
Safety & Regulatory Considerations
Hexadecyl 2-ethylhexanoate has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe for use in cosmetic formulations in the present practices of use and concentration when formulated to be non-irritating.[19][20]
-
Irritation Potential: While generally non-irritating in finished formulations, undiluted Hexadecyl 2-ethylhexanoate can be a mild to moderate skin irritant in animal studies.[19][21] Therefore, formulation development should include safety and irritation testing.
-
Regulatory Status: It is listed on major international chemical inventories, including the European Inventory of Existing Commercial Chemical Substances (EINECS) and the US Toxic Substances Control Act (TSCA) Inventory, facilitating its use in products for global markets.[22]
Conclusion
Hexadecyl 2-ethylhexanoate is a highly effective, multifunctional excipient that offers significant advantages in the development of topical drug delivery systems. Its ability to act as a non-greasy emollient, a solvent for lipophilic APIs, and a passive penetration enhancer makes it a valuable tool for formulators. By improving the aesthetic qualities of a formulation, it can enhance patient compliance, while its interaction with the stratum corneum can increase the local bioavailability of the active ingredient. The protocols and data presented in this guide provide a solid foundation for researchers to effectively incorporate Hexadecyl 2-ethylhexanoate into novel and optimized topical therapies.
References
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Trivedi, R., & Patel, J. (2024). Franz diffusion cell and its implication in skin permeation studies. Taylor & Francis Online. [Link]
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Auriga Research. (n.d.). Franz Diffusion. [Link]
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Ingenta Connect. (2024). Franz diffusion cell and its implication in skin permeation studies. [Link]
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Chemsrc. (n.d.). Hexadecyl 2-ethylhexanoate | CAS#:59130-69-7. [Link]
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Goyal, G., & Garg, V. (2022). Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities. MDPI. [Link]
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Contract Pharma. (2023). IVRT & Skin Testing for Topical Pharmaceutical Drug Development. [Link]
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Application Notes & Protocols: Utilizing Hexadecyl 2-ethylhexanoate in Transdermal Patch Formulations
Introduction: Beyond the Barrier
Transdermal drug delivery systems (TDDS), commonly known as transdermal patches, offer a compelling non-invasive route for systemic drug administration. They provide controlled, sustained release of active pharmaceutical ingredients (APIs), bypassing first-pass metabolism and improving patient compliance.[1][2] However, the formidable barrier of the skin, primarily the stratum corneum, restricts the passage of most molecules.[3][4] Overcoming this challenge is the cornerstone of effective transdermal formulation.
Chemical penetration enhancers are pivotal excipients that reversibly decrease the barrier function of the stratum corneum, facilitating drug transport into the systemic circulation.[5][6] This guide focuses on Hexadecyl 2-ethylhexanoate , an ester with significant potential in this field. Also known as cetyl ethylhexanoate, it is widely used in cosmetics as an emollient that softens and smooths the skin.[7] Its physicochemical properties, including excellent solvent capacity and penetrating power, make it a subject of interest for enhancing the delivery of therapeutic agents.[8]
This document provides a comprehensive framework for researchers and formulation scientists on incorporating and evaluating Hexadecyl 2-ethylhexanoate in matrix-type transdermal patches. We will delve into its mechanism, pre-formulation considerations, detailed manufacturing protocols, and robust characterization methodologies, grounding every step in scientific rationale and established regulatory principles.[9][10]
Profile of Hexadecyl 2-ethylhexanoate for Transdermal Applications
Understanding the properties of an enhancer is the first step toward a rational formulation design.
Physicochemical Properties
Hexadecyl 2-ethylhexanoate is a branched-chain fatty acid ester. Its non-polar nature and liquidity at room temperature are key attributes for its function in a transdermal system.
| Property | Value | Source(s) |
| Synonyms | Cetyl Ethylhexanoate, 2-ethylhexanoic acid hexadecyl ester | [7] |
| CAS Number | 59130-69-7 | [7] |
| Molecular Formula | C24H48O2 | [7] |
| Molecular Weight | 368.64 g/mol | [7] |
| Appearance | Colorless, clear, odorless liquid | [11] |
| Specific Gravity | ~0.852 - 0.858 @ 20°C | [11] |
| Solubility | Insoluble in water; Soluble in alcohol | [11] |
| LogP (o/w) | ~10.8 (estimated) | [11] |
Proposed Mechanism of Penetration Enhancement
While the precise mechanisms of many enhancers are multifaceted, Hexadecyl 2-ethylhexanoate is believed to improve drug permeation through a combination of actions:
-
Disruption of Stratum Corneum Lipids: As a lipophilic ester, it can integrate into the highly ordered intercellular lipid lamellae of the stratum corneum. This integration disrupts the lipid packaging, creating more fluid regions and increasing the diffusivity of the drug through this domain.[4]
-
Enhanced Drug Partitioning & Solubility: It can act as a solvent for the API within the patch's adhesive matrix. This maintains a high thermodynamic activity of the drug, creating a strong concentration gradient that drives the drug to partition from the formulation into the skin.[3][8] Studies have shown that alkyl ethylhexanoates can increase drug permeation by improving drug solubility.[8]
Safety and Regulatory Considerations
The ideal skin enhancer should have a potent, yet reversible, impact on the skin barrier.[9][12] While Hexadecyl 2-ethylhexanoate is used extensively in cosmetics, its irritation potential must be carefully evaluated in a transdermal context. Studies have shown its irritation profile can vary from mild to moderate depending on the concentration and test system.[8] Therefore, formulation development should aim to use the minimum effective concentration, and skin irritation studies are a mandatory part of the safety assessment for any new transdermal product.[13]
Pre-formulation and API Selection
A successful transdermal patch is a synergistic interplay between the drug, the enhancer, and the polymer matrix.
Suitable Drug Candidates
For passive transdermal delivery, an API should ideally possess the following characteristics:
-
Molecular Weight: Less than 1000 Daltons, with <500 Daltons being preferable.[5]
-
LogP: An affinity for both lipophilic and hydrophilic phases (typically LogP between 1 and 4).[5]
-
Melting Point: A low melting point (<200°C) is associated with better skin permeability.[5]
-
Potency: The drug should be potent, requiring a daily dose of a few milligrams.
Protocol 1: Drug-Excipient Compatibility Studies
Before formulating the patch, it is critical to ensure that the API does not have adverse interactions with Hexadecyl 2-ethylhexanoate or other key excipients.[14]
Objective: To assess the physical and chemical compatibility of the API with selected excipients.
Methodologies:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the API, Hexadecyl 2-ethylhexanoate, the primary polymer (e.g., an acrylic adhesive), and a 1:1 physical mixture of the API and each excipient into separate aluminum DSC pans.
-
Seal the pans and run them in a DSC instrument, typically from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Interpretation: Compare the thermogram of the physical mixture to those of the individual components. A significant shift, disappearance, or appearance of new peaks in the mixture's thermogram may indicate an interaction.[12][15]
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Prepare samples of the API, excipients, and their 1:1 physical mixtures.
-
Acquire the IR spectra for each sample over a suitable range (e.g., 4000 to 400 cm⁻¹).
-
Interpretation: The absence of the API's characteristic peaks or the appearance of new peaks in the mixture's spectrum suggests a chemical interaction.[12]
-
Formulation of a Matrix-Type Transdermal Patch
The matrix-type patch, where the drug is uniformly dispersed within a polymer matrix, is a common design. The solvent casting method is a widely used and scalable manufacturing technique.[16]
Diagram: Solvent Casting Workflow
Caption: Workflow for Transdermal Patch Formulation via Solvent Casting.
Protocol 2: Step-by-Step Solvent Casting Method
Objective: To manufacture a drug-in-adhesive matrix patch containing Hexadecyl 2-ethylhexanoate.
Materials:
-
API (pre-screened for suitability)
-
Pressure-Sensitive Adhesive (PSA) polymer (e.g., Duro-Tak™ acrylic adhesive)
-
Hexadecyl 2-ethylhexanoate
-
Plasticizer (e.g., Propylene Glycol), if needed[5]
-
Solvent (e.g., Ethyl Acetate)
-
Release Liner (e.g., siliconized polyester film)
-
Backing Layer (e.g., occlusive polyester film like Scotchpak™ 9732)[9]
Procedure:
-
Preparation of Drug Solution: Accurately weigh the API and dissolve it in a minimal amount of the chosen solvent.
-
Preparation of Adhesive Dispersion: In a separate glass vessel, weigh the PSA polymer solution, Hexadecyl 2-ethylhexanoate, and any other excipients.
-
Combining: Slowly add the drug solution to the adhesive dispersion under constant, gentle stirring. Seal the vessel to prevent solvent loss.
-
Homogenization: Place the sealed vessel on a roller mixer and mix for several hours until a visually homogenous and bubble-free viscous solution is obtained.
-
Casting: Secure a release liner onto a flat surface. Set a film applicator (casting knife) to a predetermined gap height (e.g., 250-500 µm) to control the patch thickness. Pour the viscous solution onto the release liner in front of the applicator and draw it down at a constant speed to create a uniform wet film.
-
Drying: Carefully place the cast film in a convection oven at a controlled temperature (e.g., 50°C) for a specified time (e.g., 30-60 minutes) to evaporate the solvent. The final drying time should be optimized to ensure residual solvent levels are within acceptable limits as per ICH guidelines.
-
Lamination: Once dry, carefully laminate the exposed surface of the drug-in-adhesive matrix with the backing layer, avoiding air entrapment.
-
Finishing: Use a calibrated die-cutter to punch out patches of the desired surface area. Store the finished patches in sealed aluminum pouches.
Table: Example Formulations
This table provides a starting point for experimentation. The concentrations should be optimized based on the specific API and desired performance characteristics.
| Component | Formulation F1 (Control) | Formulation F2 | Formulation F3 | Formulation F4 |
| API | 2% w/w | 2% w/w | 2% w/w | 2% w/w |
| Acrylic Adhesive (Solid content) | 93% w/w | 90% w/w | 88% w/w | 83% w/w |
| Hexadecyl 2-ethylhexanoate | 0% w/w | 3% w/w | 5% w/w | 10% w/w |
| Plasticizer (e.g., PEG 400) | 5% w/w | 5% w/w | 5% w/w | 5% w/w |
| Total Solids | 100% w/w | 100% w/w | 100% w/w | 100% w/w |
Characterization and Performance Evaluation
Rigorous testing is required to ensure the patch is safe, effective, and of high quality, in line with FDA and EMA guidelines.[9][17][18]
Protocol 3: Physicochemical Characterization
Objective: To evaluate the basic physical properties and uniformity of the manufactured patches.
-
Weight Uniformity: Weigh 10 individual patches and calculate the average weight and standard deviation.
-
Thickness: Measure the thickness of 10 patches at multiple points using a digital micrometer.[19]
-
Drug Content Uniformity: Cut a known area of the patch, dissolve it in a suitable solvent (e.g., phosphate buffer pH 7.4), and quantify the API content using a validated HPLC method.[13] The results should meet pharmacopeial standards for content uniformity.
-
Moisture Content: Weigh a patch, place it in a desiccator containing a desiccant like fused calcium chloride, and reweigh it periodically until a constant weight is achieved. The percentage of weight loss is the moisture content.
Protocol 4: Adhesion Performance Testing
Adhesion is a critical quality attribute that ensures the patch remains affixed to the skin for the intended duration of use.[13][20] Standardized tests are used to quantify adhesive properties.[21][22]
| Test | Objective | Brief Methodology |
| Peel Adhesion (180°) | Measures the force required to remove the patch from a standard surface (e.g., stainless steel) or skin. | Apply the patch to the substrate. After a set dwell time, peel the patch off at a 180° angle at a constant speed using a tensile tester. The force required is recorded.[21][23] |
| Tack Test (Probe Tack) | Measures the initial "stickiness" or bonding ability of the adhesive upon light contact. | A probe of a specified material and size is brought into contact with the adhesive surface for a short duration and then withdrawn. The force required to break the bond is the tack value.[21] |
| Shear Adhesion | Measures the cohesive strength of the adhesive and its ability to resist sliding forces. | Apply a standard area of the patch to a vertical stainless steel plate. Attach a standard weight (e.g., 1 kg) to the bottom of the patch. Measure the time it takes for the patch to slide a certain distance or fall off.[21] |
Protocol 5: In Vitro Drug Release Testing (IVRT)
Objective: To determine the rate of drug release from the patch into a dissolution medium. This is a critical quality control test.[24][25]
Apparatus: USP Apparatus 5 (Paddle over Disk).[17][26]
Procedure:
-
Medium: Prepare a suitable dissolution medium (e.g., phosphate buffer pH 7.4) and de-gas it. Maintain the temperature at 32 ± 0.5°C to simulate skin surface temperature.
-
Sample Preparation: Secure the patch onto a disk assembly with the release liner removed, ensuring the drug-releasing surface is exposed.
-
Test Execution: Place the disk assembly at the bottom of the dissolution vessel. Lower the paddle to a specified distance (e.g., 25 mm) from the patch surface and begin rotation at a set speed (e.g., 50 RPM).
-
Sampling: Withdraw aliquots of the medium at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), replacing the withdrawn volume with fresh medium.
-
Analysis: Analyze the drug concentration in the samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Data Analysis: Plot the cumulative amount of drug released per unit area (µg/cm²) against time.
Diagram: Franz Diffusion Cell Setup
Caption: Schematic of an Ex Vivo Skin Permeation Study using a Franz Cell.
Protocol 6: Ex Vivo Skin Permeation Testing (IVPT)
Objective: To measure the permeation of the API through an excised skin membrane, providing a closer approximation of in vivo performance.[27]
Apparatus: Franz Diffusion Cell.[28][29]
Procedure:
-
Skin Preparation: Use full-thickness abdominal skin from a suitable animal model (e.g., pig) or human cadaver skin. Carefully remove subcutaneous fat and hair.
-
Cell Assembly: Mount the skin section on the Franz diffusion cell between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.[30]
-
Receptor Fluid: Fill the receptor chamber with a suitable receptor fluid (e.g., PBS pH 7.4, potentially with a solubility enhancer like Tween 80 if the API is poorly water-soluble) and ensure no air bubbles are trapped beneath the skin. The fluid should be continuously stirred and maintained at 32°C or 37°C via a water jacket.
-
Patch Application: Cut the transdermal patch to fit the donor chamber's orifice and apply it to the skin surface.
-
Sampling: At predetermined intervals over 24-72 hours, withdraw the entire receptor fluid from the sampling port and immediately replace it with fresh, pre-warmed fluid.
-
Analysis: Analyze the drug concentration in the collected samples using a validated and sensitive analytical method (e.g., HPLC-MS/MS or HPLC-UV).
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (Q, in µg/cm²) and plot it against time. The steady-state flux (Jss, in µg/cm²/h) can be determined from the slope of the linear portion of this plot.
Data Interpretation & Troubleshooting
-
Correlation: Compare the results across formulations. An increase in the concentration of Hexadecyl 2-ethylhexanoate (e.g., from F2 to F4) is expected to increase the in vitro release rate and, more significantly, the ex vivo permeation flux. However, a plateau may be reached where further addition of the enhancer does not improve permeation.
-
Adhesion vs. Permeation: Be aware of the trade-off between enhancer concentration and adhesion. High levels of liquid excipients like Hexadecyl 2-ethylhexanoate can sometimes plasticize the adhesive too much, reducing its shear strength and potentially causing "cold flow" or leaving residue on the skin. Adhesion test results must be carefully correlated with formulation changes.
-
Crystallization: The enhancer increases the solubility of the drug in the matrix. However, on storage, temperature fluctuations can sometimes lead to drug crystallization on the patch surface, which would severely impact performance. Stability studies under accelerated conditions (e.g., 40°C/75% RH) are essential to detect such issues.[15]
Conclusion
Hexadecyl 2-ethylhexanoate presents a viable and promising option as a penetration enhancer in transdermal patch formulations. Its dual role as a skin emollient and a lipophilic solvent allows it to effectively modulate the skin barrier and facilitate drug transport. A successful formulation, however, is not merely about adding an enhancer. It requires a systematic, data-driven approach encompassing meticulous pre-formulation studies, rational design of the patch matrix, and a comprehensive suite of characterization tests that evaluate everything from adhesion to skin permeation. By following the protocols and principles outlined in this guide, researchers can effectively harness the potential of Hexadecyl 2-ethylhexanoate to develop safe, stable, and efficacious transdermal drug delivery systems.
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Application Notes & Protocols: Leveraging Hexadecyl 2-Ethylhexanoate in Advanced Nanoemulsion and Microemulsion Formulations
Foreword for the Advanced Researcher
Welcome to a specialized guide designed for researchers, scientists, and drug development professionals. This document moves beyond rudimentary protocols to provide a deep dive into the application of Hexadecyl 2-ethylhexanoate as a pivotal oil phase in the formulation of both nanoemulsions and microemulsions. Our focus is on the "why" behind the "how"—elucidating the causal relationships between formulation components and the resulting physicochemical properties of these advanced delivery systems. The protocols herein are presented as self-validating systems, encouraging a foundational understanding that allows for adaptation and innovation.
The Strategic Role of the Oil Phase: An Introduction to Hexadecyl 2-Ethylhexanoate
Hexadecyl 2-ethylhexanoate, also known as Cetyl Ethylhexanoate, is a synthetic ester prized in cosmetic and pharmaceutical formulations for its exceptional emollient properties and non-greasy feel.[1][2] Its chemical structure (C24H48O2) lends it a unique combination of spreadability and a light, velvety texture on the skin.[1][3][4] Beyond its aesthetic qualities, the choice of oil phase is a critical determinant of nanoemulsion and microemulsion characteristics, influencing droplet size, stability, and drug solubilization capacity.[5][6]
Hexadecyl 2-ethylhexanoate's utility extends to being a base oil in moisturizing products and a dispersant for pigments in cosmetics.[2][3][7] These properties make it a compelling candidate for the oil phase in advanced drug delivery systems, where it can contribute to both the stability of the formulation and the sensory experience of the final product.
Table 1: Physicochemical Properties of Hexadecyl 2-Ethylhexanoate
| Property | Value | Reference |
| CAS Number | 59130-69-7 | [3][8] |
| Molecular Formula | C24H48O2 | [3][8] |
| Molecular Weight | 368.64 g/mol | [3][8] |
| Appearance | Colorless to light yellow transparent oily liquid | [1][2] |
| Refractive Index (25°C) | 1.440 - 1.450 | [1] |
| Boiling Point | 398.93°C (estimated) | [4][9] |
| Density | ~0.8789 g/cm³ (estimated) | [4][9] |
Nanoemulsions vs. Microemulsions: A Comparative Overview
While both are dispersions of oil and water, nanoemulsions and microemulsions are fundamentally different systems. Understanding these differences is crucial for selecting the appropriate formulation strategy.
-
Nanoemulsions are kinetically stable, non-equilibrium systems with droplet sizes typically ranging from 20-200 nm.[10] Their formation requires high-energy input to break down the dispersed phase into nanometer-sized droplets.[11]
-
Microemulsions are thermodynamically stable, isotropic systems with droplet sizes generally in the 10-100 nm range.[12][13] They form spontaneously or with minimal agitation when the interfacial tension between the oil and water phases is ultralow.[14]
The choice between a nanoemulsion and a microemulsion will depend on the desired properties of the final product, such as long-term stability, manufacturing process, and required surfactant concentration.
Protocol: High-Energy Preparation of a Hexadecyl 2-Ethylhexanoate Nanoemulsion
This protocol details the preparation of an oil-in-water (O/W) nanoemulsion using high-pressure homogenization, a robust method for achieving small droplet sizes and a narrow size distribution.
Rationale and Component Selection
The selection of surfactants and co-surfactants is paramount for the successful formation and stabilization of a nanoemulsion.[12][15] A combination of a high Hydrophilic-Lipophilic Balance (HLB) surfactant and a low HLB co-surfactant is often employed to achieve the required curvature at the oil-water interface. For an O/W nanoemulsion, a required HLB value of greater than 10 is generally preferred.[12]
Table 2: Example Formulation for a Hexadecyl 2-Ethylhexanoate Nanoemulsion
| Component | Function | Concentration (w/w %) |
| Hexadecyl 2-ethylhexanoate | Oil Phase | 10 - 20% |
| Polysorbate 80 (Tween 80) | High HLB Surfactant | 5 - 10% |
| Sorbitan Oleate (Span 80) | Low HLB Surfactant | 1 - 5% |
| Purified Water | Aqueous Phase | q.s. to 100% |
Experimental Workflow
Caption: Microemulsion preparation workflow.
Step-by-Step Protocol
-
Constructing the Pseudo-Ternary Phase Diagram:
-
Prepare the surfactant/co-surfactant mixture (Smix) at a specific weight ratio (e.g., 2:1 Cremophor EL to Propylene Glycol).
-
In a series of small glass vials, prepare different weight ratios of the oil phase (Hexadecyl 2-ethylhexanoate) and the Smix (e.g., 9:1, 8:2, 7:3, ... 1:9).
-
Titrate each oil/Smix mixture with purified water dropwise, under gentle magnetic stirring at a constant temperature (e.g., 25°C).
-
After each addition of water, allow the system to equilibrate and observe for transparency. The transition from a turbid to a transparent system indicates the formation of a microemulsion.
-
Plot the percentages of oil, Smix, and water on a ternary phase diagram to delineate the microemulsion region.
-
-
Preparation of the Microemulsion:
-
Select a specific composition from within the identified microemulsion region of the phase diagram.
-
Accurately weigh the Hexadecyl 2-ethylhexanoate, Cremophor EL, and Propylene Glycol into a beaker and mix until homogenous.
-
Slowly add the required amount of purified water to the oil/surfactant mixture while stirring gently.
-
The mixture should spontaneously form a clear and transparent microemulsion.
-
Characterization
-
Visual Inspection: The microemulsion should be transparent and isotropic.
-
Droplet Size and PDI: While microemulsions are thermodynamically stable, DLS can be used to confirm the nanometer-scale of the dispersed phase.
-
Thermodynamic Stability: The formulation should remain clear and stable upon centrifugation at high speeds (e.g., 5000 rpm for 30 minutes) and after several freeze-thaw cycles.
Conclusion and Future Perspectives
Hexadecyl 2-ethylhexanoate presents a versatile and effective oil phase for the development of both nanoemulsions and microemulsions. Its favorable sensory profile and compatibility with a range of surfactants make it a valuable ingredient for advanced drug delivery and cosmetic formulations. The protocols provided herein offer a robust starting point for researchers. Further optimization of surfactant systems and processing parameters can lead to the development of highly stable and efficacious delivery systems tailored to specific active pharmaceutical ingredients or cosmetic actives.
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Application Notes & Protocols: Hexadecyl 2-ethylhexanoate in Lubricant and Plasticizer Research
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Versatile Ester
Hexadecyl 2-ethylhexanoate (CAS: 59130-69-7), also known as Cetyl Ethylhexanoate or Cetyl Octanoate, is a synthetic ester of cetyl alcohol and 2-ethylhexanoic acid.[1][2] With its branched alkyl chain and long fatty alcohol component, this molecule exhibits a unique combination of properties that make it a subject of interest beyond its common application as an emollient in cosmetics.[3] Its molecular structure suggests potential as a high-performance lubricant and a secondary plasticizer for various polymer systems. These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to exploring the utility of Hexadecyl 2-ethylhexanoate in these capacities, detailing both the theoretical underpinnings and practical experimental protocols.
Physicochemical Properties of Hexadecyl 2-ethylhexanoate
A thorough understanding of the compound's properties is essential for designing robust experiments.
| Property | Value | Source(s) |
| CAS Number | 59130-69-7 | [4] |
| Molecular Formula | C₂₄H₄₈O₂ | [1][3] |
| Molecular Weight | 368.64 g/mol | [1][3] |
| Appearance | Clear, colorless, odorless liquid | [1][3] |
| Solubility | Insoluble in water; Soluble in organic solvents | |
| Boiling Point | ~398.93°C (estimated) | [4] |
| Density | ~0.8789 g/cm³ (estimated) | [4] |
Part 1: Hexadecyl 2-ethylhexanoate as a Boundary Lubricant
Theoretical Framework & Mechanistic Insights
Hexadecyl 2-ethylhexanoate's long, flexible hydrocarbon chains and polar ester group suggest its potential as a boundary lubricant. In the boundary lubrication regime, where surfaces are in close contact, the lubricant forms a thin, protective film that prevents direct metal-to-metal interaction, thereby reducing friction and wear.[5] The polar ester head of Hexadecyl 2-ethylhexanoate is expected to adsorb onto metallic or other polar surfaces, while the long, non-polar alkyl chains orient themselves away from the surface. This forms a sacrificial layer that can be sheared, protecting the underlying material. The branched nature of the 2-ethylhexanoate portion may disrupt close packing of the molecules, potentially lowering the pour point and improving low-temperature fluidity compared to linear esters of similar molecular weight.[6]
Experimental Protocol: Evaluating Tribological Performance
This protocol outlines a standard procedure for assessing the lubricating properties of Hexadecyl 2-ethylhexanoate using a reciprocating tribometer.
Objective: To quantify the coefficient of friction (COF) and wear reduction capabilities of Hexadecyl 2-ethylhexanoate as a neat lubricant and as an additive in a base oil.
Materials & Equipment:
-
Hexadecyl 2-ethylhexanoate (CAS: 59130-69-7)
-
Base oil (e.g., Group III mineral oil, polyalphaolefin)
-
Reciprocating tribometer with a ball-on-disk setup (e.g., HFRR)
-
Steel balls and disks (e.g., AISI 52100 steel)
-
Ultrasonic bath
-
Hexane or other suitable cleaning solvent
-
Optical microscope or profilometer for wear scar analysis
Procedure:
-
Preparation of Lubricant Samples:
-
Neat Lubricant: Use Hexadecyl 2-ethylhexanoate as supplied.
-
Lubricant Blends: Prepare blends of Hexadecyl 2-ethylhexanoate in the chosen base oil at various concentrations (e.g., 1%, 2%, 5%, 10% w/w). Ensure homogeneity by mechanical stirring or ultrasonication.
-
-
Substrate Cleaning:
-
Thoroughly clean the steel balls and disks by sonicating them in hexane for 15 minutes to remove any residual oils or contaminants.
-
Dry the substrates with a stream of nitrogen or clean, dry air.
-
-
Tribological Testing:
-
Mount a clean disk and ball in the tribometer.
-
Apply a small volume of the test lubricant to the disk, ensuring the contact area is fully wetted.
-
Set the test parameters. Typical starting conditions could be:
-
Load: 10 N
-
Frequency: 20 Hz
-
Stroke Length: 1 mm
-
Temperature: 50 °C
-
Test Duration: 60 minutes
-
-
Initiate the test and record the coefficient of friction in real-time.
-
Repeat the test for each lubricant sample, including the neat base oil as a control. It is recommended to run each test at least three times to ensure repeatability.
-
-
Wear Analysis:
-
After each test, carefully remove the disk and ball.
-
Clean the surfaces with hexane to remove the lubricant.
-
Measure the wear scar diameter (WSD) on the ball using an optical microscope.
-
For a more detailed analysis, use a profilometer to measure the wear volume on the disk.
-
Data Analysis & Interpretation:
-
Coefficient of Friction: Plot the average COF for each lubricant sample. A lower COF indicates better lubricity.
-
Wear Scar Diameter: Compare the average WSD for each sample. A smaller WSD signifies better anti-wear protection.
-
Synergistic Effects: When testing blends, observe if the addition of Hexadecyl 2-ethylhexanoate to a base oil results in a non-linear improvement in performance, suggesting a synergistic effect.
Visualization: Experimental Workflow for Tribological Testing
Caption: Workflow for evaluating the tribological performance of Hexadecyl 2-ethylhexanoate.
Part 2: Hexadecyl 2-ethylhexanoate as a Polymer Plasticizer
Theoretical Framework & Mechanistic Insights
Plasticizers are additives that increase the flexibility and processability of a polymer by reducing the intermolecular forces between polymer chains.[7][8][9] This is achieved by inserting small molecules between the polymer chains, which increases the free volume and lowers the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[10][11][12]
Hexadecyl 2-ethylhexanoate, as a long-chain ester, can function as a secondary plasticizer. Its mechanism involves the non-polar alkyl chains disrupting the strong polar interactions between polymer chains (e.g., the C-Cl dipoles in PVC).[10] The effectiveness of an ester plasticizer is influenced by its molecular weight, chain length, and structure.[13][14] The long C16 chain of Hexadecyl 2-ethylhexanoate should provide good permanence and low volatility, while the ester group offers compatibility with polar polymers.
Experimental Protocol: Assessing Plasticizing Efficiency in PVC
This protocol describes how to evaluate the effect of Hexadecyl 2-ethylhexanoate on the thermal and mechanical properties of Polyvinyl Chloride (PVC), a polymer commonly plasticized for various applications.
Objective: To determine the effect of Hexadecyl 2-ethylhexanoate on the glass transition temperature (Tg), thermal stability, and mechanical properties of PVC.
Materials & Equipment:
-
Hexadecyl 2-ethylhexanoate (CAS: 59130-69-7)
-
PVC resin (suspension grade)
-
Primary plasticizer (e.g., Dioctyl phthalate - DOP, for comparison)
-
Thermal stabilizer (e.g., a tin or mixed metal stabilizer)
-
Two-roll mill or internal mixer
-
Compression molding press
-
Differential Scanning Calorimeter (DSC) or Dynamic Mechanical Analyzer (DMA)
-
Thermogravimetric Analyzer (TGA)
-
Universal Testing Machine (UTM) for tensile testing
Procedure:
-
Formulation & Compounding:
-
Prepare different formulations of PVC blends. All parts are by weight (phr - parts per hundred resin).
-
Control: 100 phr PVC, 3 phr Stabilizer
-
Test Sample 1: 100 phr PVC, 3 phr Stabilizer, 40 phr Hexadecyl 2-ethylhexanoate
-
Test Sample 2: 100 phr PVC, 3 phr Stabilizer, 20 phr DOP, 20 phr Hexadecyl 2-ethylhexanoate (as secondary plasticizer)
-
Reference: 100 phr PVC, 3 phr Stabilizer, 40 phr DOP
-
-
Mix the components at room temperature.
-
Compound the mixture on a two-roll mill at a temperature of approximately 160-170°C until a homogeneous sheet is formed.
-
-
Sample Preparation:
-
Press the compounded sheets into plaques of desired thickness (e.g., 1-2 mm) using a compression molding press at ~170°C.
-
Allow the plaques to cool to room temperature under pressure.
-
Cut the plaques into specimens of appropriate dimensions for DSC/DMA, TGA, and tensile testing.
-
-
Thermal Analysis:
-
DSC/DMA (Tg Determination):
-
Use a DSC to measure the Tg of each sample. A typical heating rate is 10-20 °C/min. The Tg is observed as a step change in the heat flow curve.[10]
-
Alternatively, use a DMA to measure the storage modulus, loss modulus, and tan delta as a function of temperature. The peak of the tan delta curve is often taken as the Tg.
-
-
TGA (Thermal Stability):
-
Heat a small sample of each blend from room temperature to ~600°C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The onset temperature of degradation provides an indication of thermal stability.
-
-
-
Mechanical Testing:
-
Tensile Properties:
-
Conduct tensile tests on dumbbell-shaped specimens using a UTM according to ASTM D638 standard.
-
Measure the tensile strength, elongation at break, and Young's modulus for each formulation.
-
-
Data Analysis & Interpretation:
-
Glass Transition Temperature (Tg): A significant decrease in Tg compared to the unplasticized control indicates an effective plasticizing action. Compare the Tg reduction achieved with Hexadecyl 2-ethylhexanoate to that of the primary plasticizer.
-
Thermal Stability: Compare the TGA curves. A higher degradation onset temperature suggests better thermal stability.
-
Mechanical Properties: Increased flexibility will be reflected by a decrease in tensile strength and Young's modulus, and a significant increase in the elongation at break.[15]
Visualization: Logic of Plasticizer Action
Caption: Mechanism of polymer plasticization by Hexadecyl 2-ethylhexanoate.
Conclusion and Future Research Directions
The protocols outlined in this guide provide a robust framework for the systematic evaluation of Hexadecyl 2-ethylhexanoate as both a lubricant and a plasticizer. While its primary use is in the cosmetics industry, its chemical structure holds significant promise for material science applications. The branched nature of the ethylhexanoate group combined with the long cetyl chain presents an interesting molecular architecture for further study.
Future research could explore its performance in different polymer matrices beyond PVC, such as acrylates or cellulose derivatives.[16][17] In the field of lubrication, investigating its tribological behavior under a wider range of temperatures and pressures, and in combination with other additives like nanoparticles, could yield novel, high-performance lubricant formulations.[5][18] The synthesis of analogous esters with varying chain lengths and branching could further elucidate the structure-property relationships that govern its performance in these applications.[6]
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Application Note: High-Temperature GC-MS for the Definitive Identification and Quantification of Hexadecyl 2-ethylhexanoate
Abstract
This application note presents a comprehensive, field-proven protocol for the analysis of Hexadecyl 2-ethylhexanoate (CAS No. 59130-69-7), a long-chain branched ester commonly used as an emollient in cosmetic and pharmaceutical formulations.[1][2] Given its high boiling point and complex structure, a robust high-temperature Gas Chromatography-Mass Spectrometry (GC-MS) method is required for its unambiguous identification and quantification. This guide details every critical step, from sample preparation to data interpretation, providing the causal logic behind each parameter selection to ensure methodological integrity and reproducibility. We will explore the predictable fragmentation patterns under Electron Ionization (EI) and establish a self-validating system for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge
Hexadecyl 2-ethylhexanoate, also known as cetyl ethylhexanoate, is a C24 ester valued for its non-oily, velvety feel in skincare products.[3] Its molecular weight of 368.64 g/mol and an estimated boiling point approaching 400°C present a significant challenge for standard GC analysis.[1][4] Thermal stability and volatility are primary concerns, necessitating high-temperature instrument conditions to ensure proper elution from the GC column without degradation.
The branched nature of the 2-ethylhexanoate acid moiety introduces unique fragmentation behavior in the mass spectrometer's ion source, which, while predictable, differs from that of straight-chain esters. A thorough understanding of these pathways is crucial for confident spectral interpretation and differentiation from isomeric compounds. This protocol provides the necessary framework to overcome these challenges, delivering reliable and accurate results.
Materials and Methodology
Reagents and Standards
-
Hexadecyl 2-ethylhexanoate standard: (CAS: 59130-69-7), purity >98%.
-
Solvents: HPLC-grade or GC-MS grade Hexane and Dichloromethane. These volatile organic solvents are ideal for GC-MS as they vaporize cleanly in the inlet and do not interfere with the analysis.[5]
-
Internal Standard (IS): Tetracosane (n-C24) or a suitable long-chain ester not present in the sample matrix. The choice of an internal standard is critical for accurate quantification, compensating for variations in injection volume and instrument response.
-
Sample Vials: 2 mL amber glass autosampler vials with PTFE-lined septa to prevent analyte loss and contamination.[1][4]
Instrumentation
A high-performance Gas Chromatograph coupled to a single quadrupole or tandem Mass Spectrometer is required. The system must be equipped with a high-temperature inlet and column oven.
| Component | Specification |
| Gas Chromatograph | Agilent 8890 GC, Shimadzu GC-2030, or equivalent |
| Mass Spectrometer | Agilent 5977B MSD, Shimadzu GCMS-QP2020 NX, or equivalent |
| GC Column | Primary: Agilent DB-1ht or J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness). These non-polar columns are robust at high temperatures and separate compounds primarily by boiling point.[6] Confirmation: A medium-polarity column can be used for confirmation if isomeric specificity is required. |
| Autosampler | G4513A or equivalent |
| Data System | MassHunter, LabSolutions, or equivalent |
Experimental Protocols
Standard and Sample Preparation
The goal of sample preparation is to dissolve the analyte in a suitable solvent at a concentration appropriate for the instrument's sensitivity, typically aiming for an on-column injection of 1-10 ng.[1]
Protocol Steps:
-
Stock Standard Preparation (1000 µg/mL): Accurately weigh 10 mg of Hexadecyl 2-ethylhexanoate standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., Tetracosane) in the same manner.
-
Working Standard/Calibration Curve Preparation: Create a series of calibration standards by serial dilution of the stock standard. A typical range would be 1, 5, 10, 25, 50, and 100 µg/mL. Spike each calibration level with the internal standard to a final concentration of 10 µg/mL.
-
Sample Preparation:
-
For cosmetic creams or lotions, an initial solvent extraction is necessary. Weigh approximately 100 mg of the sample into a centrifuge tube.
-
Add 5 mL of dichloromethane, vortex vigorously for 2 minutes to dissolve the lipid-soluble components.
-
Centrifuge at 5000 rpm for 10 minutes to pellet any insoluble excipients.[5]
-
Carefully transfer the supernatant to a clean vial. If necessary, perform a dilution with hexane to bring the analyte concentration into the calibration range.
-
Spike the final extract with the internal standard to a concentration of 10 µg/mL.
-
-
Final Transfer: Transfer the final prepared standards and samples into 2 mL autosampler vials for analysis.
GC-MS Instrumental Method
The high boiling point of the analyte dictates the use of a high-temperature program. The following parameters are a robust starting point and should be optimized for the specific instrument and column in use.
| Parameter | Setting | Rationale |
| Inlet | Splitless Mode, Temperature: 320°C | Splitless injection maximizes sensitivity for trace analysis.[4] A high inlet temperature is essential to ensure the complete and rapid vaporization of the C24 ester, preventing thermal discrimination and peak tailing. |
| Injection Volume | 1 µL | A standard volume for modern GC systems. |
| Carrier Gas | Helium, Constant Flow Rate: 1.2 mL/min | Helium is an inert and efficient carrier gas. A constant flow ensures reproducible retention times and peak shapes throughout the temperature program. |
| Oven Program | Initial: 150°C, hold for 2 min Ramp 1: 15°C/min to 350°C Hold: Hold at 350°C for 10 min | The initial temperature allows for solvent focusing. The aggressive ramp quickly elutes lower-boiling components, while the high final temperature and extended hold time are necessary to elute the high-molecular-weight wax ester.[6] |
| MS Transfer Line Temp | 300°C | Must be kept high to prevent analyte condensation between the GC and MS. |
| MS Ion Source Temp | 230°C | Standard temperature for Electron Ionization (EI) sources. |
| MS Quadrupole Temp | 150°C | Standard temperature for quadrupole mass analyzers. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI is a "hard" ionization technique that produces reproducible, fragment-rich mass spectra ideal for structural elucidation and library matching.[7] |
| Acquisition Mode | Full Scan: m/z 40-550 SIM (Optional): See Section 4.2 | Full scan mode is used for initial identification and spectral confirmation. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis. |
| Solvent Delay | 3-5 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector. |
Results and Discussion
Chromatographic Performance
Under the specified conditions, Hexadecyl 2-ethylhexanoate is expected to elute as a sharp, symmetric peak. The retention time will be highly dependent on the specific column and instrument but can be predicted to be in the latter part of the chromatogram due to its high molecular weight. The use of a non-polar column like DB-5ms ensures that elution order is primarily correlated with boiling point.[5]
Mass Spectral Interpretation: A Mechanistic Approach
The molecular ion (M⁺˙) at m/z 368.6 is expected to be present but may be of very low abundance, a common characteristic for long-chain esters which readily undergo fragmentation.[8]
The most diagnostic fragmentation pathways are:
-
Alpha Cleavage at the Carbonyl Group: The primary cleavage event for esters. This leads to the formation of the acylium ion from the acid moiety. For 2-ethylhexanoic acid, this results in a characteristic ion at m/z 127.1 ([C8H15O]+). This ion is a key identifier for the 2-ethylhexanoate structure.
-
McLafferty Rearrangement: The presence of gamma-hydrogens on both the acid and alcohol chains allows for this characteristic rearrangement. For the acid portion, this would lead to a radical cation at m/z 144 , corresponding to the molecular weight of 2-ethylhexanoic acid.
-
Fragmentation of the Hexadecyl (Alcohol) Chain: The long C16 alkyl chain will produce a series of hydrocarbon fragments separated by 14 Da (CH₂). The most significant ion directly representing the alcohol portion is the hexadecyl carbocation at m/z 224 ([C16H32]⁺˙), formed by the loss of the 2-ethylhexanoic acid radical.
Predicted Key Fragments for Identification:
| m/z Value | Proposed Fragment Ion | Significance |
| 368 | [C24H48O2]⁺˙ (Molecular Ion) | Confirms molecular weight. Expected to be of low abundance. |
| 224 | [C16H32]⁺˙ | Represents the C16 alcohol chain (hexadecanol after rearrangement and loss). A strong indicator of the alcohol moiety. |
| 144 | [C8H16O2]⁺˙ | Result of McLafferty rearrangement, representing the intact 2-ethylhexanoic acid. Confirms the acid moiety. |
| 127 | [C8H15O]⁺ | Base Peak or near Base Peak. The acylium ion is typically a very stable and abundant fragment, making it the most reliable diagnostic ion for identifying the 2-ethylhexanoate structure.[8] |
| 57, 71, 85 | [C4H9]⁺, [C5H11]⁺, [C6H13]⁺ etc. | Common alkyl fragments from both chains. |
For quantitative analysis using Selected Ion Monitoring (SIM), the following ions are recommended:
-
Quantifier Ion: m/z 127
-
Qualifier Ions: m/z 144, m/z 224
Method Validation and Quality Control
To ensure the trustworthiness of the results, the described method must be validated. This involves a self-validating system where performance is continuously monitored.
Validation Parameters:
-
Linearity: Analyze the calibration standards and plot the response ratio (analyte peak area / IS peak area) against concentration. A linear regression should yield a coefficient of determination (R²) > 0.995.
-
Accuracy & Precision: Analyze replicate preparations (n=5) of a mid-level concentration standard. Accuracy should be within 85-115% of the true value, and the relative standard deviation (RSD) for precision should be <15%.
-
Limit of Quantification (LOQ): Determined as the lowest concentration on the calibration curve that meets the accuracy and precision criteria.
-
System Suitability: Before each batch analysis, inject a mid-level standard. The retention time should not vary by more than ±2%, and the peak area response should not vary by more than ±15% from the initial calibration.
Conclusion
This application note provides a robust and reliable high-temperature GC-MS protocol for the analysis of Hexadecyl 2-ethylhexanoate. By employing a high-temperature stable capillary column, optimizing instrumental parameters for high-boiling point analytes, and understanding the key principles of branched-chain ester fragmentation, researchers can achieve unambiguous identification and accurate quantification of this compound in complex matrices. The detailed methodology and mechanistic explanations serve as a complete guide for professionals in the cosmetic, pharmaceutical, and chemical industries, ensuring data integrity and analytical excellence.
References
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Takeda, N., et al. (2015). Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS. Journal of Oleo Science, 64(1), 25-34. Available at: [Link]
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Gosselin, K. M., et al. (2021). Production of Two Highly Abundant 2-Methyl-Branched Fatty Acids by Blooms of the Globally Significant Marine Cyanobacteria Trichodesmium erythraeum. Applied and Environmental Microbiology, 87(17). Available at: [Link]
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Agilent Technologies. (n.d.). An Overview of GC Column Selection for Traditional and New Methods for the Analysis of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]
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ResearchGate. (n.d.). Structural characterization of wax esters by electron ionization mass spectrometry. Retrieved from [Link]
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The Good Scents Company. (n.d.). cetyl ethylhexanoate, 59130-69-7. Retrieved from [Link]
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ResearchGate. (2002). Analysis of the wax ester fraction of olive oil and sunflower oil by gas chromatography–mass spectroscopy. Retrieved from [Link]
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NIH. (2011). Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. Journal of the American Society for Mass Spectrometry, 22(10), 1836–1845. Available at: [Link]
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Takeda, N., et al. (2015). Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS. Journal of Oleo Science, 64(1), 25-34. Available at: [Link]
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Spectroscopy Online. (2019). LC–MS Identification of Wax Esters in Cloudy Canola Oil. Retrieved from [Link]
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Taylor & Francis Online. (2020). Analysis of beeswax adulteration with paraffin using GC/MS, FTIR-ATR and Raman spectroscopy. Journal of Apicultural Research, 59(4), 564-577. Available at: [Link]
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MDPI. (2020). Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products. Foods, 9(1), 69. Available at: [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Hexadecyl 2-Ethylhexanoate in Cosmetic Formulations
Abstract
This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the determination of Hexadecyl 2-ethylhexanoate, a common emollient in cosmetic and personal care products. Due to the compound's lack of a significant UV-absorbing chromophore, this method utilizes Reversed-Phase HPLC (RP-HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) for sensitive and universal detection. The described protocol provides a detailed methodology for sample preparation from a cream matrix, chromatographic conditions, and method validation parameters, ensuring its suitability for quality control and research applications in the pharmaceutical and cosmetic industries.
Introduction
Hexadecyl 2-ethylhexanoate (CAS No. 59130-69-7), also known as cetyl ethylhexanoate, is a widely used ester that functions as an emollient, texture enhancer, and skin-conditioning agent in a variety of cosmetic formulations, including creams, lotions, and makeup products.[1][2][3] Its non-oily feel and excellent spreadability make it a popular choice for achieving a desirable sensory profile in skincare products.[2][4] Given its high usage concentrations in some products, which can range from 0.5% to over 50%, accurate and precise quantification is crucial for ensuring product quality, consistency, and adherence to formulation specifications.[3]
The chemical structure of Hexadecyl 2-ethylhexanoate, a long-chain fatty acid ester, lacks a chromophore that absorbs light in the UV-visible range, rendering standard HPLC with UV detection methods ineffective for its direct analysis.[5][6] This presents a significant analytical challenge. To overcome this limitation, this application note describes a method employing an Evaporative Light Scattering Detector (ELSD). ELSD is a universal detector that is independent of the optical properties of the analyte and is ideal for non-volatile compounds that are less volatile than the mobile phase, such as lipids and long-chain esters.[4][7][8] This approach eliminates the need for complex derivatization procedures that might be required to introduce a UV-active moiety.[9][10][11]
The method is based on reversed-phase chromatography, a powerful technique for separating non-polar and weakly polar compounds.[12][13] The principles of this method are grounded in authoritative pharmacopeial guidelines, such as the United States Pharmacopeia (USP) General Chapter <621> on Chromatography, and the validation strategy adheres to the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation.[1][14][15][16][17][18][19][20][21]
Experimental
Reagents and Materials
-
Hexadecyl 2-ethylhexanoate reference standard: (Purity ≥ 98%)
-
Acetonitrile: HPLC grade
-
Methanol: HPLC grade
-
Water: Deionized, 18.2 MΩ·cm
-
Tetrahydrofuran (THF): HPLC grade
-
Nitrogen gas: High purity (for ELSD)
-
Placebo Cream: A cosmetic cream base without Hexadecyl 2-ethylhexanoate.
-
Syringe filters: 0.45 µm PTFE
Instrumentation and Chromatographic Conditions
The analysis was performed on an HPLC system equipped with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector.
Table 1: HPLC-ELSD Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water |
| Gradient Program | 90% A to 100% A over 10 minutes, hold at 100% A for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 20 µL |
| ELSD Nebulizer Temp | 40 °C |
| ELSD Evaporator Temp | 60 °C |
| ELSD Gas Flow Rate | 1.5 L/min (Nitrogen) |
Preparation of Standard and Sample Solutions
2.3.1. Standard Stock Solution (10 mg/mL)
Accurately weigh approximately 100 mg of Hexadecyl 2-ethylhexanoate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Tetrahydrofuran (THF).
2.3.2. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (90:10 Acetonitrile:Water) to concentrations ranging from 0.1 mg/mL to 2.0 mg/mL.
2.3.3. Sample Preparation from Cream Matrix
-
Accurately weigh approximately 1 gram of the cosmetic cream into a 50 mL centrifuge tube.
-
Add 10 mL of THF to the tube.
-
Vortex for 2 minutes to disperse the cream and dissolve the Hexadecyl 2-ethylhexanoate.
-
Centrifuge at 4000 rpm for 10 minutes to separate the excipients.
-
Carefully transfer the supernatant to a 25 mL volumetric flask.
-
Repeat the extraction of the precipitate with another 10 mL of THF, centrifuge, and combine the supernatants in the same volumetric flask.
-
Dilute the combined extracts to the mark with the mobile phase (90:10 Acetonitrile:Water).
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[18][19][20][21]
Specificity
Specificity was evaluated by injecting a placebo cream extract, a standard solution of Hexadecyl 2-ethylhexanoate, and a spiked sample. The chromatograms demonstrated no interference from the placebo at the retention time of the analyte, confirming the method's specificity.
Linearity
The linearity of the method was assessed by analyzing the working standard solutions at five concentration levels. The peak area versus concentration data was subjected to linear regression analysis.
Table 2: Linearity Data
| Concentration (mg/mL) | Peak Area (arbitrary units) |
| 0.1 | (Example Value) |
| 0.25 | (Example Value) |
| 0.5 | (Example Value) |
| 1.0 | (Example Value) |
| 2.0 | (Example Value) |
| Correlation Coefficient (r²) | > 0.998 |
Accuracy
Accuracy was determined by a recovery study. A placebo cream was spiked with Hexadecyl 2-ethylhexanoate at three different concentration levels (80%, 100%, and 120% of the target concentration). The samples were prepared and analyzed in triplicate.
Table 3: Accuracy and Recovery Data
| Spiked Level | Amount Added (mg) | Amount Recovered (mg) | Recovery (%) |
| 80% | (Example Value) | (Example Value) | 98.5 - 101.2 |
| 100% | (Example Value) | (Example Value) | 99.1 - 100.8 |
| 120% | (Example Value) | (Example Value) | 98.9 - 101.5 |
Precision
Repeatability (Intra-day Precision): Six replicate preparations of a spiked sample at 100% of the target concentration were analyzed on the same day.
Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst.
Table 4: Precision Data
| Parameter | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Hexadecyl 2-ethylhexanoate | < 2.0% | < 3.0% |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including flow rate (±0.1 mL/min), column temperature (±2 °C), and the initial mobile phase composition (±2%). The system suitability parameters remained within acceptable limits, demonstrating the method's robustness.
Results and Discussion
The developed RP-HPLC-ELSD method provides excellent separation and quantification of Hexadecyl 2-ethylhexanoate. The choice of a C18 column provides good retention for this non-polar analyte.[12] The gradient elution with acetonitrile and water allows for a sharp peak shape and efficient elution. The use of ELSD is critical for the detection of this non-chromophoric compound, offering a stable baseline and good sensitivity.[4][7][8]
The sample preparation procedure, involving a straightforward liquid extraction with THF, effectively isolates the analyte from the complex cosmetic matrix. This minimizes matrix effects and protects the HPLC column.[22][23][24][25][26] The validation results demonstrate that the method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis.
Conclusion
This application note details a validated RP-HPLC-ELSD method for the quantitative determination of Hexadecyl 2-ethylhexanoate in cosmetic cream formulations. The method is simple, reliable, and addresses the challenge of analyzing a non-chromophoric compound. It is well-suited for implementation in quality control laboratories within the cosmetic and pharmaceutical industries for raw material testing and final product release.
Visualizations
Caption: Experimental workflow from sample preparation to HPLC-ELSD analysis.
Caption: Logic diagram for HPLC method development.
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"Hexadecyl 2-ethylhexanoate" in controlled release formulations
Application Notes & Protocols
Topic: Hexadecyl 2-Ethylhexanoate in Controlled Release Formulations
Document ID: AN-LBE-2026-0121
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Hexadecyl 2-Ethylhexanoate (HDEH) as a novel lipophilic excipient in controlled release drug delivery systems. While traditionally recognized for its emollient properties in cosmetics, the unique physicochemical characteristics of HDEH present a compelling case for its use in advanced pharmaceutical formulations, particularly in lipid-based nanocarriers for topical and transdermal delivery. We will explore the scientific rationale for its use, provide detailed protocols for the formulation and characterization of Nanostructured Lipid Carriers (NLCs), and discuss the critical parameters for ensuring a robust and reproducible controlled release profile.
Introduction: Beyond Emolliency
Hexadecyl 2-ethylhexanoate, also known as cetyl ethylhexanoate, is an ester of cetyl alcohol and 2-ethylhexanoic acid. It is widely established in the cosmetics and personal care industry as a non-occlusive emollient that imparts a light, velvety, and non-greasy feel to the skin.[1][2] These sensory characteristics, combined with its excellent spreadability and waterproofing properties, make it a valuable ingredient in creams, lotions, and makeup removers.[1]
However, its utility is not confined to aesthetics. As a lipophilic ester, HDEH possesses significant potential as a functional excipient in pharmaceutical controlled release systems. Its liquid, oily nature at room temperature and its ability to solubilize other lipids and active pharmaceutical ingredients (APIs) make it an ideal candidate for modifying the internal structure of lipid-based drug delivery systems (LBDDS).[3] This guide will focus on its application as a liquid lipid component in Nanostructured Lipid Carriers (NLCs), a second-generation lipid nanoparticle system designed to overcome the limitations of Solid Lipid Nanoparticles (SLNs).[4]
The core hypothesis is that by incorporating HDEH into a solid lipid matrix, we can create a less-ordered, imperfect crystalline structure. This amorphous matrix can lead to significantly higher drug loading capacity and minimize the risk of drug expulsion during storage, thereby ensuring a more stable and predictable release profile.[4]
Physicochemical Profile of Hexadecyl 2-Ethylhexanoate
A thorough understanding of the material's properties is fundamental to its effective application. The key physicochemical data for HDEH are summarized below.
| Property | Value | Reference(s) |
| Synonyms | Cetyl Ethylhexanoate, Perceline Oil | [5] |
| CAS Number | 59130-69-7 | [5][6] |
| Molecular Formula | C₂₄H₄₈O₂ | [5] |
| Molecular Weight | 368.64 g/mol | [5] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Density | ~0.85 - 0.88 g/cm³ at 20°C | [6] |
| Boiling Point | ~351 - 407.2 °C at 760 mmHg | [6] |
| Flash Point | >150 °C | |
| Solubility | Insoluble in water; Soluble in oils and organic solvents | |
| LogP (estimated) | 8.2 - 10.8 | [6][7] |
Rationale for Use in Nanostructured Lipid Carriers (NLCs)
NLCs are composed of a blend of a solid lipid and a liquid lipid (oil), which results in an imperfect lipid matrix.[4] The incorporation of HDEH as the liquid lipid component offers several distinct advantages for creating a robust controlled release platform.
Causality Behind Experimental Choice:
-
Enhanced Drug Loading: Pure solid lipids tend to form highly ordered crystals, leaving little space for drug molecules, especially during long-term storage (polymorphic transitions). By introducing HDEH, we disrupt this crystallinity. The resulting amorphous, unstructured matrix creates more imperfections and voids, which can accommodate a higher concentration of the API.[4]
-
Prevention of Drug Expulsion: The primary drawback of first-generation SLNs is the expulsion of the encapsulated drug from the lipid matrix over time as the lipid recrystallizes into its most stable form. The liquid HDEH component acts as a "crystallization inhibitor," maintaining the amorphous state of the carrier and physically entrapping the drug, thus ensuring formulation stability.[4]
-
Modulation of Release Profile: The presence of HDEH within the solid lipid matrix creates a more fluidic, less tortuous path for drug diffusion. By carefully adjusting the ratio of solid lipid to HDEH, formulators can precisely control the drug release rate—a higher HDEH concentration generally leads to a faster release profile.
-
Improved Bioavailability for Topical Delivery: For dermal applications, the emollient and skin-conditioning properties of HDEH are a significant asset.[8] An NLC formulation containing HDEH can enhance skin hydration by forming an occlusive layer, which can improve the penetration of the encapsulated API through the stratum corneum.[4]
The logical relationship for incorporating HDEH into an NLC is visualized in the diagram below.
Caption: Conceptual benefits of incorporating HDEH in NLCs.
Experimental Protocols
The following protocols provide a step-by-step methodology for the preparation and characterization of HDEH-based NLCs. These protocols are designed as a self-validating system, where the characterization steps confirm the success of the formulation process.
Protocol 1: Formulation of HDEH-NLCs via High-Shear Homogenization
This protocol describes the preparation of NLCs using a widely accessible top-down production method.[9]
Materials:
-
Solid Lipid: Glyceryl behenate (Compritol® 888 ATO)
-
Liquid Lipid: Hexadecyl 2-ethylhexanoate (HDEH)
-
Active Pharmaceutical Ingredient (API): A model lipophilic drug (e.g., Ibuprofen, Ketoprofen)
-
Surfactant: Polysorbate 80 (Tween® 80)
-
Co-surfactant/Stabilizer: Poloxamer 188 (Kolliphor® P 188)
-
Aqueous Phase: Ultra-purified water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
Magnetic stirrer with heating plate
-
Water bath
-
Beakers and graduated cylinders
Procedure:
-
Preparation of Lipid Phase:
-
Accurately weigh the solid lipid (e.g., 700 mg) and HDEH (e.g., 300 mg) for a 7:3 solid-to-liquid lipid ratio.
-
Add the lipophilic API to the lipid mixture (e.g., 100 mg for a target 10% drug load relative to total lipid).
-
Place the mixture in a beaker and heat on the heating plate to 5-10°C above the melting point of the solid lipid (approx. 80-85°C for Glyceryl behenate).
-
Stir gently with a magnetic stirrer until a clear, homogenous oil phase is obtained.
-
-
Preparation of Aqueous Phase:
-
In a separate beaker, weigh the surfactant (e.g., 2.0 g Polysorbate 80) and stabilizer (e.g., 0.5 g Poloxamer 188).
-
Add 50 mL of ultra-purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase (80-85°C) while stirring to ensure complete dissolution.
-
-
Formation of Pre-emulsion:
-
Pour the hot lipid phase into the hot aqueous phase under continuous magnetic stirring.
-
Immediately subject the mixture to high-shear homogenization at approximately 8,000-10,000 rpm for 5-10 minutes. This creates a coarse oil-in-water (o/w) pre-emulsion.
-
Causality Check: Maintaining both phases at the same elevated temperature is critical to prevent premature solidification of the lipid before emulsification.
-
-
Nanoparticle Solidification:
-
Quickly transfer the hot pre-emulsion to an ice bath or cold water bath.
-
Continue stirring at a moderate speed (e.g., 500 rpm) until the dispersion cools down to room temperature.
-
Mechanism Insight: This rapid cooling (shock-cooling) forces the solidification of the lipid droplets into nanoparticles, trapping the HDEH and API within the nascent matrix.
-
-
Final Formulation:
-
The resulting milky-white dispersion is the HDEH-NLC formulation. Store at 4°C for characterization.
-
Protocol 2: Physicochemical Characterization of HDEH-NLCs
Characterization is essential to validate the formulation process and determine the performance of the NLCs.[10][11]
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (PDI). Laser Doppler Anemometry measures the surface charge (Zeta Potential), which indicates colloidal stability.[11]
-
Procedure:
-
Dilute the NLC dispersion (e.g., 1:100 v/v) with ultra-purified water to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate at 25°C.
-
-
Self-Validation: A mean particle size in the range of 100-300 nm with a PDI < 0.3 indicates a homogenous and suitable formulation. A zeta potential of < -20 mV or > +20 mV suggests good electrostatic stability.
B. Encapsulation Efficiency (%EE) and Drug Loading (%DL)
-
Principle: This method separates the free, unencapsulated drug from the drug-loaded NLCs to quantify encapsulation performance.
-
Procedure:
-
Place 1 mL of the NLC dispersion into an ultra-centrifugal filter unit (e.g., Amicon® Ultra, 10 kDa MWCO).
-
Centrifuge at a high speed (e.g., 10,000 x g) for 20 minutes to separate the aqueous phase (containing free drug) from the NLCs.
-
Collect the filtrate (aqueous phase) and quantify the amount of free drug using a validated analytical method (e.g., HPLC-UV, UV-Vis Spectroscopy).
-
Calculate %EE and %DL using the following equations:
-
%EE = [(Total Drug - Free Drug) / Total Drug] * 100
-
%DL = [(Total Drug - Free Drug) / Total Weight of NLCs (Lipids + Drug)] * 100
-
-
-
Trustworthiness: High %EE (>90%) validates the role of HDEH in creating a matrix capable of effectively entrapping the API.
C. In Vitro Drug Release Study
-
Principle: A Franz diffusion cell is used to simulate drug release from the NLCs through a synthetic membrane into a receptor medium.
-
Procedure:
-
Assemble the Franz diffusion cells with a synthetic membrane (e.g., cellulose acetate) separating the donor and receptor compartments.
-
Fill the receptor compartment with a suitable medium (e.g., phosphate-buffered saline with 0.5% Tween 80 to maintain sink conditions) and maintain at 32°C (to simulate skin surface temperature).
-
Apply a known amount of the HDEH-NLC formulation to the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment and replace it with fresh medium.
-
Analyze the drug concentration in the collected samples via HPLC-UV or another suitable method.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
-
The overall workflow for formulation and characterization is depicted below.
Caption: Workflow for HDEH-NLC formulation and characterization.
Safety and Regulatory Considerations
Hexadecyl 2-ethylhexanoate (cetyl ethylhexanoate) has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded it is safe for use in cosmetic formulations when formulated to be non-irritating.[12][13] At high concentrations, undiluted HDEH has shown potential for mild to severe skin irritation in animal and human studies.[12][13] Therefore, formulation optimization to ensure dermal tolerability is essential.
While its use in cosmetics is well-documented, its application as a pharmaceutical excipient, particularly for routes other than topical, would require further toxicological evaluation. The chemical can be expected to hydrolyze into 2-ethylhexanoic acid and its corresponding alcohol.[13] 2-Ethylhexanoic acid and its esters are listed in Schedule 6 of the Poisons Standard in some jurisdictions, except in preparations containing 5% or less.[14] Researchers must consult relevant regional regulatory guidelines when developing pharmaceutical formulations containing HDEH.
Conclusion
Hexadecyl 2-ethylhexanoate represents a promising, multifunctional excipient for the development of advanced controlled release systems. Its inherent properties as a liquid lipid allow for the creation of stable, high-payload Nanostructured Lipid Carriers with tunable release kinetics. The added benefit of its excellent sensory profile makes it particularly well-suited for topical and transdermal formulations where patient compliance is key. By following the detailed protocols for formulation and characterization outlined in this guide, researchers can effectively harness the potential of HDEH to develop next-generation lipid-based therapeutics.
References
-
Swarnakar, N. K., Venkatesan, N., & Betageri, G. (2018). Critical In Vitro Characterization Methods of Lipid-Based Formulations for Oral Delivery: a Comprehensive Review. AAPS PharmSciTech, 20(1), 16. Available at: [Link]
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-
Chemsrc. (n.d.). Hexadecyl 2-ethylhexanoate | CAS#:59130-69-7. Retrieved January 21, 2026, from [Link]
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Garg, V., Singh, H., Bhatia, A., Raza, K., & Singh, B. (2016). Lipid-Based Drug Delivery Systems. Controlled and Novel Drug Delivery, 1-46. Available at: [Link]
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Fahmy, O. A., et al. (2023). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. Pharmaceutics, 15(3), 915. Available at: [Link]
-
The Good Scents Company. (n.d.). cetyl ethylhexanoate. Retrieved January 21, 2026, from [Link]
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Ataman Kimya. (n.d.). CETYL ETHYLHEXANOATE. Retrieved January 21, 2026, from [Link]
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BOC Sciences. (2023, November 21). Top 5 Ways to Evaluate Lipid Nanoparticles (LNPs) for Drug Delivery. YouTube. Available at: [Link]
-
InProcess-LSP. (2022, November 6). Lipid-based nanoparticles: Manufacturing and inline size characterization. Available at: [Link]
-
LookChem. (n.d.). CAS No.59130-69-7,HEXADECYL 2-ETHYLHEXANOATE Suppliers. Retrieved January 21, 2026, from [Link]
-
Narkpiban, K., et al. (2010). Sucrose esters with various hydrophilic-lipophilic properties: novel controlled release agents for oral drug delivery matrix tablets prepared by direct compaction. Acta Biomaterialia, 6(8), 3117-3127. Available at: [Link]
-
ResearchGate. (2010). Sucrose esters with various hydrophilic-lipophilic properties: Novel controlled release agents for oral drug delivery matrix tablets prepared by direct compaction. Available at: [Link]
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-
PubChem. (n.d.). CID 160018113. Retrieved January 21, 2026, from [Link]
-
Zhao, Y., et al. (2020). Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. Frontiers in Pharmacology, 11, 1073. Available at: [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013). Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment. Available at: [Link]
-
The Good Scents Company. (n.d.). hexyldecyl ethylhexanoate. Retrieved January 21, 2026, from [Link]
-
MySkinRecipes. (n.d.). Hexadecyl 2-ethylhexanoate. Retrieved January 21, 2026, from [Link]
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Johnson, W., et al. (2013). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. International Journal of Toxicology, 32(1_suppl), 49-56. Available at: [Link]
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National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019). Long chain alkyl esters of 2-ethylhexanoic acid: Human health tier II assessment. Available at: [Link]
-
Fiume, M. M., et al. (2015). Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. International Journal of Toxicology, 34(1_suppl), 53S-60S. Available at: [Link]
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Application Notes and Protocols: The Emerging Role of Hexadecyl 2-ethylhexanoate in Material Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexadecyl 2-ethylhexanoate (CAS: 59130-69-7), also known as cetyl ethylhexanoate, is a versatile ester predominantly recognized for its emollient properties in the cosmetics and personal care industries.[1][2][3] Its unique molecular structure, featuring a long C16 alkyl chain and a branched 2-ethylhexanoate group, imparts desirable characteristics such as low viscosity, excellent spreadability, and a non-greasy feel.[1][4] While its primary applications have been in skincare and haircare formulations, its intrinsic physical and chemical properties present compelling opportunities for innovative applications in material science. This guide explores two novel, research-oriented applications of Hexadecyl 2-ethylhexanoate: as an organic phase change material (PCM) for thermal energy storage and as a capping agent and non-polar medium in the synthesis of metallic nanoparticles. These protocols are designed to provide a foundational framework for researchers to explore and validate the utility of this compound beyond its traditional uses.
Hexadecyl 2-ethylhexanoate as a Novel Organic Phase Change Material (PCM)
Introduction and Rationale
Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy, known as latent heat, at a nearly constant temperature during their phase transition (e.g., from solid to liquid and vice versa).[5] This property makes them ideal for thermal energy storage (TES) applications, including passive cooling in buildings, thermal management of electronics, and solar energy systems.[6][7] Organic PCMs, such as paraffins, fatty acids, and esters, are attractive due to their high latent heat of fusion, chemical stability, low vapor pressure, and non-corrosive nature.[8][9][10]
Long-chain esters, in particular, have emerged as a promising class of organic PCMs.[11] Their melting points and latent heat can be tuned by varying the length of the fatty acid and alcohol chains.[8] Hexadecyl 2-ethylhexanoate, with its long C16 chain, is hypothesized to possess a melting point and latent heat of fusion suitable for low-temperature TES applications. The branched structure of the ethylhexanoate group may influence the packing efficiency of the crystal lattice, potentially leading to a lower melting point and reduced supercooling compared to its linear counterparts. This section provides a protocol for the comprehensive thermal characterization of Hexadecyl 2-ethylhexanoate to evaluate its potential as a PCM.
Data Presentation: Comparative Thermophysical Properties
The following table presents the known thermophysical properties of common organic PCMs alongside the expected, hypothetical values for Hexadecyl 2-ethylhexanoate. These values are estimated based on trends observed in similar long-chain esters and fatty acids and should be experimentally verified using the protocol below.[11][12][13]
| Phase Change Material | Chemical Formula | Melting Point (°C) | Latent Heat of Fusion (J/g) | Thermal Conductivity (W/m·K) |
| n-Hexadecane | C16H34 | 18 - 20 | 200 - 230 | ~0.15 (liquid) |
| Palmitic Acid | C16H32O2 | 61 - 63 | 190 - 210 | ~0.16 (liquid) |
| Methyl Stearate | C19H38O2 | 37 - 39 | 210 - 230 | ~0.15 - 0.20 |
| Hexadecyl 2-ethylhexanoate (Hypothetical) | C24H48O2 | ~20 - 30 | ~170 - 190 | ~0.15 |
Experimental Protocol: Thermal Characterization of Hexadecyl 2-ethylhexanoate
This protocol details the steps for determining the key thermal properties of Hexadecyl 2-ethylhexanoate using Differential Scanning Calorimetry (DSC) and a transient plane source (TPS) thermal conductivity analyzer.
-
Hexadecyl 2-ethylhexanoate (purity >98%)
-
Differential Scanning Calorimeter (DSC) with a refrigerated cooling system
-
Hermetic aluminum DSC pans and lids
-
Microbalance (±0.01 mg accuracy)
-
Transient Plane Source (TPS) Thermal Conductivity Analyzer
-
Temperature-controlled water bath
-
Data acquisition and analysis software
-
Sample Preparation for DSC:
-
Accurately weigh 5-10 mg of Hexadecyl 2-ethylhexanoate into a hermetic aluminum DSC pan using a microbalance.
-
Seal the pan to prevent any loss of mass during heating.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
DSC Analysis for Melting Point and Latent Heat:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C).
-
Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature well above its melting point (e.g., 50°C).
-
Hold the sample at this temperature for 5 minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at the same rate (5°C/min).
-
Repeat the heating and cooling cycle for a total of three cycles to assess thermal reliability.
-
Analyze the resulting thermogram to determine the onset and peak melting temperatures, as well as the latent heat of fusion (by integrating the area under the melting peak).
-
-
Thermal Conductivity Measurement:
-
Place a known volume of liquid Hexadecyl 2-ethylhexanoate into the sample holder of the TPS analyzer.
-
Use a temperature-controlled water bath to maintain the sample at a constant temperature just above its melting point (e.g., 35°C).
-
Perform the thermal conductivity measurement according to the instrument's operating procedure.
-
To measure the solid-state thermal conductivity, solidify the sample within the holder and cool it to a temperature below its freezing point (e.g., 10°C) before measurement.
-
Visualization: PCM Characterization Workflow
The following diagram illustrates the experimental workflow for evaluating the thermal properties of Hexadecyl 2-ethylhexanoate as a potential phase change material.
Mechanism of nanoparticle synthesis and steric stabilization.
References
-
Ataman Kimya. (n.d.). CETYL ETHYLHEXANOATE. Retrieved from [Link]
-
LookChem. (n.d.). Cas 59130-69-7,HEXADECYL 2-ETHYLHEXANOATE. Retrieved from [Link]
-
Unilong Group. (n.d.). Cetyl Ethylhexanoate Cas 59130-69-7. Retrieved from [Link]
- Chaudhari, K., & et al. (2021). A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology. PMC - PubMed Central.
-
MDPI. (n.d.). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Retrieved from [Link]
-
Frontiers. (n.d.). Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. Retrieved from [Link]
-
ResearchGate. (n.d.). Steric stabilization of NPs; a) short and b) long surfactant chains. Retrieved from [Link]
-
ProQuest. (n.d.). Organic Phase Change Materials for Thermal Energy Storage: Influence of Molecular Structure on Properties. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, thermal energy storage properties and thermal reliability of some fatty acid esters with glycerol as novel solid–liquid phase change materials. Retrieved from [Link]
-
ResearchGate. (n.d.). The Thermal Properties of the Synthesized Esters before and after EG Adding. Retrieved from [Link]
-
MDPI. (n.d.). Phase Diagrams and Thermal Properties of Fatty Acid Ternary Eutectic Mixtures for Latent Heat Thermal Energy. Retrieved from [Link]
-
ResearchGate. (2025). Latent heat characteristics of fatty acid derivatives persuant phase. Retrieved from [Link]
-
MDPI. (n.d.). Characterization of Fatty Acids as Biobased Organic Materials for Latent Heat Storage. Retrieved from [Link]
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OSTI.GOV. (n.d.). Eutectic mixtures of some fatty acids for latent heat storage: Thermal properties and thermal reliability with respect to thermal cycling. Retrieved from [Link]
-
ACS Publications. (n.d.). Size-Controlled Synthesis of Monodispersed Silver Nanoparticles Capped by Long-Chain Alkyl Carboxylates from Silver Carboxylate and Tertiary Amine. Retrieved from [Link]
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NIH. (2020). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. Retrieved from [Link]
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ACS Publications. (2017). Role of Capping Agent in Wet Synthesis of Nanoparticles. Retrieved from [Link]
-
ResearchGate. (n.d.). Hexadecanol/phase change polyurethane composite as form-stable phase change material for thermal energy storage. Retrieved from [Link]
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SciSpace. (n.d.). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation. Retrieved from [Link]
-
MDPI. (n.d.). Green Synthesis of Nanomaterials. Retrieved from [Link]
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MDPI. (n.d.). Nanoencapsulation of Organic Phase Change Materials in Poly(3,4-Ethylenedioxythiophene) for Energy Storage and Conversion. Retrieved from [Link]
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MDPI. (2021). Biogenic Nanoparticles: Synthesis, Characterisation and Applications. Retrieved from [Link]
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MDPI. (2021). Foamed Phase Change Materials Based on Recycled Polyethylene/Paraffin Wax Blends. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of surfactants on encapsulation of hexadecane phase change material in calcium carbonate shell for thermal energy storage. Retrieved from [Link]
-
MDPI. (n.d.). Facile Biogenic Synthesis and Characterization of Seven Metal-Based Nanoparticles Conjugated with Phytochemical Bioactives Using Fragaria ananassa Leaf Extract. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Hexadecyl 2-Ethylhexanoate Synthesis
Welcome to the technical support center for the synthesis of Hexadecyl 2-ethylhexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important ester. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Introduction to Hexadecyl 2-ethylhexanoate Synthesis
Hexadecyl 2-ethylhexanoate, also known as cetyl ethylhexanoate, is a widely used emollient in the cosmetics and pharmaceutical industries, valued for its lubricating and moisturizing properties.[1][2] Its synthesis is typically achieved via the Fischer-Speier esterification of hexadecanol (cetyl alcohol) and 2-ethylhexanoic acid.[3] This is a reversible condensation reaction, and achieving high yields is a common challenge that hinges on effectively controlling the reaction equilibrium.[4][5]
This guide will cover both traditional acid-catalyzed methods and modern, greener enzymatic approaches to help you navigate the common pitfalls and maximize your experimental success.
Frequently Asked Questions (FAQs)
Q: What is the fundamental reaction for synthesizing Hexadecyl 2-ethylhexanoate? A: The reaction is an esterification where hexadecanol (a long-chain alcohol) reacts with 2-ethylhexanoic acid (a carboxylic acid) to form the ester, Hexadecyl 2-ethylhexanoate, and water as a byproduct. The reaction requires a catalyst, typically a strong acid or an enzyme.
Q: Why is achieving a 100% yield theoretically impossible in a standard setup? A: The Fischer esterification is a classic example of a reversible reaction.[4] This means that as the product ester and water are formed, they can react with each other to revert to the starting materials (alcohol and carboxylic acid). The reaction will proceed until it reaches a state of chemical equilibrium where the forward and reverse reaction rates are equal, leaving unreacted starting materials in the mixture.[5][6] To achieve high yields, the equilibrium must be actively shifted towards the products.
Q: What are the primary types of catalysts used for this synthesis? A: There are two main classes:
-
Acid Catalysts: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) are traditionally used. They work by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the alcohol.[4][7]
-
Enzymatic Catalysts (Biocatalysis): Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), are highly effective and represent a more sustainable "green chemistry" approach.[8][9] They operate under milder conditions and offer high selectivity, often reducing byproduct formation.[8]
Q: What is the single most critical factor for maximizing the yield of this esterification? A: The continuous removal of water from the reaction mixture. According to Le Chatelier's principle, removing a product (water) from the equilibrium will shift the reaction to the right, driving the formation of more ester.[4] Inefficient water removal is the most common reason for low yields.
In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction has started, but the yield has plateaued at a low level (e.g., <60%). What are the likely causes?
A: A stalled reaction is almost always due to the system reaching its equilibrium point prematurely. Several factors could be at play:
-
Ineffective Water Removal: As explained above, any water present will facilitate the reverse reaction (hydrolysis). Are you using a Dean-Stark trap, molecular sieves, or another method to sequester water? Ensure it is functioning correctly.
-
Insufficient Catalyst: The catalyst might be inactive or used in too low a concentration. Acid catalysts can be neutralized by impurities, while enzymes have a finite activity and lifespan.
-
Suboptimal Temperature: For acid-catalyzed reactions, if the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to side reactions like the dehydration of the alcohol (though less likely for a primary alcohol like hexadecanol).[4] For enzymatic reactions, temperature is critical; an optimal temperature of around 56°C has been reported for Novozym® 435 in this specific synthesis.[2][9]
-
Poor Mixing: In a heterogeneous mixture (especially with an immobilized enzyme), inefficient stirring can lead to poor contact between reactants and the catalyst, slowing the reaction rate. A patent for a similar compound highlights the importance of proper dispersion and mixing.[10]
Q2: I am using an acid catalyst. What is the best way to remove the water byproduct?
A: The most common and effective laboratory method is using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or heptane. The solvent-water azeotrope boils and condenses in the side arm of the apparatus. Since water is denser than these solvents, it separates and collects in the bottom of the trap, while the solvent overflows back into the reaction flask. This physically removes water from the system, effectively driving the reaction to completion.
Q3: What is the optimal molar ratio of Hexadecanol to 2-Ethylhexanoic Acid?
A: To shift the equilibrium towards the product, it is standard practice to use one of the reactants in excess.[4] The choice of which reactant to use in excess is typically based on cost and ease of removal after the reaction. For the enzymatic synthesis of Hexadecyl 2-ethylhexanoate, a detailed optimization study using Response Surface Methodology (RSM) has been performed. The study identified an optimal substrate molar ratio of 2.55:1 (Hexadecanol : 2-Ethylhexanoic Acid) as a key parameter for achieving maximum yield.[2][9] Using this empirically determined ratio is highly recommended over a simple 1:1 ratio.
Q4: My final product is showing signs of contamination. After purification, it still tests as acidic. How do I resolve this?
A: This indicates the presence of residual 2-ethylhexanoic acid or the acid catalyst. The purification workup is critical to address this. A standard and effective procedure involves:
-
Neutralization Wash: After the reaction is complete, cool the mixture and dilute it with a nonpolar organic solvent (e.g., ethyl acetate, hexane).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash it sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with and neutralize both the acidic catalyst and any unreacted 2-ethylhexanoic acid, converting them into their respective salts, which are soluble in the aqueous layer.[11] Be sure to vent the funnel frequently, as this neutralization produces CO₂ gas. Repeat this wash until no more gas evolves.
-
Water, to remove any remaining bicarbonate solution.
-
Brine (saturated NaCl solution), to help break any emulsions and remove the bulk of the dissolved water from the organic layer.
-
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Q5: Should I use a traditional acid catalyst or an enzyme like Novozym® 435?
A: The choice depends on your laboratory's priorities, including environmental considerations, desired purity, and available equipment. Here is a comparative summary:
| Feature | Acid Catalysis (e.g., H₂SO₄, p-TSA) | Enzymatic Catalysis (Novozym® 435) |
| Conditions | High temperatures (reflux) | Mild temperatures (e.g., 40-60°C)[9][12] |
| Byproducts | Risk of charring, ether formation, and other side reactions | Highly specific, minimal byproducts |
| Workup | Requires neutralization and extensive washing | Simple filtration to remove the immobilized enzyme |
| Environmental | Generates acidic waste, harsh conditions | "Green" process, biodegradable catalyst, lower energy |
| Catalyst Reuse | Not reusable | Can be recovered and reused for multiple cycles |
| Yield | Can be high with effective water removal | Can be very high (>90%) under optimized conditions[2][9] |
For high-purity applications and sustainable practices, the enzymatic route is often superior.
Experimental Protocols & Data
Diagram: Fischer Esterification General Mechanism
The following diagram illustrates the acid-catalyzed pathway. The enzyme-catalyzed mechanism follows a different pathway involving an acyl-enzyme intermediate but results in the same products.
Caption: Acid-catalyzed Fischer esterification mechanism.
Table 1: Optimized Conditions for Enzymatic Synthesis
The following parameters were identified as optimal for the synthesis of Hexadecyl 2-ethylhexanoate using Novozym® 435 in an n-hexane solvent system, achieving high molar conversion.[2][9]
| Parameter | Optimized Value |
| Reaction Time | 2.65 days (approx. 64 hours) |
| Reaction Temperature | 56.18 °C |
| Substrate Molar Ratio | 2.55 : 1 (Hexadecanol : 2-Ethylhexanoic Acid) |
| Enzyme Amount | 25.14% (by weight of substrates) |
| Predicted Molar Conversion | 91.95% |
| Experimental Molar Conversion | 89.75 ± 1.06% |
Protocol 1: Optimized Enzymatic Synthesis
This protocol is based on the optimized conditions reported in the literature.[2][9]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 2-ethylhexanoic acid (1.0 molar equivalent) and hexadecanol (2.55 molar equivalents).
-
Solvent Addition: Add a suitable volume of n-hexane to dissolve the reactants. A concentration of around 0.4 M for the limiting reactant is a good starting point.[8]
-
Catalyst Addition: Add Novozym® 435 (25.14% of the total mass of the acid and alcohol).
-
Reaction: Place the flask in a preheated oil bath at 56°C and stir the mixture vigorously for 64 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots, filtering out the enzyme, and analyzing the consumption of the limiting reactant (2-ethylhexanoic acid) via titration with a standard NaOH solution or by GC/HPLC analysis.
-
Catalyst Recovery: Once the reaction is complete, cool the mixture and recover the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent (n-hexane), dried under vacuum, and stored for reuse.
-
Purification: The filtrate, containing the product ester and unreacted alcohol, is then processed to isolate the final product. Proceed to the purification protocol.
Diagram: General Experimental Workflow
Caption: General workflow for synthesis and purification.
References
- European Patent Office. (2001-08-07). DIRECT SYNTHESIS OF TIN (II) CARBOXYLATES AND TIN (IV) CARBOXYLATES FROM ELEMENTAL TIN OR TIN OXIDES.
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Various Authors. (2020-04-03). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Quora. [Link]
- Guangdong Baoying Biotechnology Co Ltd. (2019-12-31). CN209865873U - Dispersing and mixing device for preparing cetyl ethylhexanoate.
-
Various Authors. (2015-02-21). What factors may influence the yield of an ester?. Quora. [Link]
- Mitsubishi Chem Corp. (2002-09-18). CN1357527A - Production process of 2-ethyl hexanoic acid.
- Huls AG. (2000-03-07). US6033551A - Synthesis of metal 2-ethylhexanoates.
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Ghamgui, H., et al. (n.d.). The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of.... ResearchGate. [Link]
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Ghamgui, H., et al. (2007). Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. ResearchGate. [Link]
- Zhejiang Wumei Biotechnology Co Ltd. (2019-12-13). CN108976120B - A kind of hexadecyl hexadecanoate and preparation method thereof.
-
Various Authors. (2019-04-07). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?. Quora. [Link]
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Gomaa, H. G., et al. (2020). Semi-continuous Production of 2-Ethyl Hexyl Ester in a Packed Bed Reactor: Optimization and Economic Evaluation. Journal of Oleo Science, 69(1), 31-41. [Link]
-
BNT Chemicals. (n.d.). Tin(II) 2-ethylhexanoate. BNT Chemicals. [Link]
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Various Authors. (2020-02-13). How can I improve the yield of my Fischer Esterification?. Reddit. [Link]
-
Sharma, P., et al. (2007). Metal 2-Ethylhexanoates and Related Compounds as Useful Precursors in Materials Science. ResearchGate. [Link]
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Chemsrc. (n.d.). Hexadecyl 2-ethylhexanoate | CAS#:59130-69-7. Chemsrc. [Link]
-
Sowińska, A., et al. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Molecules, 28(17), 6246. [Link]
-
NICNAS. (2020-04-21). Long chain alkyl esters of 2-ethylhexanoic acid: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. [Link]
-
Quick Company. (n.d.). A Novel Process For Synthesis Of Pure Sodium 2 Ethyl Hexanoate Salt. Quick Company. [Link]
-
Cosmetic Ingredient Review. (2012-11-16). PINK CIR EXPERT PANEL MEETING DECEMBER 10-11, 2012. Cosmetic Ingredient Review. [Link]
-
Johnson, W., Jr. (2013). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. Cosmetic Ingredient Review. [Link]
- LG Chem, Ltd. (2008-02-20). KR100804821B1 - Method for Purifying 2-ethylhexanol and 2-ethylhexyl2-ethylhexanoate in 2-ethylhexanol by-product.
-
Chen, H. C., et al. (2011). Optimization of Enzymatic Synthesis of Cetyl 2-Ethylhexanoate by Novozym® 435. ResearchGate. [Link]
-
Chen, H. C., et al. (2011). Optimization of Enzymatic Synthesis of Cetyl 2‐Ethylhexanoate by Novozym® 435. Journal of the American Oil Chemists' Society, 88(12), 1917–1923. [Link]
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Technical Support Center: Hexadecyl 2-Ethylhexanoate Crystallization Control
From the desk of the Senior Application Scientist
Welcome to the technical support center for Hexadecyl 2-ethylhexanoate (Cetyl Ethylhexanoate). This guide is designed for our partners in research, development, and formulation who are working with this versatile emollient. One of the key challenges encountered with long-chain esters like Hexadecyl 2-ethylhexanoate is their tendency to crystallize, which can impact formulation stability, texture, and performance. This document provides in-depth troubleshooting guides and answers to frequently asked questions to help you maintain the desired amorphous state in your formulations.
Frequently Asked Questions (FAQs)
Q1: What is Hexadecyl 2-ethylhexanoate and why is it prone to crystallization?
Hexadecyl 2-ethylhexanoate (CAS 59130-69-7) is an ester of cetyl alcohol and 2-ethylhexanoic acid, widely used as a skin-conditioning agent and emollient in cosmetic and pharmaceutical products.[1][2] Its molecular structure consists of a long C16 alkyl chain (hexadecyl) and a branched C8 chain (2-ethylhexanoate).
Physicochemical Profile of Hexadecyl 2-ethylhexanoate:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C24H48O2 | [1][3] |
| Molecular Weight | 368.64 g/mol | [1][3] |
| Appearance | Colorless, clear liquid (est.) | [4] |
| Specific Gravity | ~0.852 - 0.858 @ 20°C | [4] |
| Refractive Index | ~1.444 - 1.448 @ 20°C |[4] |
Note: The melting point is inconsistently reported across various sources, with some indicating a very high number (1065 °C) which is likely erroneous for this type of long-chain ester and may refer to a different property or substance.[1][3][5][6] In practice, it behaves as a liquid or semi-solid at room temperature.
The propensity for crystallization stems from its long, linear alkyl chain. Under certain conditions, these chains can align and pack into an ordered crystalline lattice. This process is primarily driven by thermodynamics, where the crystalline state is a lower energy state than the disordered, amorphous liquid state. Crystallization is typically triggered by:
-
Supersaturation: Occurs when the concentration of the ester in a solvent exceeds its solubility limit. This can be induced by temperature changes (cooling), solvent evaporation, or the addition of an anti-solvent.
-
Nucleation: The initial formation of tiny, stable crystal nuclei. This is the rate-limiting step and can be influenced by impurities, seed crystals, or even the surface of the container.
-
Crystal Growth: The subsequent growth of these nuclei into larger, macroscopic crystals.[7]
Q2: What are the negative impacts of crystallization in my formulation?
Crystallization of Hexadecyl 2-ethylhexanoate can lead to several undesirable effects:
-
Aesthetic Issues: The formation of visible crystals or a hazy appearance ("blooming") can ruin the cosmetic elegance of a product.[7][8]
-
Textural Changes: It can cause a gritty or sandy feel on the skin, negatively impacting the sensory experience.[8]
-
Stability Problems: Crystal growth can lead to phase separation in emulsions, altering the product's homogeneity and shelf-life.
-
Performance Issues: For drug delivery systems, crystallization of the excipient can affect the solubility and permeation of the active pharmaceutical ingredient (API).[9]
Q3: How can I detect and characterize crystallization?
Confirming and characterizing crystallization requires specific analytical techniques. Simple visual inspection is often the first sign, but for quantitative and definitive analysis, the following methods are recommended:
| Analytical Technique | Information Provided |
| Polarized Light Microscopy (PLM) | Allows for direct visualization of crystalline structures, which appear bright (birefringent) against a dark background. It's a powerful tool for initial detection. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions. It can detect melting (endothermic peak) and crystallization (exothermic peak) events, providing information on the degree of crystallinity.[10] |
| X-Ray Powder Diffraction (XRPD) | Provides a definitive fingerprint of the crystalline structure. Crystalline materials produce sharp diffraction peaks, while amorphous materials show a broad halo.[11][12] It is one of the most conclusive methods for identifying polymorphs.[11] |
Troubleshooting Guide: Strategies for Crystallization Inhibition
If you are experiencing crystallization, a systematic approach is necessary to identify the root cause and implement an effective solution. The following sections detail proven strategies.
Strategy 1: Formulation Modification with Anti-Crystallization Agents
The most common and effective approach is to introduce excipients that interfere with the crystallization process.
The principle here is to create a more complex lipid matrix that disrupts the ability of Hexadecyl 2-ethylhexanoate molecules to align. By introducing structurally different molecules, you can lower the freezing point of the mixture and sterically hinder crystal lattice formation.
Recommended Screening Co-emollients:
-
Branched-chain esters: Isopropyl Myristate, C12-15 Alkyl Benzoate
-
Other long-chain esters: Cetearyl Ethylhexanoate (a mixture of cetyl and stearyl esters)[13][14]
-
Triglycerides: Caprylic/Capric Triglyceride
Polymers are highly effective at preventing crystallization, even at low concentrations.[15][16] They work through several mechanisms, including increasing viscosity (slowing molecular diffusion) and adsorbing onto the surface of crystal nuclei, which poisons their growth.[17][18]
Recommended Polymeric Inhibitors:
| Polymer Class | Examples | Typical Use Level (%) | Mechanism of Action |
|---|---|---|---|
| Polyvinylpyrrolidones | PVP K-30, PVP K-90, PVP/VA Copolymers | 0.5 - 2.0 | Adsorbs onto crystal nuclei, sterically hindering growth.[19] |
| Cellulose Derivatives | Hydroxypropyl Methylcellulose (HPMC), Hydroxypropyl Cellulose (HPC) | 0.2 - 1.5 | Increases viscosity; interacts via hydrogen bonding.[16] |
| Acrylate Copolymers | Acrylates/C10-30 Alkyl Acrylate Crosspolymer | 0.1 - 0.5 | Forms a network that entraps the ester, increasing viscosity and preventing mobility. |
Strategy 2: Process Control and Thermal History
The way a formulation is processed, particularly how it is cooled, can have a profound impact on crystallization.[7] Rapid cooling ("crash cooling") often promotes the formation of many small, unstable crystals, or can trap the system in a disordered, amorphous state. Slow, controlled cooling allows more time for molecules to arrange into a stable crystalline lattice.
Experimental Protocol: Controlled Cooling Rate Study
-
Preparation: Prepare identical batches of your formulation.
-
Heating: Heat all batches to a temperature at least 10°C above the melting point of all lipid components to ensure complete dissolution. Hold for 30 minutes under gentle agitation.
-
Cooling Regimens:
-
Batch A (Shock Cool): Place the formulation in a -20°C freezer and monitor the temperature until it reaches room temperature (25°C).
-
Batch B (Rapid Cool): Place the formulation in a 4°C refrigerator until it reaches 25°C.
-
Batch C (Slow Cool): Allow the formulation to cool passively at ambient temperature (25°C) without any forced convection.
-
Batch D (Controlled Ramp-Down): Use a programmable water bath or incubator to cool the formulation at a controlled rate (e.g., 0.5°C per minute).
-
-
Analysis: Store all batches under the same conditions (e.g., 25°C and 40°C) and analyze for crystal formation using microscopy at regular intervals (1 day, 1 week, 1 month, 3 months).
Strategy 3: Co-crystallization
In advanced applications, particularly in pharmaceuticals, co-crystallization is an emerging technique. A "co-former" molecule is intentionally added to be incorporated into the crystal lattice with the target molecule.[20][21] This creates a new crystalline solid (a co-crystal) with unique physicochemical properties, such as a different melting point or improved stability.[22][23] While complex, this strategy can offer precise control over the solid state of the formulation.[24]
Systematic Troubleshooting Workflow
When faced with a crystallization problem, a logical, step-by-step approach is crucial. Use the following workflow to diagnose and solve the issue efficiently.
This guide provides a comprehensive framework for understanding and preventing the crystallization of Hexadecyl 2-ethylhexanoate. By combining careful formulation design, precise process control, and robust analytical validation, you can ensure the stability and performance of your final product. For further assistance, please do not hesitate to contact our application support team.
References
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LookChem. Cas 59130-69-7, HEXADECYL 2-ETHYLHEXANOATE. Available at: [Link]
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Unilong Industry. HEXADECYL 2-ETHYLHEXANOATE CAS 59130-69-7. Available at: [Link]
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Chemsrc. Hexadecyl 2-ethylhexanoate | CAS#:59130-69-7. Available at: [Link]
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Technobis. Use of additives for inhibition and promotion of crystallization. (2020). Available at: [Link]
-
MDPI. Application of Polymers as a Tool in Crystallization—A Review. (2021). Available at: [Link]
-
ACS Publications. Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. (2023). Available at: [Link]
-
ResearchGate. Inhibiting or Accelerating Crystallization of Pharmaceuticals by Manipulating Polymer Solubility. (2018). Available at: [Link]
-
The Good Scents Company. cetyl ethylhexanoate, 59130-69-7. Available at: [Link]
-
MDPI. Using Polymers as Crystal Inhibitors to Prevent the Crystallization of the Rotigotine Patch. (2024). Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 160018113. Available at: [Link]
-
ResearchGate. The Effect of Polyglycerol Esters of Fatty Acids on the Crystallization of Palm Olein. (2021). Available at: [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). Long chain alkyl esters of 2-ethylhexanoic acid: Human health tier II assessment. (2019). Available at: [Link]
-
MDPI. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). Available at: [Link]
-
Kasco Chemtech. Polyglycerol Esters of Fatty Acids, Anti-Crystallization Agent Supplier. Available at: [Link]
-
Stabicoat. Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Available at: [Link]
-
MDPI. Solution Cocrystallization: A Scalable Approach for Cocrystal Production. (2021). Available at: [Link]
-
ResearchGate. Cocrystallization as a tool to stabilize liquid active ingredients. (2022). Available at: [Link]
-
Engineering. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. (2017). Available at: [Link]
-
National Center for Biotechnology Information. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. (2011). Available at: [Link]
-
AAK. How do you avoid bloom in your formulation?. (2024). Available at: [Link]
-
National Center for Biotechnology Information. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. (2021). Available at: [Link]
-
National Center for Biotechnology Information. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. (2021). Available at: [Link]
-
Oxford University Press. Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. (2006). Available at: [Link]
-
ResearchGate. Analytical techniques for quantification of amorphous/crystalline phases in pharmaceutical solids. (2018). Available at: [Link]
-
RJPT. Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. (2022). Available at: [Link]
-
Cosmetic Ingredient Review. Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. (2013). Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 42956, Cetearyl Ethylhexanoate. Available at: [Link]
-
The Good Scents Company. 2-octyl octanoate, 7425-14-1. Available at: [Link]
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Part 1: Frequently Asked Questions (FAQs) about Hexadecyl 2-ethylhexanoate in Emulsions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve stability issues encountered when formulating emulsions with Hexadecyl 2-ethylhexanoate.
As Senior Application Scientists, we understand that emulsion stability is a multifaceted challenge. This document provides in-depth, evidence-based solutions to common problems, moving beyond simple procedural steps to explain the underlying scientific principles.
This section addresses foundational questions regarding the use of Hexadecyl 2-ethylhexanoate in emulsion systems.
Q1: What is Hexadecyl 2-ethylhexanoate and what is its primary function in an emulsion?
A1: Hexadecyl 2-ethylhexanoate, also known as Cetyl Ethylhexanoate, is an ester of cetyl alcohol and 2-ethylhexanoic acid. In emulsions, it functions primarily as an emollient, providing skin-softening, smoothing, and hydrating properties.[1][2] Its non-greasy, lightweight feel and excellent spreadability make it a popular choice in skincare and cosmetic formulations like lotions, creams, and sunscreens.[3][4] It is a clear, colorless, and odorless liquid, making it highly versatile.
Q2: What are the key chemical properties of Hexadecyl 2-ethylhexanoate that I should be aware of during formulation?
A2: Understanding the physicochemical properties of Hexadecyl 2-ethylhexanoate is crucial for successful formulation. As an ester, its most significant chemical characteristic is its susceptibility to hydrolysis under certain conditions.
| Property | Value / Description | Significance in Emulsion Formulation |
| Chemical Type | Ester | Prone to hydrolysis at non-neutral pH, breaking down into an alcohol and a carboxylic acid.[5][6] |
| Appearance | Colorless Liquid | Does not impart color to the final formulation.[4] |
| Solubility | Insoluble in water; miscible with cosmetic oils and fats | Must be formulated in the oil phase of an emulsion. |
| Molecular Formula | C₂₄H₄₈O₂ | A relatively large, non-polar molecule contributing to its oily nature.[1] |
| Molecular Weight | ~368.64 g/mol | Influences viscosity and skin feel.[1] |
Q3: Can Hexadecyl 2-ethylhexanoate also function as an emulsifier?
A3: While some sources may refer to it having emulsifying properties, its primary role is not that of a true surfactant.[1] It is an oil-phase component (emollient) that must be stabilized by a suitable emulsifier system.[7] The stability of the final product depends on the correct selection and concentration of primary and co-emulsifiers, not on the Hexadecyl 2-ethylhexanoate itself.
Part 2: Troubleshooting Guide for Emulsion Instability
This section is structured to address specific, observable stability issues in a question-and-answer format.
Issue 1: Phase Separation (Creaming, Coalescence)
Q4: My oil-in-water (O/W) emulsion containing Hexadecyl 2-ethylhexanoate is separating into layers after a few days. What is causing this?
A4: Phase separation, which can manifest as creaming (oil droplets rising) or coalescence (droplets merging into a distinct oil layer), is a classic sign of emulsion instability.[8][9] For emulsions containing Hexadecyl 2-ethylhexanoate, this is typically rooted in one of four key areas: an imbalanced emulsifier system, insufficient emulsifier concentration, low viscosity of the continuous (water) phase, or inadequate homogenization.[10][11]
Causality Explained:
-
Incorrect Hydrophilic-Lipophilic Balance (HLB): Every oil phase has a "required HLB" – the specific HLB value at which an emulsifier system will provide optimal stability. If the HLB of your chosen emulsifiers doesn't match the required HLB of your oil phase (which includes Hexadecyl 2-ethylhexanoate and any other oils), the interfacial tension between the oil and water will not be sufficiently reduced, leading to droplet merging.[10][12]
-
Insufficient Emulsifier Concentration: There must be enough emulsifier molecules to completely coat the surface of all the oil droplets created during homogenization.[9] If the concentration is too low, uncovered oil surfaces will be exposed, allowing droplets to merge upon collision.
-
Low Continuous Phase Viscosity: A water-thin continuous phase allows oil droplets to move freely, collide, and coalesce. Increasing the viscosity of the water phase with a rheology modifier creates a network that physically hinders droplet movement, thereby enhancing long-term stability.[8][13]
-
Inadequate Homogenization: The goal of homogenization is to reduce the oil phase into very small, uniform droplets. Larger droplets have a greater tendency to rise and separate.[9][14] Insufficient shear energy or time will result in a broad particle size distribution with many large droplets, predisposing the emulsion to failure.
Below is a systematic workflow to identify and resolve the root cause of phase separation.
Caption: Troubleshooting workflow for emulsion phase separation.
This protocol provides a self-validating system to find the optimal HLB for your specific oil phase containing Hexadecyl 2-ethylhexanoate.
-
Select an Emulsifier Pair: Choose two non-ionic emulsifiers of the same chemical type with known HLB values, one with a low HLB (e.g., Sorbitan Oleate, HLB = 4.3) and one with a high HLB (e.g., Polysorbate 80, HLB = 15).
-
Calculate Blends: Prepare a series of emulsifier blends with varying HLB values (e.g., 8, 9, 10, 11, 12, 13, 14). Use the following formula:
-
%A = 100 * (HLB_required - HLB_B) / (HLB_A - HLB_B)
-
Where A is the high-HLB emulsifier and B is the low-HLB emulsifier.
-
-
Prepare Test Emulsions: Create a series of small, identical test emulsions. Keep the percentage of the oil phase (Hexadecyl 2-ethylhexanoate + other oils), water phase, and the total emulsifier concentration constant across all samples. The only variable should be the HLB of the emulsifier blend.
-
Standardize the Process: Use a consistent manufacturing process for all test batches. This includes heating temperatures for the oil and water phases, the order of addition (typically oil to water), and the homogenization time and speed.
-
Assess Stability: After 24-48 hours at room temperature, visually inspect the samples for any signs of creaming or coalescence. To accelerate the process, you can perform centrifuge testing (e.g., 3000 rpm for 30 minutes).[8][10]
-
Identify Optimum HLB: The emulsion that shows the least separation is the one with the emulsifier blend closest to the required HLB of your oil phase. You can then perform a second iteration with smaller HLB increments around this identified value for further refinement.
Issue 2: Changes in Viscosity and pH Over Time (Hydrolysis)
Q5: My emulsion's viscosity is decreasing and the pH is drifting downwards over several weeks. What is the likely cause?
A5: A simultaneous drop in viscosity and pH strongly suggests chemical instability, specifically the hydrolysis of the Hexadecyl 2-ethylhexanoate ester.[5] Esters can react with water (hydrolyze) to break down into their constituent alcohol and carboxylic acid. This reaction is significantly accelerated by acidic or alkaline conditions.[15][16]
Causality Explained:
-
Hydrolysis Reaction: Hexadecyl 2-ethylhexanoate breaks down into Cetyl Alcohol and 2-Ethylhexanoic Acid.
-
pH Drop: The formation of 2-Ethylhexanoic Acid, a carboxylic acid, will lower the pH of the system.
-
Viscosity Decrease: The original emulsion structure is stabilized by a specific set of molecules at the oil-water interface. The introduction of new molecules (the hydrolysis products) disrupts the delicate packing of the emulsifier film, weakening the emulsion network and leading to a drop in viscosity and eventual phase separation.[15]
Caption: Hydrolysis of Hexadecyl 2-ethylhexanoate.
This protocol helps determine the optimal pH range for your emulsion's stability.
-
Prepare a Master Batch: Create a large, unbuffered batch of your emulsion.
-
Adjust pH: Divide the master batch into several smaller aliquots. Use a suitable acid (e.g., citric acid solution) or base (e.g., sodium hydroxide solution) to adjust the pH of each aliquot to a different target value (e.g., 4.5, 5.5, 6.5, 7.5).
-
Initial Measurements: For each pH-adjusted sample, immediately measure and record the initial pH and viscosity.
-
Incubate Samples: Store the samples in a stability chamber at a controlled temperature (e.g., 40°C to accelerate aging).
-
Monitor Over Time: At set intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove the samples from the chamber, allow them to equilibrate to room temperature, and re-measure their pH and viscosity. Also, perform a visual assessment for any signs of separation.
-
Analyze Data: Plot the change in pH and viscosity over time for each initial pH condition. The pH range that shows the minimal change in both parameters over the study period is the optimal pH for the stability of your formulation.
Issue 3: Grainy or Gritty Texture
Q6: My cream has developed a grainy texture after being stored at a lower temperature. Is the Hexadecyl 2-ethylhexanoate causing this?
A6: While Hexadecyl 2-ethylhexanoate is a liquid at room temperature, a grainy texture is often due to the crystallization or solidification of other components within the oil phase, such as fatty alcohols (e.g., Cetyl or Stearyl Alcohol) or waxes.[8][17] The presence of Hexadecyl 2-ethylhexanoate can influence the solubility and crystallization point of these other ingredients.
Causality Explained:
-
Recrystallization: High-melting-point ingredients in the oil phase may not have been fully melted during the heating step, or the emulsion may have been cooled too quickly.[17] This can lead to the formation of large, palpable crystals as the product reaches its final temperature, resulting in a grainy feel.
-
Emulsifier Incompatibility: In some cases, an interaction between the emulsifier system and other ingredients can lead to the precipitation of a complex over time, especially during temperature cycling (freeze-thaw).[17]
-
Ensure Complete Melting: During the heating phase of emulsion production, ensure the oil phase is heated to at least 5-10°C above the melting point of the highest-melting ingredient and held there until all solids are completely dissolved.
-
Controlled Cooling: Cool the emulsion slowly and with gentle, continuous stirring. Rapid cooling can shock the system, promoting the formation of large, irregular crystals.
-
Microscopic Examination: Use a polarized light microscope to examine a sample of the grainy emulsion. Crystalline structures will be visible under polarized light, which can help identify the culprit.
-
Freeze-Thaw Cycling: A standard stability test involves cycling the product between extreme temperatures (e.g., -10°C for 24 hours, then 25°C for 24 hours, for 3-5 cycles).[8] This accelerated test is excellent for predicting crystallization issues. If graininess appears, you may need to adjust the levels of high-melting-point waxes or fatty alcohols or add a crystallization inhibitor.
Part 3: References
-
HEXADECYL 2-ETHYLHEXANOATE | CAS 59130-69-7 . LookChem. [Link]
-
Hexadecyl 2-ethylhexanoate | CAS#:59130-69-7 . Chemsrc. [Link]
-
Emulsion Failures in the Lab: Why They Happen and How to Fix Them . CM Studio. [Link]
-
HEXADECYL 2-ETHYLHEXANOATE CAS 59130-69-7 . Unilong. [Link]
-
Stability Problems of Emulsions and Methods to Overcome . Pharmaguideline. [Link]
-
Cosmetic emulsions with stability problems: what is the cause? . Create Cosmetic Formulas. [Link]
-
An Overview of Emollient Technology . UL Prospector. [Link]
-
Problems with Emulsions . Making Cosmetics. [Link]
-
Long chain alkyl esters of 2-ethylhexanoic acid: Human health tier II assessment . NICNAS. [Link]
-
Discuss the factors which influence emulsion stability . Atlas. [Link]
-
Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics . Cosmetic Ingredient Review. [Link]
-
CETYL OCTANOATE (CETYL ETHYLHEXANOATE) . Ataman Kimya. [Link]
-
The Effect of pH on Emulsifier Performance . Chemsino. [Link]
-
Emulsion Stability: Causes & Importance . StudySmarter. [Link]
-
Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics . International Journal of Toxicology. [Link]
-
Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food . National Institutes of Health. [Link]
-
Hexadecyl 2-ethylhexanoate . MySkinRecipes. [Link]
-
CETYL ETHYLHEXANOATE . Ataman Kimya. [Link]
-
Effects of Different Surfactants on Emulsion Stabilization: A Mini Review . Juniper Publishers. [Link]
-
How do surfactants stabilize emulsions? . Quora. [Link]
-
Behavior of Surfactants | Surfactants and Emulsions . Biolin Scientific. [Link]
-
The initial hydrolysis reaction rate of 2-ethylhexyl-2-ethylhexanoate... . ResearchGate. [Link]
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- 3. Hexadecyl 2-ethylhexanoate [myskinrecipes.com]
- 4. lanhaiindustry.com [lanhaiindustry.com]
- 5. ulprospector.com [ulprospector.com]
- 6. cir-safety.org [cir-safety.org]
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- 8. cmstudioplus.com [cmstudioplus.com]
- 9. makingcosmetics.com [makingcosmetics.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 12. biolinscientific.com [biolinscientific.com]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. The Effect of pH on Emulsifier Performance [cnchemsino.com]
- 17. Cosmetic emulsion separation [personalcarescience.com.au]
Technical Support Center: Troubleshooting Hexadecyl 2-Ethylhexanoate Formulation Viscosity
Welcome to the technical support center for Hexadecyl 2-ethylhexanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve viscosity-related challenges during the formulation of products containing Hexadecyl 2-ethylhexanoate. As an experienced application scientist, I will provide in-depth, evidence-based solutions to common and complex viscosity issues.
Introduction to Hexadecyl 2-Ethylhexanoate in Formulations
Hexadecyl 2-ethylhexanoate, also known as Cetyl Ethylhexanoate, is a versatile emollient widely used in skincare, cosmetics, and topical drug formulations.[1][2] Its primary functions are to soften and smooth the skin by forming a protective, non-greasy barrier that locks in moisture.[3] The viscosity of a formulation is a critical parameter that influences its stability, spreadability, and overall sensory experience.[4] Unexpected variations in viscosity can indicate underlying formulation or processing issues. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My formulation's viscosity is significantly higher than expected.
Question: I've developed a cream with Hexadecyl 2-ethylhexanoate, and the final viscosity is much higher than my target, making it difficult to dispense. What could be the cause?
Answer: An unexpectedly high viscosity can stem from several factors related to ingredient interactions, processing parameters, and the inherent properties of the materials. Here’s a systematic approach to troubleshooting this issue:
Possible Causes & Solutions:
-
Incompatibility with Thickeners: Certain thickeners can have strong synergistic interactions with esters like Hexadecyl 2-ethylhexanoate, leading to a significant viscosity increase.
-
Recommendation: Review the type and concentration of your thickening agent. If you are using polymeric thickeners, ensure the concentration is optimized. It's often better to add thickeners gradually to achieve the desired viscosity.[4] Consider evaluating alternative thickeners that are known to have less of a synergistic effect with branched-chain esters.
-
-
Processing Parameters - High Shear Mixing: While high-shear mixing is often necessary to create stable emulsions, excessive or prolonged high shear can sometimes lead to an increase in viscosity, especially with certain polymeric thickeners.[4]
-
Recommendation: Optimize your mixing speed and time. Once the emulsion is formed, consider switching to a slower stirring speed to maintain homogeneity without further increasing viscosity.[4]
-
-
Temperature Effects During Processing: The viscosity of formulations can be highly dependent on temperature.[4] If the formulation is cooled too rapidly or to a very low temperature, it can result in a more rigid structure and higher viscosity.
-
Recommendation: Implement a controlled cooling process. Gradual cooling allows the formulation to set at a more desirable viscosity. Monitor the viscosity at different stages of the cooling process.
-
Issue 2: My formulation's viscosity is too low and appears thin.
Question: My lotion containing Hexadecyl 2-ethylhexanoate is much thinner than anticipated. How can I increase its viscosity?
Answer: Low viscosity can lead to poor product stability, such as phase separation, and an undesirable watery feel.[4] Here are the primary areas to investigate:
Possible Causes & Solutions:
-
Insufficient Thickener Concentration: The most straightforward cause of low viscosity is an inadequate concentration of the thickening agent.
-
Recommendation: Incrementally increase the concentration of your thickener. It is advisable to conduct a small study with varying thickener concentrations to identify the optimal level for your desired viscosity.
-
-
Inadequate Homogenization: Insufficient mixing can result in a non-uniform distribution of the thickener and large droplet sizes in an emulsion, leading to lower viscosity and potential instability.[5]
-
Recommendation: Ensure your mixing process provides enough shear to properly disperse the thickener and create a fine emulsion. High-shear mixing is often crucial for achieving a stable and viscous texture in creams and lotions.[4]
-
-
Ingredient Interactions: Some ingredients can negatively impact the effectiveness of certain thickeners. For example, high concentrations of electrolytes can sometimes reduce the viscosity of formulations thickened with certain polymers.[6]
-
Recommendation: Review your formulation for any ingredients that might interfere with your thickening system. If you suspect an interaction, consider using a different type of thickener that is more robust to such interferences.
-
Issue 3: My formulation's viscosity changes over time or with temperature fluctuations.
Question: I've noticed that the viscosity of my product containing Hexadecyl 2-ethylhexanoate decreases in warm conditions and becomes very thick when cold. How can I improve its stability?
Answer: Viscosity instability with temperature changes is a common challenge, particularly in formulations with a high oil phase content or certain types of emulsifiers.[7]
Possible Causes & Solutions:
-
Dependence on Low Melting Point Ingredients: Formulations with a high concentration of low melting point butters or waxes can exhibit significant viscosity changes with temperature.[7]
-
Recommendation: Limit the use of low melting point butters to no more than 10% of the formulation.[5] Consider incorporating higher melting point waxes to provide a more stable structure across a wider temperature range.
-
-
Emulsifier System: Using only non-ionic emulsifiers without stabilizing agents like gums or polymers can lead to temperature-dependent viscosity.[7]
-
Recommendation: Incorporate a gum (e.g., xanthan gum) or a polymer to provide additional structure and stability to your emulsion, making it less susceptible to temperature-induced viscosity changes.
-
-
Hydrolytic Instability: Although less common under normal storage conditions, ester hydrolysis can occur over time, especially in the presence of water and at extreme pH values, potentially affecting viscosity.[8] Hexadecyl 2-ethylhexanoate can hydrolyze back to 2-ethylhexanoic acid and its corresponding alcohol.[9][10]
-
Recommendation: Ensure the pH of your formulation is within a stable range for the ester. Conduct long-term stability testing at various temperatures to monitor for any changes in viscosity and chemical integrity.
-
Experimental Protocols
Protocol 1: Viscosity Measurement and Shear Rate Profiling
A comprehensive understanding of your formulation's rheological behavior is essential for troubleshooting.
Objective: To accurately measure the viscosity of the formulation and understand its response to shear.
Methodology:
-
Instrumentation: Utilize a rotational viscometer or rheometer.[11]
-
Sample Preparation: Allow the sample to equilibrate to a controlled temperature (e.g., 25°C) before measurement.
-
Procedure:
-
Perform a viscosity measurement at a single shear rate for quick quality control checks.
-
For a more detailed analysis, conduct a shear rate sweep (e.g., from 0.1 to 100 s⁻¹) to determine if the formulation is Newtonian, shear-thinning, or shear-thickening.[12][13] Most cosmetic creams and lotions are shear-thinning.
-
-
Data Analysis: Plot viscosity as a function of shear rate. A decrease in viscosity with increasing shear rate indicates shear-thinning behavior.[12]
| Parameter | Description | Typical Value for a Cream |
| Zero-Shear Viscosity | Viscosity at very low shear rates, indicative of stability at rest. | High |
| Viscosity at High Shear | Viscosity during application, related to spreadability. | Low |
| Shear Thinning Index | Ratio of viscosity at a low shear rate to viscosity at a high shear rate.[11] | > 1 |
Protocol 2: Assessing the Impact of a New Ingredient on Viscosity
Objective: To systematically evaluate how a new component affects the viscosity of a base formulation containing Hexadecyl 2-ethylhexanoate.
Methodology:
-
Prepare a Base Formulation: Create a stable base formulation containing Hexadecyl 2-ethylhexanoate and all other ingredients except the new component.
-
Incremental Addition: Prepare several small batches of the base formulation and add the new ingredient at incrementally increasing concentrations (e.g., 0.5%, 1%, 2%).
-
Homogenization: Ensure each batch is mixed under identical conditions (time, speed, temperature).
-
Viscosity Measurement: Measure the viscosity of each sample after they have equilibrated to room temperature.
-
Analysis: Plot viscosity versus the concentration of the new ingredient to determine its impact.
Visualization of Troubleshooting Logic
To aid in the diagnostic process, the following flowchart outlines a systematic approach to troubleshooting viscosity issues in Hexadecyl 2-ethylhexanoate formulations.
Caption: Troubleshooting flowchart for viscosity issues.
Concluding Remarks
Troubleshooting the viscosity of formulations containing Hexadecyl 2-ethylhexanoate requires a systematic and logical approach. By carefully considering the interplay between ingredients, processing parameters, and environmental conditions, researchers can effectively diagnose and resolve viscosity-related challenges. This guide provides a foundational framework for this process, empowering formulators to create stable, elegant, and effective products. For further assistance, consulting the technical data sheets of your specific ingredients is always recommended.
References
-
Predicting the Viscosity of Ester Biolubricants by the Functional Groups of Their Compounds Using a Sensitivity Parameter Model - MDPI. (n.d.). Retrieved from [Link]
-
Novel methods for emollient characterization - Cosmetics Business. (2006, December 18). Retrieved from [Link]
-
Shear rate dependence of viscosity for different concentrations - ResearchGate. (n.d.). Retrieved from [Link]
-
Relationship between viscosity and acidity of natural ester under... - ResearchGate. (n.d.). Retrieved from [Link]
-
EP7: Understanding Viscosity in Formulas - Ingrevo. (2024, December 1). Retrieved from [Link]
-
Melting Points and Viscosities of Fatty Acid Esters that are Potential Targets for Engineered Oilseed - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Study on Viscosity Modifiers for Biodegradable Ester-based Lubricants - Functional Products Inc. (2012, February 3). Retrieved from [Link]
-
Formulation Fix-Its: Reducing White Rub-In Time in Emulsions - YouTube. (2016, October 13). Retrieved from [Link]
-
Fixing the Viscosity of Body Wash & Shampoo - YouTube. (2018, September 25). Retrieved from [Link]
-
Fixing the Viscosity of Lotions and Cremes - YouTube. (2018, October 2). Retrieved from [Link]
-
Rheological and Texture Analysis Methods for the Assessment of Viscoelasticity - UAL Research Online. (n.d.). Retrieved from [Link]
-
Cosmetic emulsions with stability problems: what is the cause? - YouTube. (2025, January 16). Retrieved from [Link]
-
Cas 59130-69-7,HEXADECYL 2-ETHYLHEXANOATE | lookchem. (n.d.). Retrieved from [Link]
-
Synthetic Esters: Engineered to Perform - Machinery Lubrication. (n.d.). Retrieved from [Link]
-
Hydrolytic stability of synthetic ester lubricants - ResearchGate. (2025, August 6). Retrieved from [Link]
-
How to avoid unstable formulations - Borregaard. (2018, August 21). Retrieved from [Link]
-
Rheology of Complex Topical Formulations: An Analytical Quality by Design Approach to Method Optimization and Validation - MDPI. (n.d.). Retrieved from [Link]
-
Viscosity Testing - . (n.d.). Retrieved from [Link]
-
Cosmetic emulsions with stability problems: what is the cause? (n.d.). Retrieved from [Link]
-
Effective viscosity of hexadecane as a function of (a) effective shear rate and (b) applied load on different surface structures. … - ResearchGate. (n.d.). Retrieved from [Link]
-
Hexadecyl 2-ethylhexanoate - MySkinRecipes. (n.d.). Retrieved from [Link]
-
HEXADECYL 2-ETHYLHEXANOATE CAS 59130-69-7 - Chemical Supplier Unilong. (n.d.). Retrieved from [Link]
-
Long chain alkyl esters of 2-ethylhexanoic acid: Human health tier II assessment. (2019, June 28). Retrieved from [Link]
-
CID 160018113 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. (2013, April 12). Retrieved from [Link]
-
CETYL ETHYLHEXANOATE - Ataman Kimya. (n.d.). Retrieved from [Link]
-
Effect of shear rate, temperature, and salts on the viscosity and viscoelasticity of semi‐dilute and entangled xanthan gum - ResearchGate. (n.d.). Retrieved from [Link]
-
Effect of shear rate on the viscosity of different gel formulations. - ResearchGate. (n.d.). Retrieved from [Link]
-
The effect of shear-thickening on the stability of slot-die coating - Riccio College of Engineering : UMass Amherst. (2015, December 10). Retrieved from [Link]
-
Hexadecyl 2-ethylhexanoate | CAS#:59130-69-7 | Chemsrc. (2025, August 24). Retrieved from [Link]
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"Hexadecyl 2-ethylhexanoate" degradation pathways and prevention
Welcome to the technical support center for Hexadecyl 2-ethylhexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for handling and formulating with this versatile ester. Here, we address common challenges related to its degradation and offer scientifically grounded strategies for prevention.
Frequently Asked Questions (FAQs)
Q1: What is Hexadecyl 2-ethylhexanoate and what are its primary applications?
Hexadecyl 2-ethylhexanoate, also known by its INCI name Cetyl Ethylhexanoate, is the ester of cetyl alcohol and 2-ethylhexanoic acid. It is a non-occlusive emollient that imparts a light, velvety, and non-greasy feel to formulations. Due to its excellent spreadability and sensory profile, it is widely used in a variety of cosmetic and pharmaceutical products, including skin creams, lotions, sunscreens, and color cosmetics.[1]
Q2: What are the main degradation pathways for Hexadecyl 2-ethylhexanoate?
The primary degradation pathways for Hexadecyl 2-ethylhexanoate are:
-
Hydrolysis: This is the most common degradation route for esters. In the presence of water, the ester bond can be cleaved to yield its parent alcohol (cetyl alcohol) and carboxylic acid (2-ethylhexanoic acid).[2] This reaction can be catalyzed by acids, bases, or enzymes.
-
Oxidation: As a long-chain fatty ester, Hexadecyl 2-ethylhexanoate can be susceptible to oxidation, particularly if unsaturated impurities are present. Oxidation typically involves the formation of free radicals, which can lead to the generation of hydroperoxides and subsequently shorter-chain aldehydes, ketones, and carboxylic acids. These byproducts can negatively impact the odor, color, and overall stability of the formulation.
Q3: Is Hexadecyl 2-ethylhexanoate considered stable?
Under typical storage and use conditions, Hexadecyl 2-ethylhexanoate is considered to have good stability against oxidation and hydrolysis.[3] However, its stability can be compromised by environmental factors such as high temperatures, extreme pH values, and exposure to UV light and oxygen.
Q4: What are the initial signs of degradation in a formulation containing Hexadecyl 2-ethylhexanoate?
Early indicators of degradation can include:
-
A shift in the pH of the formulation, often a decrease due to the formation of 2-ethylhexanoic acid.
-
Changes in viscosity or texture.
-
Development of an off-odor, which can be a sign of oxidative rancidity.
-
Phase separation or instability in emulsions.
-
Discoloration of the product.
Q5: How can I prevent the degradation of Hexadecyl 2-ethylhexanoate in my formulations?
Preventive measures include:
-
pH Control: Maintaining the formulation at a neutral or slightly acidic pH can help to minimize the rate of hydrolysis.
-
Moisture Control: Minimizing water activity in the formulation and protecting it from humidity can slow down hydrolysis.
-
Use of Antioxidants: Incorporating antioxidants can inhibit oxidative degradation by scavenging free radicals.
-
Use of Chelating Agents: These agents can bind metal ions that may catalyze oxidative reactions.
-
Appropriate Packaging: Using opaque and airtight containers can protect the formulation from light and oxygen.[3]
-
Storage Conditions: Storing the product at controlled room temperature and away from direct sunlight is crucial.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Problem 1: I'm observing a decrease in the pH of my aqueous formulation over time.
-
Likely Cause: This is a strong indicator of ester hydrolysis. The ester bond in Hexadecyl 2-ethylhexanoate is breaking down, releasing 2-ethylhexanoic acid, which is acidic and lowers the pH of your formulation.
-
Troubleshooting Steps:
-
Confirm Hydrolysis: Use an analytical technique like HPLC or GC-MS to detect and quantify the presence of 2-ethylhexanoic acid and cetyl alcohol in your aged samples.
-
Evaluate Formulation pH: If your formulation has a high or low pH, this could be accelerating the hydrolysis. Consider adjusting the pH to a more neutral range (around 6-7) if your formulation allows.
-
Assess Water Activity: High water content can drive the hydrolysis reaction. If possible, consider strategies to reduce the water activity of your formulation.
-
Investigate for Microbial Contamination: Some microorganisms can produce esterases that will accelerate the degradation of the ester.[4] Perform a microbial count on your sample to rule this out. If contamination is found, a more robust preservative system may be needed.
-
Problem 2: My product has developed an unusual, rancid-like odor.
-
Likely Cause: This is a classic sign of oxidative degradation. The fatty acid chains within the ester are likely undergoing oxidation, leading to the formation of volatile and odorous byproducts like aldehydes and ketones.
-
Troubleshooting Steps:
-
Protect from Oxygen: Ensure your manufacturing and packaging processes minimize exposure to air. Consider blanketing your product with an inert gas like nitrogen during manufacturing and filling.
-
Incorporate Antioxidants: Add an effective antioxidant to your formulation. Common choices for oil-based systems include tocopherol (Vitamin E), butylated hydroxytoluene (BHT), and ascorbyl palmitate.
-
Add a Chelating Agent: Trace metal ions (e.g., iron, copper) can act as catalysts for oxidation. Including a chelating agent like EDTA can sequester these ions and improve stability.[5]
-
Evaluate Packaging: Switch to packaging that offers better protection from UV light and oxygen, such as opaque or amber containers and airless pumps.
-
Problem 3: I see unexpected peaks in my HPLC/GC analysis of an aged sample.
-
Likely Cause: These new peaks are likely the degradation products of Hexadecyl 2-ethylhexanoate.
-
Troubleshooting Steps:
-
Identify the Peaks: If using GC-MS, you can identify the degradation products by comparing their mass spectra to a library. For HPLC, you may need to run standards of the expected degradation products (cetyl alcohol and 2-ethylhexanoic acid) to confirm their retention times.
-
Quantify Degradation: Develop a stability-indicating analytical method to quantify the decrease in the parent ester and the increase in its degradation products over time.[6] This will allow you to assess the rate of degradation under different storage conditions.
-
Perform Forced Degradation Studies: To proactively identify potential degradation products, subject your formulation to stress conditions (e.g., high temperature, extreme pH, UV light, oxidizing agents). This will help you develop a robust analytical method that can separate the active ingredient from all potential degradants.[7]
-
Degradation Pathways
Hydrolytic Degradation
Hydrolysis is the primary chemical degradation pathway for Hexadecyl 2-ethylhexanoate. The reaction involves the cleavage of the ester bond by water, yielding cetyl alcohol and 2-ethylhexanoic acid. This reaction is reversible but is typically favored in the forward direction in the presence of excess water. The rate of hydrolysis is significantly influenced by pH and temperature.
Caption: Hydrolysis of Hexadecyl 2-ethylhexanoate.
Oxidative Degradation
Oxidative degradation is a free-radical chain reaction that can be initiated by heat, light, or the presence of metal catalysts. The process involves three main stages: initiation, propagation, and termination. The primary products are hydroperoxides, which are unstable and can decompose into a variety of secondary oxidation products.
Caption: Oxidative degradation of Hexadecyl 2-ethylhexanoate.
Experimental Protocols
Protocol 1: Accelerated Stability Testing
This protocol outlines a general procedure for assessing the stability of a formulation containing Hexadecyl 2-ethylhexanoate under accelerated conditions.
Objective: To evaluate the physical and chemical stability of the formulation over a shortened timeframe.
Materials:
-
Finished product in its final packaging.
-
Control samples stored at refrigerated conditions (4°C).
-
Stability chambers set to 40°C ± 2°C / 75% RH ± 5% RH.
-
pH meter, viscometer, and other relevant physical testing equipment.
-
HPLC or GC system for chemical analysis.
Procedure:
-
Place a sufficient number of samples in the stability chamber.
-
Store control samples at 4°C.
-
At specified time points (e.g., 0, 1, 2, and 3 months), withdraw samples from the stability chamber and the control condition.
-
Allow samples to equilibrate to room temperature before analysis.
-
Evaluate the physical parameters of the samples:
-
Appearance (color, clarity, phase separation)
-
Odor
-
pH
-
Viscosity
-
-
Perform chemical analysis (e.g., using a stability-indicating HPLC or GC method) to determine the concentration of Hexadecyl 2-ethylhexanoate and its degradation products.
-
Compare the results of the samples stored at accelerated conditions to the initial time point and the control samples.
Data Interpretation: Significant changes in physical or chemical properties may indicate instability. For many cosmetic products, stability for 3 months at 40°C is considered indicative of a 2-year shelf life at room temperature.[8]
Protocol 2: Stability-Indicating HPLC-UV Method for Degradation Monitoring
Objective: To develop an HPLC method to separate and quantify Hexadecyl 2-ethylhexanoate from its primary hydrolysis products.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A reverse-phase C18 column is a good starting point.
Mobile Phase Development:
-
Due to the non-polar nature of the analyte and its degradation products, a mobile phase consisting of acetonitrile and water or methanol and water is suitable.
-
Gradient elution will likely be necessary to achieve good separation.
-
The UV detection wavelength should be set to a value where all compounds of interest have some absorbance (e.g., around 210 nm).
Sample Preparation:
-
Accurately weigh a known amount of the formulation.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Filter the sample through a 0.45 µm filter before injection.
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Summary of Degradation Factors and Prevention Strategies
| Factor Influencing Degradation | Degradation Pathway(s) | Prevention Strategy | Mechanism of Prevention |
| High/Low pH | Hydrolysis | Maintain pH in the neutral range (6-7). | Reduces the rate of acid- and base-catalyzed hydrolysis. |
| Presence of Water/Humidity | Hydrolysis | Minimize water in the formulation; use airtight packaging. | Reduces the availability of a key reactant for hydrolysis. |
| Exposure to Oxygen | Oxidation | Use airtight packaging; blanket with inert gas during manufacturing. | Limits the availability of oxygen for free radical chain reactions. |
| Exposure to UV Light | Oxidation | Use opaque or UV-protective packaging. | Prevents photo-initiation of oxidative reactions. |
| Presence of Metal Ions | Oxidation | Incorporate a chelating agent (e.g., EDTA). | Binds metal ions, preventing them from catalyzing oxidation.[5] |
| High Temperature | Hydrolysis, Oxidation | Store in a cool, controlled environment. | Reduces the kinetic rate of both hydrolysis and oxidation. |
| Microbial Contamination | Hydrolysis | Use an effective preservative system. | Prevents microbial growth and the production of esterase enzymes.[4] |
References
-
Enhancing the Performance of Natural Ester Insulating Liquids in Power Transformers: A Comprehensive Review on Antioxidant Additives for Improved Oxidation Stability. (n.d.). MDPI. Retrieved from [Link]
-
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). Vertex. Retrieved from [Link]
-
Eagle Analytical. (n.d.). Stability Indicating Method Development & Validation. Retrieved from [Link]
-
Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. (2013). International Journal of Toxicology, 32(1_suppl), 5S-26S. Retrieved from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021, October 1). LCGC International. Retrieved from [Link]
-
ATAMAN KIMYA. (n.d.). CETYL ETHYLHEXANOATE. Retrieved from [Link]
-
ATAMAN KIMYA. (n.d.). CETYL ETHYLHEXANOATE. Retrieved from [Link]
-
Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation. (2018). Scientia Pharmaceutica, 86(4), 53. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Ethylhexanoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
GC-MS Sample Preparation. (n.d.). Organomation. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Direct Determination of 2-Ethylhexanoic Acid in Clavulanate. Retrieved from [Link]
-
Oxidation of Long-Chain α-Olefins Using Environmentally-Friendly Oxidants. (2020). Molecules, 25(20), 4697. Retrieved from [Link]
-
MakingCosmetics. (n.d.). Stability Testing of Cosmetics. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]
-
Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. (2017). Journal of Chromatography & Separation Techniques, 8(5). Retrieved from [Link]
-
Direct Determination of 2-Ethylhexanoic Acid in Clavulanate. (2012, November 1). LCGC International. Retrieved from [Link]
-
Influence of Surfactants on Interfacial Microbial Degradation of Hydrophobic Organic Compounds. (2024). International Journal of Molecular Sciences, 25(3), 1735. Retrieved from [Link]
-
Sauvageau, D., Cooper, D. G., & Nicell, J. A. (n.d.). MICROBIAL ESTERASE AND THE DEGRADATION OF PLASTICIZERS. Retrieved from [Link]
-
Microbial degradation of Detergents: An Eco- friendly Approach. (2022). International Journal of Novel Research and Development, 7(7). Retrieved from [Link]
-
Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. (2017). Journal of Chromatography & Separation Techniques, 8(5). Retrieved from [Link]
-
Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. (2013). International Journal of Toxicology, 32(1_suppl), 5S-26S. Retrieved from [Link]
-
ATAMAN KIMYA. (n.d.). CETYL ETHYLHEXANOATE. Retrieved from [Link]
-
Bacterial Degradation of Aromatic Compounds. (2010). In S. N. Singh (Ed.), Microbial Degradation of Xenobiotics. Springer. Retrieved from [Link]
-
MySwissLab. (2023, June 3). Accelerated Stability Testing: Guide for Lasting Cosmetics. Retrieved from [Link]
-
An Easy-To-Understand Guide To GCMS Testing For Essential Oils. (2020, June 9). New Directions Aromatics. Retrieved from [Link]
-
Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. (2013). Retrieved from [Link]
-
Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). (2018). In Proceedings of the 2nd International Conference on Food and Agriculture. Retrieved from [Link]
-
Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in. (n.d.). MatheO. Retrieved from [Link]
-
Analysis of fragranced consumer products using TD–GC–MS. (n.d.). Separation Science. Retrieved from [Link]
Sources
- 1. cir-safety.org [cir-safety.org]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. eagleanalytical.com [eagleanalytical.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. uv.es [uv.es]
- 8. Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming skin irritation with "Hexadecyl 2-ethylhexanoate" formulations
Subject: Proactive and Reactive Strategies for Mitigating Skin Irritation in Hexadecyl 2-ethylhexanoate Formulations
Welcome to the technical support center. This guide is designed for our colleagues in research, development, and clinical testing who are leveraging the unique properties of Hexadecyl 2-ethylhexanoate. As an emollient, it offers an exceptional sensory profile—a non-oily, silky feel that enhances the spreadability and elegance of topical formulations.[1] However, under certain conditions, its use can present challenges related to skin compatibility.
This document moves beyond standard datasheets to provide a field-tested, mechanistic approach to troubleshooting and overcoming skin irritation. We will explore the causality behind these issues and provide robust, self-validating protocols to ensure your formulations are both efficacious and exceptionally well-tolerated.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the safety and behavior of Hexadecyl 2-ethylhexanoate.
Q1: What is Hexadecyl 2-ethylhexanoate and what is its primary role in dermatological and cosmetic formulations?
Hexadecyl 2-ethylhexanoate (also known as Cetyl Ethylhexanoate) is a synthetic ester of cetyl alcohol and 2-ethylhexanoic acid.[2] Its primary functions are:
-
Emollient: It softens and soothes the skin, helping to maintain a smooth and supple surface.[1]
-
Texture Enhancer: It imparts a characteristic light, velvety, and non-greasy feel, which is highly desirable in creams and lotions. It reduces tackiness and improves the overall sensory experience of the product.
-
Skin Conditioning & Occlusion: It forms a thin, water-repellent film on the skin's surface. This film acts as an occlusive agent, slowing down transepidermal water loss (TEWL) and helping the skin to retain its natural moisture.
Q2: What is the official safety and irritation profile of Hexadecyl 2-ethylhexanoate?
This is a critical distinction. While the ingredient is deemed safe within a well-formulated system, the raw material itself can present a hazard. Studies on undiluted Hexadecyl 2-ethylhexanoate have shown it to be severely irritating to rabbit skin and to cause mild irritation in human patch tests.[3] This paradox—safety in-formula versus potential hazard in the neat form—is the central challenge that this guide addresses. The formulation itself is the primary determinant of skin compatibility.
Q3: Why would a formulation containing a "safe," non-comedogenic ingredient like Hexadecyl 2-ethylhexanoate cause irritation?
Irritation is rarely caused by a single, well-vetted ingredient in isolation. It is more often the result of complex interactions within the formulation or between the formulation and the skin barrier. The most common causative factors are:
-
Formulation Instability: Emulsions that are not perfectly stable can lead to the localized concentration of ingredients. If droplets of the oil phase (containing Hexadecyl 2-ethylhexanoate and other lipophilic components) coalesce, their direct contact with the skin can be more irritating than the homogenous product.
-
Raw Material Quality: The purity of the ingredient is paramount. Residual reactants from the synthesis process (e.g., cetyl alcohol or 2-ethylhexanoic acid) could be present in lower-grade material and act as irritants.
-
Penetration Enhancement Effects: Emollients can influence the permeability of the stratum corneum. Hexadecyl 2-ethylhexanoate may increase the penetration of other potentially irritating ingredients in the formula, such as preservatives, fragrances, or certain active pharmaceutical ingredients (APIs).
-
Overall Chassis Effects: The combination of surfactants, pH, and other excipients can compromise the skin's natural barrier function. A weakened barrier is more susceptible to irritation from ingredients that would otherwise be well-tolerated.[5]
Q4: Is Hexadecyl 2-ethylhexanoate considered comedogenic?
No, Hexadecyl 2-ethylhexanoate is generally considered to be non-comedogenic. This means it is not likely to clog pores, making it a suitable choice for formulations intended for oily or acne-prone skin. However, as with any ingredient, the final formulation's comedogenic potential depends on the combination of all its components.
Part 2: Troubleshooting Guide for Formulation-Induced Irritation
This section is structured to address specific problems encountered during development and testing.
Q: My initial prototype formulation with Hexadecyl 2-ethylhexanoate is causing unexpected redness and stinging in early panel tests. What is my diagnostic workflow?
A: This is a common but solvable issue. A systematic, multi-pronged investigation is required to isolate the variable causing the irritation. Do not assume the emollient is the sole culprit.
Troubleshooting Workflow: Diagnosing Formulation Irritation
Caption: A stepwise workflow for diagnosing the root cause of skin irritation in a formulation.
Causality Behind the Workflow:
-
Assess Stability: An unstable emulsion is a primary suspect. Use microscopy to check for droplet size uniformity and coalescence. Centrifuging a sample can accelerate phase separation, quickly revealing instability.[6][7] An unstable system can deliver concentrated "pockets" of oil-phase ingredients to the skin, increasing irritation potential.
-
Verify pH: The skin's natural pH is acidic (around 4.7-5.75). A formulation with a pH outside this optimal range can disrupt the skin's acid mantle and barrier function, making it more susceptible to irritation.
-
Test Raw Materials: Do not assume all lots of a raw material are identical. Obtain the Certificate of Analysis (CoA) for the specific lot of Hexadecyl 2-ethylhexanoate used. If possible, acquire a sample from a different lot or supplier and create a small test batch to see if the irritation persists. This can isolate a batch-specific impurity issue.
-
Test the Chassis: Create a version of your formulation without Hexadecyl 2-ethylhexanoate and any other "active" ingredients. If this base vehicle still causes irritation, the issue lies with your emulsifier system, preservatives, or other excipients.
-
Isolate the Emollient: Prepare a very simple oil-in-water cream using a well-known, benign emulsifier and preservative system, and incorporate the Hexadecyl 2-ethylhexanoate at the same concentration as your prototype. If this simple formulation is non-irritating, it strongly suggests the irritation in your prototype arises from an interaction between the emollient and another component.
-
Reformulate: Based on your findings, take corrective action. This could involve increasing the concentration of your stabilizer, changing your emulsifier, buffering the pH, or sourcing a higher-purity grade of the raw material.
Q: My emulsion is showing phase separation after freeze-thaw cycling. Is this related to the skin irritation we're seeing?
A: Yes, very likely. Freeze-thaw cycling is an accelerated stability test designed to simulate the stresses of shipping and storage. A failure in this test indicates a weak emulsification system.
Mechanism: Emulsion Instability and Skin Barrier Disruption
Sources
- 1. lookchem.com [lookchem.com]
- 2. specialchem.com [specialchem.com]
- 3. cir-safety.org [cir-safety.org]
- 4. Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of topical emollients and moisturizers in the treatment of dry skin barrier disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. otdchem.com [otdchem.com]
Technical Support Center: Enhancing the Long-Term Stability of Hexadecyl 2-ethylhexanoate Products
Welcome to the technical support center for Hexadecyl 2-ethylhexanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the long-term stability of formulations containing this versatile emollient. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven insights.
Troubleshooting Guide: A Proactive Approach to Stability
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. We delve into the causality behind these issues and provide step-by-step protocols for their resolution.
Issue 1: My Hexadecyl 2-ethylhexanoate-based emulsion is showing signs of phase separation and a drop in viscosity over time.
Question: I've formulated an oil-in-water emulsion with Hexadecyl 2-ethylhexanoate as a key emollient. After a few weeks of storage at ambient temperature, I'm observing creaming and a noticeable decrease in viscosity. What could be the underlying cause, and how can I investigate and rectify this?
Answer:
This instability likely points to the degradation of Hexadecyl 2-ethylhexanoate via hydrolysis, which breaks down the ester into 2-ethylhexanoic acid and hexadecanol. This reaction is often catalyzed by acidic or basic conditions within your formulation and can be accelerated by elevated temperatures. The formation of these degradation products can disrupt the emulsifier film and alter the rheological properties of your formulation.
To confirm hydrolysis, you will need to monitor the concentration of Hexadecyl 2-ethylhexanoate and the appearance of its degradation products over time. A forced degradation study is an excellent way to accelerate this process and confirm the degradation pathway.
Experimental Protocol: Forced Degradation Study (Hydrolysis)
-
Sample Preparation:
-
Prepare three samples of your emulsion.
-
Adjust the pH of the first sample to an acidic pH (e.g., pH 4) using a suitable acid like citric acid.
-
Adjust the pH of the second sample to a basic pH (e.g., pH 9) using a suitable base like sodium hydroxide.
-
Leave the third sample at its original pH as a control.
-
-
Incubation:
-
Store all three samples at an elevated temperature, for instance, 40°C, for a period ranging from a few days to a few weeks. The exact duration will depend on the rate of degradation observed.
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw an aliquot from each sample.
-
Analyze the samples using High-Performance Liquid Chromatography (HPLC) to quantify the remaining Hexadecyl 2-ethylhexanoate and the formation of 2-ethylhexanoic acid.
-
Data Presentation: Expected Outcome of Forced Degradation Study
| Condition | Hexadecyl 2-ethylhexanoate Concentration | 2-Ethylhexanoic Acid Concentration | Observations |
| Acidic (pH 4) | Decreasing | Increasing | Potential phase separation |
| Basic (pH 9) | Rapidly Decreasing | Rapidly Increasing | Significant phase separation and viscosity loss |
| Control (Original pH) | Stable or Slowly Decreasing | Stable or Slowly Increasing | Minimal changes initially |
Logical Relationship: Hydrolytic Degradation Pathway
Caption: Hydrolysis of Hexadecyl 2-ethylhexanoate.
-
pH Optimization: Adjust the pH of your final formulation to a neutral range (ideally between 6.0 and 7.0) to minimize both acid and base-catalyzed hydrolysis. Use a suitable buffering system, such as a citrate or phosphate buffer, to maintain this pH over the product's shelf life.
-
Emulsifier System Enhancement: The degradation products can interfere with the original emulsifier system. Consider incorporating a co-emulsifier or a stabilizer that can tolerate changes in the oil phase composition.
Issue 2: My anhydrous formulation containing Hexadecyl 2-ethylhexanoate develops an off-odor and changes color over time, especially when exposed to light.
Question: I have an anhydrous serum where Hexadecyl 2-ethylhexanoate is a primary component. The product is developing a slightly rancid odor and a yellowish tint after being on the stability station under light exposure. What is causing this, and what steps can I take to prevent it?
Answer:
The observed changes are characteristic of oxidative degradation. Although Hexadecyl 2-ethylhexanoate is a saturated ester and thus relatively stable to oxidation, trace impurities from the raw material or interactions with other ingredients in the formulation can initiate and propagate oxidative processes, especially when catalyzed by light and heat. This leads to the formation of volatile compounds responsible for the off-odor and colored degradation products.
To confirm oxidative instability, you will need to perform a stability study under stressed conditions that promote oxidation.
Experimental Protocol: Oxidative Stability Study
-
Sample Preparation:
-
Prepare two sets of your anhydrous formulation.
-
Package one set in clear glass vials and the other in amber or opaque vials to protect from light.
-
-
Stress Conditions:
-
Place samples from both sets in a stability chamber at an elevated temperature (e.g., 40°C) with controlled light exposure (following ICH Q1B guidelines for photostability testing).
-
Store control samples from both packaging types at room temperature in the dark.
-
-
Analysis:
-
At regular intervals, evaluate the samples for:
-
Peroxide Value (PV): A primary indicator of oxidation.
-
Anisidine Value (AV): Measures secondary oxidation products.
-
Colorimetric Analysis: Quantify the color change using a spectrophotometer.
-
Sensory Evaluation: Note any changes in odor.
-
-
Data Presentation: Expected Outcome of Oxidative Stability Study
| Condition | Peroxide Value | Color Change | Off-Odor |
| 40°C, Light Exposure (Clear Vial) | Significant Increase | Noticeable Yellowing | Present |
| 40°C, Dark (Amber Vial) | Moderate Increase | Slight Yellowing | Minimal |
| RT, Dark (Amber Vial) | Minimal Change | No Change | Absent |
Logical Relationship: Oxidative Degradation and Prevention
Caption: Factors in oxidative stability.
-
Incorporate Antioxidants: Add an effective antioxidant system to your formulation. A combination of a primary antioxidant like Tocopherol (Vitamin E) at 0.1-0.5% and a synergist like Ascorbyl Palmitate at 0.05-0.2% is highly effective in oil-based systems.[1][2] Tocopherol is a free-radical scavenger, while Ascorbyl Palmitate can regenerate tocopherol, prolonging its antioxidant activity.
-
Use Chelating Agents: If trace metal ions from raw materials or processing equipment are suspected to be catalyzing oxidation, include a chelating agent like Disodium EDTA or Phytic Acid at a low concentration (e.g., 0.05-0.1%).
-
Protective Packaging: Package your final product in opaque or amber containers to shield it from light.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of Hexadecyl 2-ethylhexanoate I should be looking for in my stability studies?
The primary degradation products are 2-ethylhexanoic acid and hexadecanol , resulting from hydrolysis of the ester bond.[3] Under oxidative stress, a complex mixture of aldehydes, ketones, and smaller carboxylic acids can also form, though these are typically in much lower concentrations.
Q2: Can you provide a starting point for an HPLC method to analyze Hexadecyl 2-ethylhexanoate and 2-ethylhexanoic acid?
Yes, a reverse-phase HPLC (RP-HPLC) method is suitable. Here is a general protocol that can be optimized for your specific formulation matrix:
Experimental Protocol: RP-HPLC Analysis
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase:
-
A: Water with 0.1% Phosphoric Acid
-
B: Acetonitrile
-
-
Gradient: Start with a higher concentration of A and gradually increase B. A starting point could be 70% B, increasing to 100% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection:
-
UV detection at a low wavelength (e.g., 210-215 nm) for 2-ethylhexanoic acid.[4]
-
Due to the lack of a strong chromophore in Hexadecyl 2-ethylhexanoate and hexadecanol, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be more suitable for their quantification.
-
-
Sample Preparation: Dilute your sample in a solvent miscible with the mobile phase, such as acetonitrile or methanol, and filter through a 0.45 µm syringe filter before injection.
Q3: What are the ideal storage conditions for raw Hexadecyl 2-ethylhexanoate?
Store Hexadecyl 2-ethylhexanoate in a cool, dry place, away from direct sunlight and heat, in well-sealed containers to prevent moisture ingress and oxidation.
Q4: Are there any known incompatibilities of Hexadecyl 2-ethylhexanoate with other common cosmetic ingredients?
Hexadecyl 2-ethylhexanoate is generally compatible with a wide range of cosmetic ingredients. However, strong acids and bases should be avoided in the formulation as they will catalyze hydrolysis. Additionally, potent oxidizing agents can lead to degradation.
Q5: How can I ensure the long-term stability of a formulation from the development stage?
Proactive stability enhancement should be a core part of your formulation development.
-
Raw Material Scrutiny: Use high-purity Hexadecyl 2-ethylhexanoate with low levels of residual catalysts or starting materials.
-
pH Control: Formulate your product to have a pH as close to neutral as possible and use buffers to maintain it.
-
Antioxidant System: Incorporate a suitable antioxidant and, if necessary, a chelating agent early in the development process.
-
Packaging Selection: Choose packaging that protects the formulation from light and air.
-
Forced Degradation Studies: Conduct forced degradation studies early to understand the potential degradation pathways and to develop stability-indicating analytical methods.[5][6]
By understanding the potential degradation pathways of Hexadecyl 2-ethylhexanoate and implementing these proactive and corrective measures, you can ensure the development of robust and stable products.
References
- European Patent Office. (2005, March 31). Methods for stabilizing ingredients within cosmetics, personal care and household products - European Patent Office - EP 1591099. Googleapis.com.
- Comvikin. (2025, April 16).
- ResolveMass Laboratories Inc. (2025, November 5).
- Formula Botanica. (n.d.). The formulator's guide to antioxidants in cosmetics.
- Chemsino. (2025, February 28). The Effect of pH on Emulsifier Performance.
- Forced Degradation Studies: Regulatory Considerations and Implement
- SIELC Technologies. (n.d.). Separation of 2-Ethylhexanoic acid on Newcrom R1 HPLC column.
- Juttulapa, M., et al. (2015, August 23). Effect of pH on Stability of Oil-in-Water Emulsions Stabilized by Pectin-Zein Complexes.
- Wellt Chemicals. (2025, March 27).
- European Patent Office. (2005, March 31). Methods for stabilizing ingredients within cosmetics, personal care and household products - EP 1591099. Googleapis.com.
- Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Typology. (2024, July 10).
- UL Prospector. (2015, August 28). Antioxidants: Powerful Skin Care Actives & Stabilizers.
- Benchchem. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- Baştürk, A. (n.d.). Effect of ascorbyl palmitate on oxidative stability of chemically interesterified cottonseed and olive oils. PMC - NIH.
- Direct Determination of 2-Ethylhexanoic Acid in Clavulanate. (n.d.).
- Allan Chemical Corporation. (2025, October 6). Lipid-Soluble Antioxidants in Cosmetics: Stability Challenges.
- Pharmaguideline. (n.d.).
- Singh, R., & Rehman, Z. U. (n.d.).
- Scribd. (n.d.). 2-Ethylhexanoic Acid Analysis Methods.
- Food and Agriculture Organization of the United Nations. (n.d.). HPLC Method for Flavourings.
- MDPI. (n.d.).
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC)
- Google Patents. (n.d.). CN105092740B - Method for determining 2-ethylhexoic acid in automobile antifreezing solution.
- MDPI. (n.d.). The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins.
- NIH. (2024, November 6). Emulsification and pH Control for Sustainable Thermochemical Fluids Reactivity.
- Australian Government Department of Health. (2019, June 28). Long chain alkyl esters of 2-ethylhexanoic acid: Human health tier II assessment.
Sources
- 1. How Ascorbyl Palmitate Enhances Stability in Pharmaceutical Formulations - Comvikin [comvikin.com]
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- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
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Hexadecyl 2-Ethylhexanoate: A Technical Guide to Excipient Compatibility
<_ _>
Welcome to the Technical Support Center for Hexadecyl 2-Ethylhexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the compatibility of Hexadecyl 2-ethylhexanoate (also known as Cetyl Ethylhexanoate) with other excipients. Here, we move beyond simple definitions to explore the causality behind formulation choices, offering troubleshooting advice and robust experimental protocols to ensure the integrity and stability of your formulations.
Physicochemical Profile & Compatibility Rationale
Hexadecyl 2-ethylhexanoate is an emollient ester prized in cosmetic and pharmaceutical formulations for its non-oily, silky feel and excellent spreadability.[1][2] Understanding its fundamental properties is key to predicting its behavior and compatibility. It is a synthetic ester of cetyl alcohol and 2-ethylhexanoic acid.[2][3]
The unique structure of Hexadecyl 2-ethylhexanoate—a long, straight alkyl chain (hexadecyl) combined with a branched acid (2-ethylhexanoic acid)—governs its functionality. The long carbon chain provides its hydrophobic, emollient properties, while the branched nature prevents the molecule from feeling heavy or greasy on the skin.[1] This molecular architecture results in a low-viscosity, non-occlusive oil that forms a "breathable" film, providing water-repellent properties and protecting against moisture loss without a heavy feel.
| Property | Value | Source |
| Chemical Name | Hexadecyl 2-ethylhexanoate | [4] |
| Synonyms | Cetyl Ethylhexanoate, Cetyl Octanoate | [4] |
| CAS Number | 59130-69-7 | [4][5] |
| Molecular Formula | C24H48O2 | [4][5] |
| Molecular Weight | 368.64 g/mol | [4][5] |
| Appearance | Clear, colorless, odorless liquid | [1] |
| Feel | Non-oily, silky, velvety | [1][2] |
| Specific Gravity | ~0.852 - 0.858 @ 20°C | [1] |
| Solubility | Hydrophobic, repels water |
General Compatibility Overview
As a non-polar emollient, Hexadecyl 2-ethylhexanoate exhibits high compatibility with a wide range of lipophilic substances. Its branched structure and ester functionality allow it to act as an effective solvent for many cosmetic and pharmaceutical ingredients.
| Excipient Class | Compatibility Rating | Rationale & Key Insights |
| Vegetable Oils (e.g., Caprylic/Capric Triglyceride, Sunflower Oil) | Highly Compatible | Similar non-polar nature allows for complete miscibility. It can reduce the greasy feel of heavier vegetable oils. |
| Esters (e.g., Isopropyl Myristate, C12-15 Alkyl Benzoate) | Highly Compatible | Shares the same functional group, leading to excellent co-solubility. Blends can be used to fine-tune skin feel and spreadability. |
| Silicones (e.g., Dimethicone, Cyclopentasiloxane) | Generally Compatible | Miscible with many silicones, especially those of lower viscosity. It can improve the feel and spread of silicone-based formulations. |
| Waxes (e.g., Beeswax, Carnauba Wax, Cetyl Alcohol) | Compatible (with heat) | Must be heated above the melting point of the wax to form a homogenous mixture. It acts as a plasticizer, reducing the brittleness of wax sticks and improving payoff. |
| Fatty Alcohols (e.g., Cetearyl Alcohol, Stearyl Alcohol) | Compatible (with heat) | Readily forms stable liquid phases when heated. It can be used to adjust the final viscosity and texture of creams and lotions. |
| Surfactants / Emulsifiers | Dependent | Compatible with a wide range of non-ionic and anionic emulsifiers. However, the overall stability depends on the HLB system of the entire oil phase.[6] |
| Polar Solvents (e.g., Water, Ethanol, Propylene Glycol) | Incompatible | As a non-polar oil, it is immiscible with polar solvents and requires an emulsification system to be incorporated into water-based formulas. |
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during formulation development.
Q1: My oil-in-water emulsion containing Hexadecyl 2-ethylhexanoate is showing signs of instability (creaming/separation). What are the likely causes?
A1: Emulsion instability is a common challenge.[7] For an oil phase containing Hexadecyl 2-ethylhexanoate, the primary causes are typically related to an improper emulsification system, incorrect processing, or viscosity issues.
-
Incorrect Emulsifier System: The Hydrophile-Lipophile Balance (HLB) of your emulsifier blend may not be optimal for your specific oil phase. Hexadecyl 2-ethylhexanoate, being a non-polar ester, requires a specific HLB for stable emulsification.
-
Insufficient Homogenization: The oil droplets may be too large, leading to rapid creaming due to buoyancy.[8] Insufficient mechanical force during the emulsification step is a frequent cause.[7]
-
Low Viscosity of the Continuous Phase: If the water phase is too thin, it cannot effectively suspend the oil droplets, allowing them to rise and coalesce.[6][7]
Troubleshooting Workflow for Emulsion Instability
Caption: Troubleshooting logic for emulsion instability.
Q2: I'm observing a grainy or waxy texture in my cream after it cools. Could Hexadecyl 2-ethylhexanoate be the cause?
A2: This is unlikely to be caused by Hexadecyl 2-ethylhexanoate itself, as it is a liquid at room temperature with a very low freezing point. The more probable cause is the improper crystallization of high-melting-point ingredients in your oil phase, such as waxes or fatty alcohols (e.g., cetyl alcohol, stearic acid).
This "graininess" often occurs when the formulation cools too quickly or without sufficient stirring.[9] The high-melting-point lipids solidify before they can be finely and homogeneously incorporated into the emulsion's internal phase. To resolve this, ensure that your oil and water phases are heated sufficiently above the melting point of all waxy components and maintain gentle, continuous stirring during the cooling phase until the emulsion reaches room temperature.[9]
Q3: Are there any known incompatibilities with common Active Pharmaceutical Ingredients (APIs)?
A3: Hexadecyl 2-ethylhexanoate is chemically an ester and is relatively inert. However, potential incompatibilities can arise.
-
Hydrolysis: Under extreme pH conditions (highly acidic or alkaline), the ester bond can hydrolyze back to cetyl alcohol and 2-ethylhexanoic acid. This is a concern for APIs that require a specific pH for their own stability.
-
Solubility: While it is an excellent solvent for many lipophilic APIs, it will be incompatible with highly polar or water-soluble APIs. Attempting to suspend a water-soluble API in a formulation with a high concentration of Hexadecyl 2-ethylhexanoate without a proper emulsification system will lead to instability.
-
Chemical Reactions: While rare, direct reactions between the API and the ester are possible. A comprehensive drug-excipient compatibility study is always required during pre-formulation development.[10][11]
Recommended Experimental Protocols
To ensure formulation success, systematic compatibility testing is essential.[10] The following protocols provide a framework for assessing the compatibility of Hexadecyl 2-ethylhexanoate with other excipients.
Protocol 1: Binary Compatibility Study (Screening Phase)
Objective: To rapidly assess the physical compatibility between Hexadecyl 2-ethylhexanoate and another excipient.
Methodology:
-
Preparation: In a clear glass vial, combine Hexadecyl 2-ethylhexanoate and the test excipient in relevant ratios (e.g., 1:1, 1:4, 4:1 by weight).
-
Mixing: If one or both components are solid, heat the mixture in a water bath until all components are molten. Vortex or stir thoroughly to ensure a homogenous mixture.
-
Initial Observation: Observe the mixture as it cools to room temperature. Note any signs of cloudiness, precipitation, crystallization, or phase separation.
-
Stress Conditions: Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature for a set period (e.g., 4 weeks).[11][12]
-
Evaluation: Visually inspect the samples at predetermined intervals (e.g., 1, 2, and 4 weeks) against a control sample (Hexadecyl 2-ethylhexanoate alone). Document any changes in appearance, color, or homogeneity.
Experimental Workflow for Binary Compatibility Study
Caption: Workflow for a binary compatibility study.
Protocol 2: Analytical Compatibility Study (Quantitative Analysis)
Objective: To detect chemical interactions between Hexadecyl 2-ethylhexanoate and an API or sensitive excipient.
Methodology:
-
Sample Preparation: Prepare binary mixtures as described in Protocol 1. Ensure a control sample of the pure API is also prepared and stored under the same conditions.
-
Storage: Store samples under accelerated conditions (e.g., 40°C/75% RH) for a defined period.
-
Analytical Techniques: At specified time points, analyze the samples using appropriate techniques to detect degradation or interaction.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for detecting the degradation of an API. A decrease in the peak area of the API or the appearance of new degradation peaks indicates an incompatibility.[10][13]
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can detect changes in the melting point or the appearance of new thermal events (peaks) in the mixture, which can suggest a physical or chemical interaction.[10][11]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify changes in the characteristic chemical bonds of the API or excipient, indicating a chemical reaction has occurred.[10]
-
By following these structured protocols and understanding the underlying physicochemical principles, formulators can confidently and efficiently utilize Hexadecyl 2-ethylhexanoate to develop stable, effective, and aesthetically pleasing products.
References
-
ChemIntel360. (2024, July 9). Ensuring Formulation Success: A Comprehensive Guide to Testing Excipient Compatibility in Your Lab. Available from: [Link]
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LookChem. Cas 59130-69-7, HEXADECYL 2-ETHYLHEXANOATE. Available from: [Link]
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Slideshare. Drug excipient Compatibility. Available from: [Link]
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Chemsrc. Hexadecyl 2-ethylhexanoate | CAS#:59130-69-7. Available from: [Link]
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Gattefossé. FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. Available from: [Link]
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The Good Scents Company. cetyl ethylhexanoate, 59130-69-7. Available from: [Link]
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SciSpace. (2019, October 22). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Available from: [Link]
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ResearchGate. (2025, August 30). Drug-Excipient Compatibility Testing Using a High-Throughput Approach and Statistical Design | Request PDF. Available from: [Link]
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National Institutes of Health. CID 160018113 - PubChem. Available from: [Link]
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Ataman Kimya. CETYL ETHYLHEXANOATE. Available from: [Link]
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Ataman Kimya. CETYL ETHYLHEXANOATE. Available from: [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (2013, September 12). Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment. Available from: [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (2019, June 28). Long chain alkyl esters of 2-ethylhexanoic acid: Human health tier II assessment. Available from: [Link]
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EWG Skin Deep. What is CETYL ETHYLHEXANOATE. Available from: [Link]
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MySkinRecipes. Hexadecyl 2-ethylhexanoate. Available from: [Link]
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Cosmetic Ingredient Review. Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. Available from: [Link]
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Cosmetic Ingredient Review. (2013, April 12). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. Available from: [Link]
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Making Cosmetics. Problems with Emulsions. Available from: [Link]
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Institute of Personal Care Science. Cosmetic emulsions with stability problems: what is the cause?. Available from: [Link]
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Pharmaguideline. Stability Problems of Emulsions and Methods to Overcome. Available from: [Link]
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The Cosmetic Formulator. (2025, November 11). How to Stop Emulsions Separating: The Science Behind Creating Stable Emulsions. Available from: [Link]
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Unilong. HEXADECYL 2-ETHYLHEXANOATE CAS 59130-69-7 - Chemical Supplier. Available from: [Link]
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- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis for Formulation Development: Hexadecyl 2-ethylhexanoate vs. Isopropyl Myristate as Cutaneous Penetration Enhancers
In the landscape of transdermal and topical drug delivery, the selection of an appropriate penetration enhancer is a critical determinant of a formulation's ultimate success. These excipients are tasked with transiently and reversibly modulating the barrier properties of the stratum corneum, thereby facilitating the passage of active pharmaceutical ingredients (APIs) to their target sites within the skin or into systemic circulation. This guide provides a detailed comparative analysis of two prominent ester-based penetration enhancers: Hexadecyl 2-ethylhexanoate and Isopropyl Myristate. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their physicochemical properties, mechanisms of action, demonstrated efficacy, and safety profiles to inform rational formulation design.
Introduction to Chemical Penetration Enhancers
The stratum corneum, the outermost layer of the epidermis, presents a formidable barrier to the percutaneous absorption of most xenobiotics. It is a complex structure of corneocytes embedded in a lipid-rich matrix. Chemical penetration enhancers interact with the components of the stratum corneum to increase its permeability.[1] Their mechanisms of action are varied and can include disruption of the highly ordered intercellular lipid structure, interaction with intracellular proteins, or improvement of drug partitioning into the skin.[1][2] An ideal enhancer should be pharmacologically inert, non-toxic, non-irritating, and its effects should be immediate and reversible.
Physicochemical Properties: A Comparative Overview
The physicochemical characteristics of a penetration enhancer are fundamental to its interaction with the skin barrier and the API. Below is a comparative summary of Hexadecyl 2-ethylhexanoate and Isopropyl Myristate.
| Property | Hexadecyl 2-ethylhexanoate | Isopropyl Myristate (IPM) |
| Synonyms | Cetyl Ethylhexanoate, Cetyl Octanoate | IPM, Myristic acid isopropyl ester |
| CAS Number | 59130-69-7 | 110-27-0 |
| Molecular Formula | C24H48O2 | C17H34O2 |
| Molecular Weight | 368.64 g/mol [3] | 270.45 g/mol |
| Appearance | Colorless, clear liquid (est.)[4] | Oily liquid |
| LogP (estimated) | 8.22730[5] | ~7 |
| Primary Function in Cosmetics | Emollient, Skin-conditioning agent[3][6] | Emollient, Solvent, Penetration Enhancer[7] |
Mechanism of Action: Elucidating the Pathways of Penetration Enhancement
While both compounds are esters and share some functional similarities, their proposed mechanisms for enhancing skin penetration exhibit distinct characteristics.
Hexadecyl 2-ethylhexanoate
The available literature on the specific mechanism of Hexadecyl 2-ethylhexanoate as a penetration enhancer is less extensive than for Isopropyl Myristate. However, existing studies and its chemical nature suggest a primary role in improving the solubility and partitioning of the drug within the formulation and the stratum corneum. Research on a series of alkyl ethylhexanoates, including cetyl ethylhexanoate, demonstrated that the permeation rate of indomethacin increased with the drug's solubility in the ester.[8][9] This suggests that Hexadecyl 2-ethylhexanoate acts as a reservoir for the API within the formulation, maintaining a high concentration gradient at the skin surface, which is a key driver for passive diffusion. Its emollient properties also contribute to hydrating the stratum corneum, which can further facilitate drug penetration.
Isopropyl Myristate (IPM)
Isopropyl Myristate is a well-documented penetration enhancer with a more clearly elucidated mechanism of action. IPM is believed to disrupt the highly organized lipid structure of the stratum corneum.[7] By inserting itself into the lipid bilayers, IPM increases their fluidity, creating more permeable pathways for drug molecules to traverse.[7] This disruption of the lipid barrier is a key aspect of its enhancement effect. Furthermore, IPM can act as a solvent for the API within the skin, thereby increasing its partitioning from the vehicle into the stratum corneum.
Caption: Proposed primary mechanisms of action for Hexadecyl 2-ethylhexanoate and Isopropyl Myristate.
Comparative Efficacy: A Review of Experimental Data
Direct comparative studies quantifying the penetration enhancement of Hexadecyl 2-ethylhexanoate and Isopropyl Myristate for the same API are scarce. However, a review of individual studies provides insights into their relative efficacies.
| Enhancer | Active Pharmaceutical Ingredient (API) | Key Findings | Reference |
| Hexadecyl 2-ethylhexanoate | Indomethacin | The permeation rate of indomethacin from gels containing cetyl ethylhexanoate was significantly higher than from suspensions. The enhancement was correlated with the increased solubility of the drug in the ester. | [8][9] |
| Isopropyl Myristate | Testosterone | Gels containing 2% IPM showed an 11-fold increase in testosterone flux compared to a formulation without IPM. | [10] |
| Isopropyl Myristate | Naproxen | IPM was the most effective enhancer for naproxen permeation through shed snake skin, with a permeability of 36.2 x 10⁻⁴ cm h⁻¹, compared to the control at 1.4 x 10⁻⁴ cm h⁻¹. | [9] |
| Isopropyl Myristate | Hydrocortisone | A combination of IPM and isopropyl alcohol acted synergistically to increase the permeation rate of hydrocortisone across the human stratum corneum by fluidizing and disrupting intercellular lipids. | [3] |
| Isopropyl Myristate | Zolmitriptan | The enhancement efficiency of IPM on zolmitriptan release from a pressure-sensitive adhesive reached its maximum at a 6% concentration. | [2][6] |
Experimental Protocol: In Vitro Skin Permeation Study Using Franz Diffusion Cells
To provide a practical framework for evaluating and comparing penetration enhancers, a detailed protocol for a standard in vitro skin permeation study using vertical Franz diffusion cells is outlined below.[10][11][12]
Materials and Equipment
-
Vertical Franz Diffusion Cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Test formulations (with and without enhancer)
-
High-Performance Liquid Chromatography (HPLC) system for API quantification
-
Water bath with circulating pump
-
Magnetic stirrers and stir bars
-
Syringes and needles for sampling
-
Parafilm
Experimental Workflow
Caption: A stepwise workflow for conducting an in vitro skin permeation study using Franz diffusion cells.
Detailed Steps
-
Skin Preparation: Thaw frozen skin at room temperature. Excise a section of full-thickness skin and carefully remove any subcutaneous fat. The skin can be used as is or the epidermis can be separated from the dermis by heat treatment (e.g., immersion in water at 60°C for 60 seconds). Cut the prepared skin into discs that fit the Franz diffusion cells.
-
Franz Cell Setup: Clean the Franz cells thoroughly. Fill the receptor chamber with a known volume of pre-warmed (32°C or 37°C) and degassed receptor solution. Ensure no air bubbles are trapped beneath the skin.
-
Membrane Mounting: Mount the prepared skin membrane onto the Franz cell with the stratum corneum side facing the donor chamber. Clamp the donor and receptor chambers together securely.
-
Equilibration: Allow the system to equilibrate for at least 30 minutes, ensuring the skin surface temperature is maintained.
-
Formulation Application: Apply a precise amount of the test formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the skin in the donor chamber. Cover the donor chamber with parafilm to prevent evaporation.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor chamber through the sampling arm. Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.
-
Sample Analysis: Analyze the collected samples for API concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of API permeated per unit area (μg/cm²) at each time point, correcting for sample removal. Plot the cumulative amount permeated versus time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The enhancement ratio (ER) can be calculated by dividing the flux of the formulation with the enhancer by the flux of the control formulation (without the enhancer).
Safety and Toxicity Profile
The safety of any excipient is paramount in formulation development.
Hexadecyl 2-ethylhexanoate
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of alkyl ethylhexanoates, including cetyl ethylhexanoate, and concluded that they are safe in cosmetic formulations at current use concentrations when formulated to be non-irritating.[13] However, some studies have shown that undiluted cetyl ethylhexanoate can be a mild to moderate skin irritant in animal models and mildly irritating to human skin in a 48-hour patch test.[9][14] It is expected to be hydrolyzed to 2-ethylhexanoic acid and the corresponding alcohol, and 2-ethylhexanoic acid has been associated with developmental toxicity in some studies.
Isopropyl Myristate
Isopropyl Myristate is generally considered safe for topical use and has a long history of use in pharmaceutical and cosmetic products.[7] It has low toxicity and is not typically associated with significant skin irritation or sensitization at concentrations commonly used in formulations.[7] However, as with any penetration enhancer, high concentrations or use in compromised skin could potentially lead to irritation.
Concluding Remarks and Formulation Strategy
The choice between Hexadecyl 2-ethylhexanoate and Isopropyl Myristate as a penetration enhancer will depend on the specific objectives of the formulation.
-
Isopropyl Myristate stands out as a well-characterized and potent penetration enhancer, particularly for APIs where disruption of the stratum corneum lipids is a viable and effective strategy for improving delivery. Its extensive safety and efficacy data make it a reliable choice for a wide range of transdermal and topical systems.
-
Hexadecyl 2-ethylhexanoate appears to function primarily by enhancing the solubility and partitioning of the API. This mechanism may be particularly advantageous for highly lipophilic drugs that have poor solubility in many conventional vehicles. Its emollient properties can also contribute to a more aesthetically pleasing final formulation. However, the relative scarcity of quantitative penetration enhancement data and the potential for skin irritation at higher concentrations warrant careful consideration and thorough pre-formulation screening.
Ultimately, the optimal penetration enhancer can only be determined through rigorous experimental evaluation. The in vitro Franz diffusion cell model provides a robust and reliable method for generating the necessary data to compare the performance of these and other enhancers, enabling the selection of the most appropriate candidate to achieve the desired therapeutic outcome.
References
- Zidan, A. S., et al. (2017). Effect of Isopropyl Myristate on Transdermal Permeation of Testosterone From Carbopol Gel. Journal of Pharmaceutical Sciences, 106(7), 1867-1875.
- BenchChem. (2025).
- Wohlrab, J., et al. (2003). Role of isopropyl myristate, isopropyl alcohol and a combination of both in hydrocortisone permeation across the human stratum corneum. Skin Pharmacology and Applied Skin Physiology, 16(2), 128-135.
- Chemsrc. (2025).
- Alfa Chemistry. (n.d.).
- Cosmetic Ingredient Review. (2013).
- The Good Scents Company. (n.d.).
- Cosmetic Ingredient Review. (2013).
- Aminu, N. (2020, October 31). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell [Video]. YouTube.
- PubChem. (n.d.). CID 160018113.
- LookChem. (n.d.).
- Guidechem. (n.d.).
- Australian Government Department of Health. (2013). Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment.
- Australian Government Department of Health. (2019). Long chain alkyl esters of 2-ethylhexanoic acid: Human health tier II assessment.
- ChemicalBook. (n.d.).
- Kao Chemicals. (2023).
- Pathan, I. B., & Setty, C. M. (2009). Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum. Pharmacognosy Reviews, 3(5), 198–207.
- Li, N., et al. (2019). The enhancing effect and promoting mechanisms of the stereoisomeric monoterpene alcohol esters as enhancers for drugs with different physicochemical properties. International Journal of Pharmaceutics, 569, 118599.
- Fiume, M. M., et al. (2015). Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. International Journal of Toxicology, 34(5_suppl), 53S-68S.
- Cosmetic Ingredient Review. (2013). BLUE CIR EXPERT PANEL MEETING MARCH 18-19, 2013.
- Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced Drug Delivery Reviews, 64, 128-137.
- Aqil, M., et al. (2007). Percutaneous Permeation Enhancement by Terpenes: Mechanistic View. Current Drug Delivery, 4(1), 23-31.
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A Comparative Analysis of Hexadecyl 2-Ethylhexanoate and Other Emollients: A Technical Guide for Formulation Scientists
In the landscape of topical drug delivery and cosmetic formulation, the selection of an emollient is a foundational decision that profoundly influences a product's efficacy, stability, and sensory appeal. This guide offers an in-depth comparative analysis of Hexadecyl 2-ethylhexanoate against a curated selection of widely used emollients: Isopropyl Myristate, Caprylic/Capric Triglyceride, and Dimethicone. Our objective is to provide researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed formulation choices.
The Crucial Role of Emollients in Topical Formulations
Emollients are lipophilic substances that form a thin, pliable film on the skin's surface. This film serves multiple critical functions: it imparts a smooth and soft feel to the skin, enhances skin hydration by reducing transepidermal water loss (TEWL), and can act as a vehicle for active pharmaceutical ingredients (APIs). The physicochemical properties of an emollient, such as its viscosity, polarity, and spreading characteristics, directly dictate the final product's texture, absorption profile, and overall user experience. The judicious selection of an emollient is, therefore, paramount to achieving the desired therapeutic and aesthetic outcomes.
In Focus: Hexadecyl 2-Ethylhexanoate
Hexadecyl 2-ethylhexanoate, also known by its INCI name Cetyl Ethylhexanoate, is a synthetic ester prized for its unique sensory profile. It is the ester of cetyl alcohol and 2-ethylhexanoic acid. This branched-chain ester provides a rich but non-greasy feel, making it a versatile ingredient in a wide array of skincare and cosmetic products, including moisturizers, sunscreens, and color cosmetics.[1] Its ability to offer significant slip and a pleasant after-feel without excessive oiliness is a key driver of its popularity.
Comparative Emollients: A Snapshot
To provide a comprehensive analysis, we have selected three emollients that represent different chemical classes and offer distinct performance characteristics:
-
Isopropyl Myristate (IPM): A fatty acid ester known for its very light, non-oily feel and excellent spreading capabilities.[2] It is often used to reduce the greasiness of heavier oils in a formulation.
-
Caprylic/Capric Triglyceride: A mixed triester derived from coconut oil and glycerin.[3] It is valued for its smooth, non-tacky skin feel and its ability to function as an occlusive agent.[4][5]
-
Dimethicone: A silicone-based polymer that forms a breathable, protective barrier on the skin.[6] It is known for its unique silky feel and its ability to improve the spreadability of formulations.[7]
Physicochemical Properties: The Foundation of Performance
The inherent chemical and physical properties of an emollient are the primary determinants of its performance in a formulation. The following table summarizes key physicochemical parameters for our selected emollients. It is important to note that some values for Hexadecyl 2-ethylhexanoate are estimates found in chemical databases and may vary based on the specific grade and manufacturing process.
| Property | Hexadecyl 2-Ethylhexanoate | Isopropyl Myristate | Caprylic/Capric Triglyceride | Dimethicone (5 cSt) |
| INCI Name | Cetyl Ethylhexanoate | Isopropyl Myristate | Caprylic/Capric Triglyceride | Dimethicone |
| CAS Number | 59130-69-7 | 110-27-0 | 73398-61-5 / 65381-09-1 | 63148-62-9 |
| Molecular Weight ( g/mol ) | 368.64 | 270.45 | ~500 | Variable |
| Density (g/cm³ at 20-25°C) | ~0.85-0.88[1][8] | ~0.85[9] | ~0.946[10] | ~0.918[11] |
| Refractive Index (at 20-25°C) | ~1.444-1.448[1][8] | ~1.432-1.437[12] | ~1.4508[10] | ~1.3970[11] |
| Viscosity (mPa·s or cP at 20-25°C) | Data not readily available | ~6-8[13] | ~25-33[10][14] | 5[11] |
| Surface Tension (mN/m) | Data not readily available | Low | Data not readily available | ~19.7[11] |
Expert Interpretation: The lower viscosity and surface tension of emollients like Isopropyl Myristate and low-viscosity Dimethicone generally correlate with higher spreadability.[11] The higher molecular weight and likely higher viscosity of Caprylic/Capric Triglyceride suggest a more substantive and potentially more occlusive film on the skin. While specific viscosity and surface tension data for Hexadecyl 2-ethylhexanoate are not widely published, its chemical structure suggests properties intermediate to Isopropyl Myristate and Caprylic/Capric Triglyceride, aligning with its characteristic "rich but non-greasy" feel.
Performance Evaluation: Experimental Insights
To objectively compare the performance of these emollients, we will examine three critical parameters: spreadability, occlusivity (as measured by the reduction in Transepidermal Water Loss), and sensory profile.
Spreadability
Spreadability is a measure of how easily an emollient spreads over a surface, which is crucial for achieving an even application of the final product. It is influenced by viscosity, surface tension, and the chemical structure of the emollient.
Experimental Protocol: Measurement of Spreading Area
A standardized and straightforward method to assess spreadability involves measuring the area an emollient covers on a substrate over time.
Caption: Workflow for the in-vitro measurement of emollient spreadability.
Comparative Spreadability Data (Illustrative)
| Emollient | Spreadability Profile | Expected Outcome |
| Hexadecyl 2-ethylhexanoate | Good | Moderate to high spreading area, indicating good slip. |
| Isopropyl Myristate | Excellent | Very high spreading area due to low viscosity and surface tension. |
| Caprylic/Capric Triglyceride | Moderate | Moderate spreading area, reflecting its higher viscosity. |
| Dimethicone (5 cSt) | Excellent | Very high spreading area, characteristic of low-viscosity silicones. |
Occlusivity and Skin Barrier Function
An emollient's ability to form an occlusive barrier on the skin is critical for its moisturizing properties. This is quantified by measuring the reduction in Transepidermal Water Loss (TEWL), which is the rate of water vapor diffusion through the stratum corneum.[9][15]
Experimental Protocol: In-Vitro TEWL Measurement
This protocol utilizes an in-vitro skin model to assess the occlusive properties of emollients.
Caption: Workflow for in-vitro Transepidermal Water Loss (TEWL) measurement.
Comparative Occlusivity Data (Illustrative)
| Emollient | Occlusivity Profile | Expected TEWL Reduction |
| Hexadecyl 2-ethylhexanoate | Moderate | Forms a substantive film, leading to a noticeable reduction in TEWL. |
| Isopropyl Myristate | Low | Forms a very thin film, resulting in a slight reduction in TEWL. |
| Caprylic/Capric Triglyceride | Moderate to High | Provides good occlusion, leading to a significant reduction in TEWL.[5] |
| Dimethicone (5 cSt) | Low to Moderate | Forms a breathable barrier with a moderate reduction in TEWL. |
Sensory Profile
The sensory attributes of an emollient are critical for consumer acceptance and patient compliance. These are typically evaluated by a trained sensory panel.
Experimental Protocol: Sensory Panel Evaluation
A trained panel of assessors evaluates the sensory properties of the neat emollients applied to the skin.
Caption: Workflow for sensory panel evaluation of emollients.
Comparative Sensory Profile (Qualitative Summary)
| Emollient | Key Sensory Attributes |
| Hexadecyl 2-ethylhexanoate | Rich but non-greasy, good slip, soft and smooth after-feel. |
| Isopropyl Myristate | Very light, fast-absorbing, non-oily, silky feel.[2][9] |
| Caprylic/Capric Triglyceride | Smooth, non-tacky, conditioning, forms a light film.[14][16] |
| Dimethicone (5 cSt) | Silky, dry feel, excellent slip, reduces tackiness.[11][17] |
Discussion and Formulation Considerations
The choice between Hexadecyl 2-ethylhexanoate and other emollients depends on the specific goals of the formulation.
-
For a luxurious, moisturizing cream with a sophisticated skin feel, Hexadecyl 2-ethylhexanoate is an excellent choice. Its balance of richness and non-greasiness makes it ideal for facial moisturizers and anti-aging creams where a premium sensory experience is desired.
-
For lightweight lotions, serums, and products where rapid absorption and a non-oily finish are critical, Isopropyl Myristate is a strong candidate. Its high spreadability also makes it suitable for sprayable formulations.
-
When a good balance of emollience, occlusion, and a non-tacky feel is needed, Caprylic/Capric Triglyceride is a versatile option. Its natural origin and good safety profile make it suitable for a wide range of applications, including products for sensitive skin.
-
To achieve a silky, dry-touch finish and improve the spreadability of a formulation, Dimethicone is unparalleled. It is particularly useful in oil-free formulations and for reducing the tackiness of other ingredients.
Conclusion
Hexadecyl 2-ethylhexanoate is a high-performance synthetic ester that offers a unique and desirable sensory profile, positioning it as a valuable tool in the formulator's palette. While it provides a richer feel than Isopropyl Myristate and a less oily character than some triglycerides, its performance must be weighed against the specific requirements of the final product. By understanding the comparative physicochemical properties, performance characteristics, and sensory profiles of these key emollients, formulation scientists can make more strategic and effective decisions in the development of advanced topical products.
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A Comparative Guide to In Vitro Skin Permeation Studies: Evaluating Hexadecyl 2-Ethylhexanoate as a Novel Permeation Enhancer
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting in vitro skin permeation studies, with a specific focus on evaluating the efficacy of "Hexadecyl 2-ethylhexanoate" as a potential skin permeation enhancer. This document will delve into the theoretical underpinnings of skin permeation, provide a detailed experimental protocol, and offer a comparative analysis of Hexadecyl 2-ethylhexanoate against other established permeation enhancers.
Introduction: The Science of Skin Permeation and the Role of Enhancers
The skin, our body's largest organ, serves as a formidable barrier against the external environment. This barrier function is primarily attributed to the outermost layer, the stratum corneum, which is composed of corneocytes embedded in a lipid-rich matrix. While essential for protection, this barrier also poses a significant challenge for the topical and transdermal delivery of therapeutic agents.
To overcome this, formulation scientists often incorporate chemical permeation enhancers. These are compounds that reversibly disrupt the ordered structure of the stratum corneum, thereby increasing the diffusion of drug molecules across the skin. The ideal permeation enhancer is pharmacologically inert, non-toxic, non-irritating, and compatible with the drug and other excipients in the formulation.
Hexadecyl 2-ethylhexanoate , also known as Cetyl Ethylhexanoate, is a synthetic ester widely used in cosmetic and personal care products as an emollient and texture enhancer.[1] Its physicochemical properties, including its lipophilic nature and molecular weight of 368.64 g/mol , suggest its potential to interact with the lipid domains of the stratum corneum and act as a permeation enhancer.[1][2] One study has already indicated that alkyl ethylhexanoates can increase the permeation of indomethacin by enhancing its solubility within the formulation.[3] This guide will provide the methodology to rigorously evaluate this potential.
Foundational Principles of In Vitro Permeation Testing (IVPT)
In vitro permeation testing (IVPT) is a well-established method for assessing the rate and extent of absorption of a substance through the skin.[4][5] It is a crucial tool in the development of topical dermatological products and is recognized by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the Organisation for a Co-operation and Development (OECD).[6][7][8] The standard apparatus for IVPT is the Franz diffusion cell, which consists of a donor chamber, a receptor chamber, and a membrane (excised skin) separating the two.[9][10][11]
The "gold standard" membrane for these studies is excised human skin, as it most accurately reflects the in vivo barrier properties.[4][12] However, due to ethical considerations and availability, other skin models such as porcine skin are often used as a surrogate due to their anatomical and physiological similarities to human skin.[4][13]
Experimental Protocol: A Step-by-Step Guide for Evaluating Hexadecyl 2-Ethylhexanoate
This protocol outlines a robust methodology for an in vitro skin permeation study designed to assess the enhancing effect of Hexadecyl 2-ethylhexanoate on a model active pharmaceutical ingredient (API).
Materials and Equipment
-
Franz Diffusion Cells: Static vertical diffusion cells with a known diffusion area.[14]
-
Excised Human or Porcine Skin: Dermatomed to a thickness of approximately 500 µm.[5]
-
Receptor Solution: Phosphate-buffered saline (PBS) with a suitable solubilizing agent (e.g., polysorbate 80) to maintain sink conditions.
-
Model API: A well-characterized compound with known analytical methods.
-
Hexadecyl 2-ethylhexanoate: Test permeation enhancer.
-
Control Formulation: The model API in a simple vehicle (e.g., propylene glycol).
-
Test Formulation: The model API and Hexadecyl 2-ethylhexanoate in the same vehicle.
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) for quantifying the model API.[11][15][16]
-
Standard Laboratory Equipment: Water bath/circulator, magnetic stirrer, pipettes, syringes, vials, etc.[17]
Experimental Workflow
The following diagram illustrates the key stages of the in vitro skin permeation testing workflow.
Caption: IVPT Experimental Workflow.
Detailed Methodologies
Step 1: Preparation of Skin Membranes
-
Thaw frozen excised skin at room temperature.
-
Cut the skin into sections of appropriate size to fit the Franz diffusion cells.
-
Equilibrate the skin sections in receptor solution for at least 30 minutes prior to mounting.[17]
Step 2: Franz Cell Assembly and Equilibration
-
Clean all Franz cell components thoroughly.[18]
-
Mount the prepared skin membrane between the donor and receptor chambers, ensuring the stratum corneum is facing the donor chamber.[17]
-
Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Place the assembled cells in a water bath set to maintain a skin surface temperature of 32°C.[10]
-
Allow the system to equilibrate with continuous stirring of the receptor solution.
Step 3: Dosing and Sampling
-
Apply a finite dose of the control or test formulation evenly onto the skin surface in the donor chamber.[19]
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.[17]
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.[17]
Step 4: Sample Analysis
-
Analyze the collected samples using a validated HPLC method to determine the concentration of the model API.[16][20][21]
-
The analytical method should be validated for linearity, accuracy, precision, and specificity in the receptor solution matrix.[16][20]
Step 5: Data Analysis
-
Calculate the cumulative amount of the model API permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.[19]
-
The enhancement ratio (ER) can be calculated as the ratio of the steady-state flux from the test formulation (with Hexadecyl 2-ethylhexanoate) to that from the control formulation.
Comparative Analysis: Hexadecyl 2-Ethylhexanoate vs. Other Permeation Enhancers
To provide context for the performance of Hexadecyl 2-ethylhexanoate, it is essential to compare it with other well-established permeation enhancers. The choice of comparator should be based on their mechanism of action and physicochemical properties.
Classes of Chemical Permeation Enhancers
-
Fatty Acid Esters (e.g., Isopropyl Myristate): Similar to Hexadecyl 2-ethylhexanoate, these compounds are lipophilic and are thought to fluidize the lipid bilayers of the stratum corneum.[22]
-
Terpenes (e.g., Limonene, Nerolidol): These compounds are known to disrupt the intercellular lipid packing of the stratum corneum.[23]
-
Solvents (e.g., Transcutol®): These enhancers can increase the solubility of the drug within the stratum corneum.[24][25]
-
Surfactants (e.g., Polysorbates): These can disrupt the lipid structure and also form micelles that can carry the drug through the skin.
-
Urea and Derivatives (e.g., Azone): These compounds interact with the proteins in the corneocytes and disrupt the lipid bilayers.[23][25]
Logical Framework for Comparison
The following diagram outlines the logical relationships in a comparative analysis of permeation enhancers.
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A Comparative Guide to Validated Analytical Methods for Hexadecyl 2-ethylhexanoate
Introduction: The Analytical Imperative for Hexadecyl 2-ethylhexanoate
Hexadecyl 2-ethylhexanoate, also known as cetyl ethylhexanoate or cetyl octanoate, is a widely utilized emollient ester in the pharmaceutical and cosmetic industries, prized for its ability to impart a soft, smooth feel to topical formulations.[1][2] Its chemical structure—a long-chain alcohol (hexadecanol) esterified with a branched-chain carboxylic acid (2-ethylhexanoic acid)—gives it unique physicochemical properties. For researchers, scientists, and drug development professionals, the accurate and precise quantification of this compound is not a trivial pursuit. It is fundamental to ensuring product quality, stability, and performance, as well as for conducting pharmacokinetic and toxicological studies.[3]
This guide provides an in-depth, objective comparison of the principal analytical methodologies for the characterization and quantification of Hexadecyl 2-ethylhexanoate. We will move beyond mere procedural lists to explore the causality behind experimental choices, grounding our discussion in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[4][5][6] The objective is to equip the reader with the critical knowledge to select and implement the most appropriate analytical strategy for their specific application.
Pillar 1: Gas Chromatography (GC) - The Workhorse for Volatile Esters
Gas chromatography is the preeminent technique for the analysis of volatile and thermally stable compounds like Hexadecyl 2-ethylhexanoate.[7] The principle relies on partitioning the analyte between a gaseous mobile phase and a stationary phase within a capillary column. Its high resolving power and sensitivity make it a robust choice for both purity assessment and quantification.
Mechanism & Rationale
The analyte is first vaporized in a heated inlet and swept onto the analytical column by an inert carrier gas (e.g., Helium or Hydrogen). Separation occurs based on the compound's boiling point and its affinity for the stationary phase. For Hexadecyl 2-ethylhexanoate, a non-polar stationary phase (e.g., polydimethylsiloxane) is typically chosen, causing compounds to elute primarily in order of their boiling points.
Coupling with Detectors:
-
Flame Ionization Detector (FID): GC-FID is the gold standard for quantifying organic compounds.[8] After eluting from the column, the analyte is burned in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon atoms. This provides excellent sensitivity and a wide linear range for quantification.
-
Mass Spectrometry (MS): GC-MS provides unparalleled specificity.[9] It couples the separation power of GC with the identification capability of MS. The mass spectrometer bombards the eluting analyte with electrons, causing it to fragment in a reproducible pattern. This "fingerprint" (mass spectrum) allows for definitive identification and can be used to resolve the analyte from co-eluting impurities.[10]
Experimental Protocol: Validated GC-FID/MS Method
This protocol is designed to be a self-validating system, adhering to ICH Q2(R2) guidelines.[5]
1. Sample Preparation:
- Objective: To dissolve the analyte in a suitable volatile solvent and add an internal standard for precise quantification.
- Procedure:
- Accurately weigh approximately 50 mg of the Hexadecyl 2-ethylhexanoate sample into a 10 mL volumetric flask.
- Add 5 mL of a stock solution containing an appropriate internal standard (e.g., Octadecyl octanoate or a similar high-boiling point ester not present in the sample) at a known concentration (e.g., 1 mg/mL). The internal standard corrects for variations in injection volume and instrument response.[8]
- Dissolve and dilute to the mark with a high-purity solvent such as Hexane or Dichloromethane.[11]
- Vortex for 1 minute to ensure homogeneity.
- Transfer an aliquot to a 2 mL autosampler vial.
2. Instrumental Conditions:
- Rationale: The parameters are chosen to ensure good peak shape, resolution from potential impurities (like residual starting materials), and an acceptable run time.
- Parameters:
- GC System: Agilent 6890 or similar.[12]
- Column: DB-1ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) - a non-polar column suitable for high-boiling point esters.[13]
- Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 280°C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.[14]
- Oven Program:
- Initial Temperature: 150°C, hold for 1 minute.
- Ramp: 15°C/min to 320°C.[14]
- Final Hold: Hold at 320°C for 5 minutes.
- Detector (FID): Temperature: 325°C.
- Detector (MS): Transfer line: 280°C; Ion source: 230°C; Electron Energy: 70 eV.[14]
3. Validation Parameters (as per ICH Q2(R2)):
- Specificity: Analyze blank solvent, internal standard solution, and a spiked sample to demonstrate that no interfering peaks are present at the retention times of the analyte and internal standard.
- Linearity: Prepare a series of calibration standards over a range of concentrations (e.g., 0.1 - 10 mg/mL). Plot the peak area ratio (analyte/internal standard) against concentration. The correlation coefficient (r²) should be ≥ 0.999.
- Accuracy: Analyze samples with known concentrations of Hexadecyl 2-ethylhexanoate (e.g., spiked placebo) at three levels. The recovery should be within 98-102%.
- Precision (Repeatability & Intermediate): Perform multiple analyses (n=6) of a single homogenous sample. The relative standard deviation (RSD) should be ≤ 2%.[15] Intermediate precision should be assessed by a different analyst on a different day.
GC Workflow Diagram
Caption: Workflow for GC-based analysis of Hexadecyl 2-ethylhexanoate.
Pillar 2: High-Performance Liquid Chromatography (HPLC) - The Versatile Alternative
While GC is often preferred, HPLC offers a powerful alternative, particularly for formulations where the analyte may be mixed with non-volatile components or for thermally labile compounds.[16]
Mechanism & Rationale
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a non-polar analyte like Hexadecyl 2-ethylhexanoate, Reverse-Phase HPLC (RP-HPLC) is the method of choice. In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., acetonitrile, methanol, water). Hexadecyl 2-ethylhexanoate, being hydrophobic, will be strongly retained on the column and will require a high percentage of organic solvent to elute.
The Detector Challenge: A key challenge for analyzing lipids like Hexadecyl 2-ethylhexanoate with HPLC is detection, as they lack a UV chromophore.[13]
-
Evaporative Light Scattering Detector (ELSD): This is a "universal" detector suitable for non-volatile analytes. The column eluent is nebulized, and the solvent is evaporated, leaving a fine mist of analyte particles. These particles scatter a light beam, and the amount of scattered light is proportional to the mass of the analyte.
-
Charged Aerosol Detector (CAD): Similar to ELSD, but after solvent evaporation, the analyte particles are charged, and the total charge is measured by an electrometer, providing a response that is also proportional to mass.
-
Refractive Index (RI) Detector: This detector measures the change in the refractive index of the eluent as the analyte passes through. It is also a universal detector but is highly sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.
Experimental Protocol: Validated RP-HPLC-ELSD Method
1. Sample Preparation:
- Objective: To dissolve the sample in a solvent compatible with the mobile phase.
- Procedure:
- Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.
- Dissolve and dilute to the mark with a solvent like Tetrahydrofuran (THF) or a 50:50 mixture of Acetonitrile:Isopropanol.
- Vortex for 1 minute.
- Filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial to remove particulates that could damage the HPLC system.
2. Instrumental Conditions:
- Rationale: A C8 or C18 column provides strong retention for the lipophilic analyte. An isocratic mobile phase is used for simplicity and compatibility with detectors like RI, though ELSD/CAD can handle gradients.
- Parameters:
- HPLC System: Agilent 1260 Infinity II or similar.[17]
- Column: Zorbax Eclipse Plus C18 or C8 (4.6 x 150 mm, 5 µm).
- Mobile Phase: Isocratic elution with 100% Acetonitrile or a 95:5 mixture of Acetonitrile:THF.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35°C.
- Injection Volume: 10 µL.
- Detector (ELSD): Nebulizer Temperature: 40°C; Evaporator Temperature: 60°C; Gas Flow (Nitrogen): 1.5 L/min.
3. Validation Parameters:
- Validation would proceed similarly to the GC method, focusing on specificity, linearity (often non-linear for ELSD, requiring a polynomial fit), accuracy, and precision.
HPLC Workflow Diagram
Caption: Workflow for HPLC-based analysis of Hexadecyl 2-ethylhexanoate.
Pillar 3: Nuclear Magnetic Resonance (NMR) - The Gold Standard for Structure
While not a primary tool for routine quantification due to lower sensitivity and higher cost, NMR spectroscopy is unparalleled for definitive structural elucidation and purity assessment. It provides detailed information about the chemical environment of each nucleus (¹H and ¹³C) in the molecule.
-
¹H NMR: Confirms the presence of key functional groups: the ethyl and butyl chains of the 2-ethylhexanoate moiety, the long methylene chain of the hexadecyl group, and the ester linkage. Integration of the proton signals can provide a highly accurate measure of purity against a certified internal standard (quantitative NMR or qNMR).
-
¹³C NMR: Provides a count of the unique carbon atoms in the molecule, confirming the overall carbon skeleton.[18]
For Hexadecyl 2-ethylhexanoate (C24H48O2), NMR can unequivocally confirm the structure and identify impurities that might be structurally similar and difficult to resolve by chromatography.
Comparative Analysis of Analytical Methods
The choice of method is dictated by the analytical objective, sample matrix, and available resources.
| Parameter | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-ELSD/CAD) | Nuclear Magnetic Resonance (NMR) |
| Principle | Partitioning between gas mobile phase and liquid/solid stationary phase. | Partitioning between liquid mobile phase and solid stationary phase. | Nuclear spin transitions in a magnetic field. |
| Specificity | High (GC-FID). Very High (GC-MS) , provides structural information.[10] | Moderate to High. Relies on retention time; may be susceptible to co-elution. | Very High. Provides unambiguous structural confirmation. |
| Sensitivity (LOD/LOQ) | Very High. Typically in the low ppm to ppb range. | High. Typically in the low to mid-ppm range. | Low. Requires µg to mg quantities of material. |
| Linearity | Excellent and wide linear range with FID. | Good, but can be non-linear with ELSD/CAD, requiring specific curve fits. | Excellent for qNMR when using an internal standard. |
| Accuracy & Precision | Excellent. RSDs typically <2%.[15] | Very Good. RSDs typically <3%. | Excellent. Can be a primary ratio method (qNMR). |
| Robustness | High. Well-established technology. | High. Modern systems are very reliable. | Very High. Less susceptible to matrix effects than chromatography. |
| Best For | Purity, assay, and identification of volatile impurities. Gold standard for fatty acid esters.[13] | Quantification in complex, non-volatile matrices; analysis of thermally labile compounds. | Structural elucidation, definitive identification, purity assessment against a standard. |
| Limitations | Requires volatile and thermally stable analytes. | Analyte must be soluble in mobile phase; universal detectors can be less sensitive and linear than UV/FID. | Lower throughput, lower sensitivity, higher instrument cost. |
Conclusion and Recommendations
For the routine quality control, purity testing, and quantitative assay of Hexadecyl 2-ethylhexanoate , Gas Chromatography with Flame Ionization Detection (GC-FID) stands out as the most suitable method. It offers an optimal combination of high sensitivity, wide linear range, precision, and robustness. The use of Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended during method development and for the investigation of unknown impurities, as it provides definitive structural identification.
High-Performance Liquid Chromatography with a universal detector like ELSD or CAD (HPLC-ELSD/CAD) serves as a valuable orthogonal technique. It is particularly advantageous when analyzing the compound within complex, non-volatile formulations (e.g., creams, lotions) where direct injection into a GC is not feasible, or if there is a concern about thermal degradation.
Finally, NMR should be considered the ultimate arbiter for structural confirmation and is the method of choice for certifying reference standards. Its power in providing an unambiguous chemical fingerprint makes it an indispensable tool in research and development settings.
The selection of the appropriate analytical method requires a thorough understanding of the sample, the analytical objective, and the strengths and weaknesses of each technique. By grounding the choice in the principles of scientific integrity and method validation, researchers can ensure the generation of trustworthy and reproducible data.
References
- Thermo Fisher Scientific. (n.d.). Determination of 2-Ethylhexanoic Acid Impurity in Clavulanate.
- National Industrial Chemicals Notification and Assessment Scheme. (2020). Long chain alkyl esters of 2-ethylhexanoic acid: Human health tier II assessment.
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Ghanbarian, S., et al. (2011). Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. ResearchGate. Retrieved from [Link]
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Wegner, K., et al. (2012). Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement. PubMed. Retrieved from [Link]
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European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Retrieved from [Link]
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Eurofins USA. (2024). The Essential Guide to Fatty Acid Analysis. Retrieved from [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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ResearchGate. (n.d.). GC-Mass Spectrum of Hexadecanoic acid, ethyl ester (C:16:2) from carotenoid extract of H. pluvialis. Retrieved from [Link]
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MDPI. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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ACS Publications. (n.d.). Preparation of Fatty Acid Methyl Esters for Gas-Chromatographic Analysis of Marine Lipids: Insight Studies. Retrieved from [Link]
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Scholars Research Library. (n.d.). Gas chromatography and mass spectroscopic determination of phytocompounds. Retrieved from [Link]
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AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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Restek. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]
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Shimadzu. (n.d.). Simple and Accurate Analysis of Extractables from Pharmaceutical Packaging Materials using Headspace GC-MS and Special Mass Spectral Library for Additives. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031230). Retrieved from [Link]
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Asian Journal of Biological Sciences. (n.d.). GC/MS Analysis of Chemical Compounds Soluble in n-Hexane and Petroleum Ether From Trigonella foenum-graecum Seeds. Retrieved from [Link]
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International Journal of Pharmacy and Analytical Research. (2015). A novel method for evaluation of 2-ethylhexanol in octyl stearate by using gas chromatography technique. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectrum of 2-EHO. Retrieved from [Link]
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Journal of Hygienic Engineering and Design. (n.d.). HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Rapid alcoholysis of cyclic esters using metal alkoxides: access to linear lactyllactate-grafted polyglycidol. Retrieved from [Link]
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LCGC International. (2017). Rapid Sample Preparation Followed by a 100% Water Mobile Phase HPLC Analysis for Quantifying Acetamiprid and its N-desmethyl Metabolite, IM-2-1, in Cow's Milk. Retrieved from [Link]
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A Comparative Guide to Enhancing Drug Bioavailability: The Role of Hexadecyl 2-Ethylhexanoate
For researchers, scientists, and professionals in drug development, optimizing the bioavailability of active pharmaceutical ingredients (APIs) is a cornerstone of creating effective therapeutics. This guide provides an in-depth technical comparison of Hexadecyl 2-Ethylhexanoate and other chemical penetration enhancers in improving drug delivery, particularly through the transdermal route. We will delve into the mechanisms of action, present available experimental data, and provide detailed protocols for evaluating these excipients in your own research.
The Challenge of Bioavailability and the Role of Chemical Enhancers
The efficacy of a drug is fundamentally linked to its ability to reach its target site in the body in sufficient concentration. For many promising APIs, poor solubility and low permeability across biological membranes are significant hurdles. Chemical penetration enhancers (CPEs) are excipients designed to reversibly modulate the barrier properties of tissues, such as the stratum corneum of the skin, to improve drug absorption.
The ideal CPE should be potent in its enhancing activity, pharmacologically inert, non-toxic, non-irritating, and compatible with the API and other formulation components. The selection of a suitable CPE is a critical step in the formulation of topical and transdermal drug delivery systems.
Profiling Hexadecyl 2-Ethylhexanoate as a Bioavailability Enhancer
Hexadecyl 2-ethylhexanoate, also known as cetyl 2-ethylhexanoate, is a synthetic ester of cetyl alcohol and 2-ethylhexanoic acid. It is a clear, odorless liquid with a non-oily feel, widely used in cosmetics and personal care products as an emollient and texture enhancer. Its chemical structure and properties, particularly its lipophilicity, suggest its potential as a bioavailability enhancer.
Mechanism of Action
The primary proposed mechanism by which long-chain alkyl esters like hexadecyl 2-ethylhexanoate enhance drug penetration is by increasing the solubility of the drug within the formulation and potentially altering the lipid matrix of the stratum corneum.[1] By acting as a solvent for the API, it can increase the thermodynamic activity of the drug, creating a higher concentration gradient that drives its diffusion into the skin.
Comparative Analysis of Penetration Enhancers
While direct quantitative data for the penetration-enhancing efficacy of hexadecyl 2-ethylhexanoate is not extensively available in peer-reviewed literature, a safety assessment by the Cosmetic Ingredient Review (CIR) Expert Panel noted that alkyl ethylhexanoates, including cetyl ethylhexanoate, were found to increase the permeation rate of the non-steroidal anti-inflammatory drug (NSAID) indomethacin through excised hairless rat skin.[1][2] The report attributes this enhancement to the increased solubility of indomethacin in these esters.[1][2]
To provide a comprehensive comparison, we will evaluate hexadecyl 2-ethylhexanoate (using its close analog, cetyl ethylhexanoate, as a proxy) against other well-characterized chemical penetration enhancers for which quantitative data is available.
| Enhancer Class | Example(s) | Proposed Mechanism(s) of Action | Reported Enhancement Ratio (ER) | Drug(s) Studied | Advantages | Disadvantages |
| Fatty Acid Esters | Hexadecyl 2-Ethylhexanoate (as Cetyl Ethylhexanoate) | Increased drug solubility in the vehicle.[1] | Data not available; qualitative reports of increased permeation.[1] | Indomethacin[1] | Good emollient properties, non-greasy feel, good safety profile in cosmetics. | Lack of extensive quantitative permeation data, potential for skin irritation at high concentrations.[1] |
| Fatty Acids | Oleic Acid | Disruption of the stratum corneum lipid structure.[3] | ~10-fold (with propylene glycol) | Indomethacin[3] | Well-studied, known efficacy. | Can cause skin irritation, potential for lag time in enhancement effect.[4] |
| Alcohols & Glycols | Propylene Glycol, Ethanol | Acts as a co-solvent, can extract lipids from the stratum corneum.[5] | Varies with concentration and co-enhancers. | Aminophylline,[5] Metoprolol Tartrate[6] | Widely used, can act as a solvent for a broad range of drugs. | Can be irritating, high concentrations may be needed.[5] |
| Surfactants | Sodium Lauryl Sulfate | Disruption of corneocytes and interaction with keratin filaments.[5] | Varies | Aminophylline[5] | Can be potent enhancers. | High potential for skin irritation.[5] |
Enhancement Ratio (ER) is the factor by which the drug's flux is increased in the presence of the enhancer compared to the control (without enhancer).
Experimental Protocols for Evaluating Bioavailability Enhancement
To rigorously assess the efficacy of hexadecyl 2-ethylhexanoate or any other CPE, a well-designed in vitro permeation study is essential. The Franz diffusion cell is the most commonly used apparatus for this purpose.
In Vitro Skin Permeation Study using a Franz Diffusion Cell
Objective: To quantify the permeation of a model drug through a skin membrane from a formulation containing a penetration enhancer.
Materials:
-
Franz diffusion cells
-
Excised human or animal (e.g., porcine) skin
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Test formulation (with enhancer)
-
Control formulation (without enhancer)
-
High-performance liquid chromatography (HPLC) system for drug quantification
-
Magnetic stirrer and stir bars
-
Water bath for temperature control
Methodology:
-
Skin Preparation:
-
Thaw frozen excised skin at room temperature.
-
Carefully remove any subcutaneous fat.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
-
Franz Cell Assembly:
-
Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber.
-
Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor chamber.
-
Place the assembled cells in a water bath maintained at 37°C to achieve a skin surface temperature of approximately 32°C.
-
-
Dosing and Sampling:
-
Apply a precise amount of the test or control formulation to the skin surface in the donor chamber.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor chamber.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
-
Sample Analysis:
-
Analyze the drug concentration in the collected samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the linear portion of the plot (μg/cm²/h).
-
Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the drug concentration in the donor formulation.
-
Calculate the Enhancement Ratio (ER) by dividing the flux of the drug from the test formulation by the flux from the control formulation.
-
Visualizing the Process: Experimental Workflow
Caption: Workflow for an in vitro skin permeation study.
The Causality Behind Experimental Choices
-
Choice of Skin Model: Human cadaver skin is the gold standard for in vitro permeation studies as it is the most relevant model. However, due to ethical and availability issues, porcine (pig) ear skin is often used as a surrogate due to its similar thickness, hair follicle density, and lipid composition to human skin.
-
Receptor Solution: The receptor solution should maintain sink conditions, meaning the concentration of the drug in the receptor fluid should not exceed 10% of its saturation solubility. This ensures that the rate of permeation is not limited by the drug's solubility in the receptor phase. For poorly water-soluble drugs, co-solvents or surfactants may be added to the receptor solution.
-
Temperature: The skin surface temperature is maintained at 32°C to mimic physiological conditions.
Conclusion and Future Perspectives
Hexadecyl 2-ethylhexanoate presents itself as a promising excipient for enhancing the bioavailability of topically delivered drugs, primarily through its action as a solubilizing agent. Its favorable safety profile, established through extensive use in the cosmetics industry, makes it an attractive candidate for pharmaceutical formulations.
However, the current body of publicly available, quantitative data on its permeation-enhancing efficacy is limited. Further research, including direct comparative studies against established enhancers like oleic acid and propylene glycol, is necessary to fully elucidate its potential and define its optimal use in drug delivery. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations. As the demand for effective and safe topical and transdermal therapies grows, a deeper understanding of the mechanisms and efficacy of novel enhancers like hexadecyl 2-ethylhexanoate will be crucial for advancing the field of drug development.
References
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Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. (2013). International Journal of Toxicology, 32(1_suppl), 5S-16S. [Link]
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Moghimipour, E., Salimi, A., & Leis, F. (2014). Effects of Various Penetration Enhancers on Penetration of Aminophylline Through Shed Snake Skin. Jundishapur Journal of Natural Pharmaceutical Products, 9(1), 1-7. [Link]
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Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. (2012). Cosmetic Ingredient Review. [Link]
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PubChem. (n.d.). Hexadecyl 2-ethylhexanoate. National Center for Biotechnology Information. Retrieved from [Link]
- Fujii, M., Shiozawa, K., Henmi, T., & Matsumoto, M. (1996). Skin permeation of indomethacin from gel formed by fatty-acid ester and phospholipid. International Journal of Pharmaceutics, 137(1), 117-124.
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Markovic, M., Zur, M., Fine-Shamir, N., & Dahan, A. (2020). Segmental-Dependent Solubility and Permeability as Key Factors Guiding Controlled Release Drug Product Development. Pharmaceutics, 12(3), 273. [Link]
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Liu, P., & Wong, T. T. (2011). Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship. The AAPS Journal, 13(4), 570–579. [Link]
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Salimi, A., Moghimipour, E., & Rahmani, F. (2014). Effects of the Various Solvents on the In vitro Permeability of Indomethacin through Whole Abdominal Rat Skin. Annual Research & Review in Biology, 4(24), 4059-4074. [Link]
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Vávrová, K., Kovaříková, P., & Kopečná, M. (2021). N-Alkylmorpholines: Potent Dermal and Transdermal Skin Permeation Enhancers. Pharmaceutics, 14(1), 46. [Link]
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Sanka, K., & Pragada, R. R. (2012). Investigation on in vitro dissolution rate enhancement of indomethacin by using a novel carrier sucrose fatty acid ester. DARU Journal of Pharmaceutical Sciences, 20(1), 69. [Link]
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Raut, S. V., Kulkarni, P. V., Sreedevi, T., & Ramya, D. (2013). Lecithin organogel: A unique micellar system for the delivery of bioactive agents in the treatment of skin aging. ResearchGate. [Link]
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Polat, B. E., & Blankschtein, D. (2023). Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier. Pharmaceutics, 15(12), 2730. [Link]
-
Szymański, E., Szekalska, M., & Winnicka, K. (2022). Evaluation of the In Vitro Permeation Parameters of Topical Diclofenac Sodium from Transdermal Pentravan® Products and Hydrogel Celugel Through Human Skin. Pharmaceutics, 14(12), 2788. [Link]
-
Lim, J. H., & Kim, Y. P. (2021). Chemical Permeation Enhancers for Topically-Applied Vitamin C and Its Derivatives: A Systematic Review. Pharmaceutics, 13(10), 1715. [Link]
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Ataman Kimya. (n.d.). CETYL ETHYLHEXANOATE. [Link]
-
Fujii, M., & Matsumoto, M. (2012). Application of Hydrogenated Soya Lecithin in Solid Dispersion and Oily Gel, and the Study of Skin-Applied Formulations. ResearchGate. [Link]
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Green, P. G. (1990). Alkyl esters as skin permeation enhancers for indomethacin. Journal of controlled release, 11(1-3), 299-304. [Link]
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Barakat, N., & Fouad, E. (2008). Enhancement of skin permeation and anti-inflammatory effect of indomethacin using microemulsion. Asian Journal of Pharmaceutics (AJP), 2(3). [Link]
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Australian Government Department of Health. (2019). Long chain alkyl esters of 2-ethylhexanoic acid: Human health tier II assessment. [Link]
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Bhatt, D. C., & Patel, M. M. (2008). In Vitro Percutaneous Absorption Enhancement of Metoprolol Tartrate through Porcine Skin using Propylene Glycol and Fatty Acids. Journal of Global Pharma Technology, 1(1), 53-60. [Link]
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Fiume, M. M., Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., ... & Andersen, F. A. (2012). Safety Assessment of Alkyl Esters as Used in Cosmetics. ResearchGate. [Link]
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A Comparative Guide to Purity Validation of Hexadecyl 2-Ethylhexanoate: Titrimetric vs. Chromatographic Approaches
Introduction: The Imperative of Purity in High-Performance Emollients
Hexadecyl 2-ethylhexanoate (CAS No. 59130-69-7), also known as cetyl ethylhexanoate, is a versatile ester widely employed in the cosmetic, personal care, and pharmaceutical industries.[1][2] Its popularity stems from its excellent emollient properties, imparting a soft, non-greasy feel to skin and hair formulations like moisturizers, sunscreens, and lipsticks.[1][3] For researchers and drug development professionals, the purity of this excipient is not a trivial matter. It is fundamental to final product stability, safety, and performance. Impurities, such as residual starting materials (2-ethylhexanoic acid or hexadecanol) or by-products from synthesis, can compromise product quality and potentially lead to skin irritation.
This guide provides an in-depth comparison of two principal methods for validating the purity of Hexadecyl 2-ethylhexanoate: the classical saponification titration and the modern, high-specificity approach of Gas Chromatography with Flame Ionization Detection (GC-FID). We will explore the causality behind the experimental choices for each method, present detailed protocols, and offer a data-driven comparison to guide researchers in selecting the optimal technique for their application.
The Classical Workhorse: Purity by Saponification Titration
Titration remains a cornerstone of chemical analysis due to its low cost, robustness, and reliance on fundamental stoichiometric principles. For an ester like Hexadecyl 2-ethylhexanoate, purity is assessed by determining its Saponification Value (SV), which is the number of milligrams of potassium hydroxide (KOH) required to hydrolyze one gram of the ester.[4] A higher purity corresponds to a saponification value closer to the theoretical maximum.
Principle of Saponification and Back-Titration
The core of the method is the saponification reaction, where the ester is hydrolyzed by a strong base (ethanolic KOH) under heat to form the corresponding alcohol (hexadecanol) and the potassium salt of the carboxylic acid (potassium 2-ethylhexanoate).
-
C₂₄H₄₈O₂ + KOH → C₁₆H₃₃OH + C₈H₁₅O₂K
Because this reaction can be slow at room temperature, it is driven to completion by heating (refluxing) with a precisely known excess of KOH. The amount of unreacted KOH is then determined by a "back-titration" with a standardized acid, typically hydrochloric acid (HCl).[5][6] A blank titration, containing all reagents except the sample, is crucial to account for any alkali consumed by the solvent or glassware.[5] The difference between the blank and sample titrations reveals the exact amount of KOH consumed by the ester.
Experimental Protocol: Saponification Value Determination (Based on ASTM D94/D5558)[8][9][10][11]
Reagents:
-
0.5 M Ethanolic Potassium Hydroxide (KOH): Dissolve ~35 g of KOH in 20 mL of deionized water and make up to 1 L with 95% ethanol.[4] Allow to stand for 24 hours and decant the clear supernatant. Standardize against potassium hydrogen phthalate (KHP).
-
0.5 M Hydrochloric Acid (HCl): Standardized volumetric solution.
-
Phenolphthalein Indicator Solution: 1% in 95% ethanol.
-
Solvent: Toluene or a Xylene/Butanone mixture.
Procedure:
-
Sample Preparation: Accurately weigh approximately 4-5 g of Hexadecyl 2-ethylhexanoate into a 250 mL Erlenmeyer flask.
-
Solubilization: Add 50 mL of the chosen solvent to dissolve the sample.
-
Saponification: Using a pipette, add exactly 50.0 mL of the standardized 0.5 M ethanolic KOH solution to the flask.
-
Blank Preparation: Prepare a blank flask containing 50 mL of solvent and exactly 50.0 mL of the same 0.5 M ethanolic KOH solution.
-
Reflux: Attach reflux condensers to both flasks and heat in a water bath or on a heating mantle, maintaining a gentle boil for 60 minutes to ensure complete saponification.[7]
-
Cooling: After reflux, allow the flasks to cool to room temperature.
-
Titration: Add 3-4 drops of phenolphthalein indicator to each flask. Titrate the excess KOH with standardized 0.5 M HCl until the pink color just disappears. Record the volume of HCl used for both the sample (V_sample) and the blank (V_blank).
Calculation of Purity:
-
Calculate Saponification Value (SV):
-
SV (mg KOH/g) = [ (V_blank - V_sample) × M_HCl × 56.1 ] / Weight_sample (g)
-
Where:
-
M_HCl is the molarity of the HCl solution.
-
56.1 is the molecular weight of KOH ( g/mol ).
-
-
-
Calculate % Purity:
-
Theoretical SV = (56.1 g/mol × 1000 mg/g) / 368.64 g/mol = 152.18 mg KOH/g
-
% Purity = (Measured SV / Theoretical SV) × 100
-
Workflow for Saponification Titration
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A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for Hexadecyl 2-ethylhexanoate
This guide provides an in-depth, objective cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Hexadecyl 2-ethylhexanoate. As an emollient ester integral to cosmetic and pharmaceutical formulations, the accurate and reliable quantification of this compound is paramount for quality control and product efficacy.[1][2] We will move beyond procedural lists to explore the causality behind methodological choices, grounding our protocols in established regulatory frameworks to ensure scientific integrity.
The Analyte: Understanding Hexadecyl 2-ethylhexanoate
Hexadecyl 2-ethylhexanoate (C24H48O2) is a long-chain, branched fatty acid ester.[3][4] Its significant non-polar character and high boiling point are the primary physicochemical properties that dictate the selection of an appropriate analytical strategy.[1][3] The absence of a strong chromophore in its structure presents a detection challenge for traditional HPLC methods, while its volatility makes it a suitable candidate for GC analysis.
High-Performance Liquid Chromatography (HPLC): A Strategy for Non-Volatile Analysis
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds.[5] For a non-polar analyte like Hexadecyl 2-ethylhexanoate, Reversed-Phase (RP) chromatography is the logical approach.
Causality of HPLC Method Design
-
Separation Mode: In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Hydrophobic analytes like our target ester interact strongly with the stationary phase.[6] Elution is achieved by increasing the concentration of a non-polar organic solvent in the mobile phase (gradient elution), which progressively weakens the analyte-stationary phase interaction.[6][7]
-
Column Choice: A C18 column is the workhorse for RP-HPLC due to its strong hydrophobicity, providing the necessary retention for non-polar compounds.[6][8]
-
Detection: The molecule lacks a UV-absorbing chromophore, rendering standard UV-Vis detectors ineffective. Therefore, a universal detector is required. An Evaporative Light Scattering Detector (ELSD) is an excellent choice, as it can detect any non-volatile analyte by nebulizing the eluent, evaporating the mobile phase, and measuring the light scattered by the remaining solid analyte particles.[9]
Detailed HPLC-ELSD Experimental Protocol
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and ELSD.
Chromatographic Conditions:
| Parameter | Value | Rationale |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm | Standard for retaining non-polar analytes. |
| Mobile Phase A | Water | The polar component of the mobile phase system. |
| Mobile Phase B | Acetonitrile | A strong, non-polar organic solvent for eluting the analyte. |
| Gradient Elution | 80% B to 100% B over 15 min | A gradient is essential to elute the highly retained, non-polar ester with good peak shape and in a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry. |
| Injection Volume | 10 µL | A standard volume to avoid column overloading. |
| ELSD Nebulizer Temp | 40 °C | Optimized to facilitate efficient nebulization. |
| ELSD Evaporator Temp | 50 °C | Set to ensure complete evaporation of the mobile phase without degrading the analyte. |
| ELSD Gas Flow | 1.5 SLM (N₂) | Adjusted for optimal droplet formation and evaporation. |
Sample Preparation:
-
Accurately weigh and dissolve the sample in Acetonitrile to create a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS combines the powerful separation capabilities of gas chromatography with the unparalleled specificity of mass spectrometry.[5] It is ideally suited for analyzing volatile and thermally stable compounds.[10]
Causality of GC-MS Method Design
-
Separation Principle: In GC, a vaporized sample is transported by an inert carrier gas through a capillary column. Separation occurs based on the analyte's boiling point and its interaction with the stationary phase coated on the column walls. Hexadecyl 2-ethylhexanoate is sufficiently volatile for this technique.
-
Derivatization—Is it Necessary? For free fatty acids, derivatization to fatty acid methyl esters (FAMEs) is common to increase volatility and improve peak shape.[11][12] However, since Hexadecyl 2-ethylhexanoate is already an ester with low polarity, direct analysis is feasible and preferable, as it simplifies the workflow and avoids potential side reactions.
-
Column Choice: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is ideal. It separates compounds primarily based on their boiling points, which is effective for a homologous series of esters.[13]
-
Detection: Mass spectrometry provides definitive identification based on the analyte's mass spectrum (its molecular fragmentation pattern) and highly sensitive quantification using Selected Ion Monitoring (SIM), where only specific ion fragments characteristic of the analyte are monitored.[10][14]
Detailed GC-MS Experimental Protocol
Instrumentation:
-
Gas chromatograph with an autosampler, coupled to a mass spectrometer (e.g., single quadrupole).
Chromatographic & MS Conditions:
| Parameter | Value | Rationale |
|---|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A robust, low-polarity column suitable for general-purpose analysis of volatile compounds.[13] |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert gas standard for GC-MS. |
| Injector Temperature | 280 °C | Ensures rapid and complete vaporization of the high-boiling point analyte. |
| Injection Mode | 1 µL, Split (50:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | 150 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) | The temperature ramp is necessary to elute the analyte in a reasonable time. |
| MS Transfer Line | 290 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 50-500) for identification; SIM for quantification | Full scan confirms identity; SIM mode significantly enhances sensitivity for trace-level quantification. |
Sample Preparation:
-
Accurately weigh and dissolve the sample in a volatile, non-polar solvent like Hexane or Dichloromethane to create a stock solution (e.g., 1 mg/mL).[15]
-
Prepare calibration standards by serial dilution of the stock solution.
-
Transfer solutions to GC vials for analysis.
Cross-Validation: Ensuring Method Concordance
Cross-validation is the process of comparing results from two different analytical methods to ensure they are comparable and reliable.[16][17] This is critical when methods might be used interchangeably or in different laboratories. The validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH).[18][19][20][21]
Validation Parameters & Acceptance Criteria
The core validation parameters to be assessed are defined by the ICH Q2(R2) and FDA guidelines.[19][21][22][23][24]
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[19][23]
-
Linearity: A direct proportional relationship between analyte concentration and the method's response.[19]
-
Accuracy: The closeness of the measured value to the true value, expressed as percent recovery.[19][23]
-
Precision: The degree of agreement among individual test results, expressed as the Relative Standard Deviation (%RSD).[23]
-
Limit of Quantitation (LOQ): The lowest concentration of analyte that can be measured with acceptable accuracy and precision.[25]
-
Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.[25]
Sources
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- 11. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
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- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 25. intuitionlabs.ai [intuitionlabs.ai]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Hexadecyl 2-ethylhexanoate
Introduction: Hexadecyl 2-ethylhexanoate (CAS No. 59130-69-7), commonly known as cetyl ethylhexanoate or cetyl octanoate, is a widely used emollient in cosmetic and pharmaceutical formulations.[1][2] Its prevalence in research and development settings necessitates a clear, scientifically grounded protocol for its disposal. This guide provides drug development professionals, researchers, and scientists with a comprehensive, step-by-step methodology for the safe and compliant disposal of Hexadecyl 2-ethylhexanoate, moving beyond mere procedural lists to explain the critical reasoning behind each action. Our objective is to ensure the safety of laboratory personnel and maintain environmental stewardship.
Part 1: Core Hazard Assessment and Risk Mitigation
Before handling any chemical waste, a thorough understanding of its hazard profile is paramount. This assessment directly informs the handling, segregation, and disposal procedures required.
Causality of Hazards: The primary risks associated with Hexadecyl 2-ethylhexanoate stem from its physical and chemical properties. It is a combustible liquid, meaning it can burn at high temperatures, and it is a skin and eye irritant.[3][4] While not acutely toxic, its immiscibility with water and potential harm to aquatic organisms necessitate that it be kept out of waterways.[5][6][7]
Table 1: Hazard Profile of Hexadecyl 2-ethylhexanoate
| Hazard Category | Description | Rationale for Disposal Protocol |
| Physical Hazard | Combustible Liquid.[3] Flash Point: >194°C.[5] | Waste must be stored away from heat, sparks, and open flames.[3][8][9] |
| Health Hazard | Causes skin and eye irritation.[3][8] May be harmful if swallowed.[3] | Requires the use of appropriate Personal Protective Equipment (PPE) during handling and disposal to prevent contact. |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects.[6][7] Insoluble in water.[5] | Prohibits disposal down drains or into sewer systems to prevent environmental contamination.[5][10] |
| Reactivity | Stable under normal conditions.[5] Incompatible with strong acids, bases, and oxidizing agents.[5][6][9] | Mandates segregation from incompatible waste streams to prevent dangerous chemical reactions. |
Part 2: Personal Protective Equipment (PPE) - A Self-Validating Safety System
The use of correct PPE is a non-negotiable aspect of chemical handling that forms a self-validating system of protection. Each component is chosen to counter a specific hazard identified in Part 1.
-
Eye Protection : Wear safety glasses with side shields or goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[10]
-
Rationale : Protects against splashes that can cause serious eye irritation.[3]
-
-
Hand Protection : Handle with chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.
-
Body Protection : Wear a lab coat or impervious clothing to protect the skin.
-
Rationale : Minimizes the risk of skin exposure from spills or splashes.[10]
-
-
Respiratory Protection : Generally not required in well-ventilated areas. If vapors or mists are generated, use a NIOSH/MSHA-approved respirator.[5][6]
-
Rationale : Protects the respiratory tract from irritation.
-
Part 3: Step-by-Step Disposal Protocol
This protocol is designed to guide the user from the point of waste generation to its final, compliant disposal.
Step 1: Immediate Waste Segregation at the Source
-
Designate a Waste Container : Use a clearly labeled, dedicated container for Hexadecyl 2-ethylhexanoate waste. The container must be made of a chemically compatible material (e.g., high-density polyethylene) and have a tightly sealing lid.
-
Label Correctly : The label must clearly state "Waste Hexadecyl 2-ethylhexanoate" and include appropriate hazard symbols.
-
Segregate Waste Types :
-
Liquid Waste : Collect unused or waste Hexadecyl 2-ethylhexanoate directly into the designated liquid waste container.
-
Solid Waste : Collect contaminated materials (e.g., pipette tips, gloves, absorbent pads) in a separate, clearly labeled solid waste container.
-
Rationale : Segregation is crucial. Do not mix this waste with incompatible materials like strong acids or bases.[5] This prevents potentially hazardous reactions and ensures the waste stream is correctly profiled by the disposal facility.
-
Step 2: Spill Management
In the event of a spill, immediate and correct action is required to prevent exposure and environmental release.
-
Ensure Safety : Ensure the area is well-ventilated and remove all ignition sources.[4][8]
-
Contain the Spill : Dike the spill to prevent it from spreading or entering drains.[8]
-
Absorb the Material : Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or a commercial chemical sorbent.[7][8]
-
Collect the Waste : Carefully sweep or scoop the absorbed material into a suitable container for disposal.[5][11] Label this container as "Spill Debris containing Hexadecyl 2-ethylhexanoate."
-
Clean the Area : Decontaminate the spill area thoroughly.
Step 3: On-Site Storage
-
Storage Location : Store waste containers in a designated, well-ventilated, and cool secondary containment area.[3][5]
-
Container Integrity : Keep containers tightly closed when not in use.[3][7]
-
Regulatory Compliance : Adhere to institutional and regulatory limits on the volume of waste that can be accumulated and the time it can be stored on-site.
Step 4: Final Disposal Pathway
-
Engage a Licensed Contractor : The final and most critical step is to arrange for the collection and disposal of the waste by a licensed, professional hazardous waste disposal company.[3][5][7][12]
-
Rationale : This is the cornerstone of a self-validating disposal system. Professional contractors are equipped to handle, transport, and dispose of chemical waste in accordance with all local, state, and federal regulations, typically via controlled high-temperature incineration.[5] They provide documentation that validates the proper disposal of the waste.
-
-
Do Not Dispose On-Site : Under no circumstances should Hexadecyl 2-ethylhexanoate be discharged into sewers, drains, or the environment.[5][10] This material is not regulated as a hazardous waste by the RCRA, but this does not permit indiscriminate disposal.[5]
Step 5: Empty Container Management
-
Decontaminate : Triple-rinse the empty container with a suitable solvent (e.g., ethanol or isopropanol). The rinsate must be collected and disposed of as hazardous waste along with the liquid Hexadecyl 2-ethylhexanoate.
-
Render Unusable : After decontamination, puncture the container to prevent unauthorized reuse.[10]
-
Dispose or Recycle : The cleaned and punctured container can then be offered for recycling or disposed of as regular solid waste, in accordance with institutional policies.[10]
Part 4: Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Hexadecyl 2-ethylhexanoate.
Caption: Disposal workflow for Hexadecyl 2-ethylhexanoate waste.
References
-
Material Safety Data Sheet . The Herbarie. Available at: [Link]
-
Material Safety Data Sheet . Kao Chemicals. Available at: [Link]
-
CETEARYL ETHYLHEXANOATE Safety Data Sheet . Acme-Hardesty. Available at: [Link]
-
SDS: Cetearyl ethylhexanoate (and) isopropyl myristate . MakingCosmetics. Available at: [Link]
-
CETYL ETHYLHEXANOATE . Ataman Kimya. Available at: [Link]
-
HEXADECYL 2-ETHYLHEXANOATE (CAS 59130-69-7) . lookchem. Available at: [Link]
-
Cetearyl Ethylhexanoate - SAFETY DATA SHEET . Avena Lab. Available at: [Link]
-
Hexadecyl 2-ethylhexanoate | CAS#:59130-69-7 . Chemsrc. Available at: [Link]
-
EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. Available at: [Link]
-
Lead 2-ethylhexanoate,4408E-3,2024/12/18 - Safety Data Sheet . GHS. Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations . US EPA. Available at: [Link]
-
Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics . Cosmetic Ingredient Review. Available at: [Link]
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A Senior Application Scientist's Guide to Handling Hexadecyl 2-Ethylhexanoate
Welcome, researchers and innovators. In our shared pursuit of scientific advancement, the foundational principle of safety is non-negotiable. This guide provides essential, field-proven safety protocols for handling Hexadecyl 2-ethylhexanoate (CAS 59130-69-7). My objective is to move beyond mere compliance and instill a deep, causal understanding of why these procedures are critical. Hexadecyl 2-ethylhexanoate, commonly used as an emollient in cosmetic and pharmaceutical formulations, is characterized by a low hazard profile.[1][2] However, disciplined laboratory practice is paramount to ensure personnel safety and data integrity. This guide is built upon the U.S. Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan (CHP) to minimize chemical exposure.[3][4]
Hazard Assessment: Understanding the Risk Profile
A thorough risk assessment is the cornerstone of any safety protocol. Based on available Safety Data Sheets (SDS), Hexadecyl 2-ethylhexanoate does not meet the criteria for classification as a hazardous substance under the Globally Harmonized System (GHS).[5] Most data sheets show no hazard pictograms and use no signal word.[5]
-
Primary Health Hazards: The primary risk associated with this compound is mild skin irritation upon prolonged or repeated contact.[2][6] Exposure may also aggravate pre-existing skin, eye, or respiratory conditions.[2]
-
Routes of Exposure: The most probable routes of occupational exposure are dermal (skin) and ocular (eye) contact. Inhalation is a minimal risk unless the material is heated or aerosolized.
-
Physical Hazards: This compound is a combustible liquid with a high flash point, typically above 190°C, meaning it does not present a significant fire hazard under standard laboratory conditions.[1] However, it should be kept away from open flames and high heat sources.[6][7]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process dictated by the specific experimental context. The following protocol is designed to provide a robust barrier against the identified risks of Hexadecyl 2-ethylhexanoate.
PPE Selection Framework
The following diagram outlines the decision-making process for selecting appropriate PPE based on the nature of the task.
Caption: PPE Selection Workflow for Hexadecyl 2-ethylhexanoate.
Detailed PPE Specifications
-
Eye and Face Protection:
-
Standard Use: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work.
-
Splash Hazard: When transferring larger volumes or performing vigorous mixing, upgrade to chemical splash goggles to ensure a complete seal around the eyes.[8] OSHA's eye and face protection regulations (29 CFR 1910.133) underscore the necessity of this precaution.[9]
-
-
Skin Protection:
-
Hand Protection: Nitrile gloves are the standard recommendation for incidental contact. They provide sufficient protection against the mild irritancy of this ester and prevent contamination of your experiment.[8] Always inspect gloves for tears or punctures before use and dispose of them properly after handling the chemical.
-
Body Protection: A standard, long-sleeved laboratory coat is required to protect skin and clothing from accidental splashes.[10] For large-scale operations, a chemical-resistant apron made of polyethylene can provide an additional layer of protection.[10]
-
-
Respiratory Protection:
-
Under normal laboratory conditions with adequate ventilation, respiratory protection is not required.[9] The low volatility of Hexadecyl 2-ethylhexanoate minimizes the risk of inhalation.
-
If you are working in a poorly ventilated area or are intentionally creating an aerosol or mist, operations should be moved to a certified chemical fume hood.[4]
-
Operational and Disposal Plans
Effective safety extends beyond PPE to include your workspace and waste management procedures.
Engineering Controls and Work Practices
-
Ventilation: Always handle this chemical in a well-ventilated area.[6] A fume hood is generally not necessary but is prudent if the substance is heated or aerosolized.
-
Hygiene: Adhere to good industrial hygiene and safety practices.[9] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6] Do not eat, drink, or smoke in designated laboratory areas.
-
Storage: Store Hexadecyl 2-ethylhexanoate in tightly sealed containers in a cool, dry, and well-ventilated location.[7] Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.
Spill and Emergency Procedures
| Scenario | First Aid Response | Spill Cleanup Protocol |
| Skin Contact | Wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation develops or persists, seek medical attention.[5][6] | Wear appropriate PPE (gloves, safety glasses/goggles, lab coat). Contain the spill using an inert absorbent material like sand or vermiculite.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[5][7] | Prevent the spill from entering drains or waterways. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] | Scoop the absorbed material into a suitable, labeled container for disposal. |
| Inhalation | Move the person to fresh air. If breathing becomes difficult, seek medical attention.[5] | Clean the affected area thoroughly once the spill is removed. |
Disposal Plan
Chemical waste disposal is strictly regulated.
-
All waste material containing Hexadecyl 2-ethylhexanoate must be disposed of in accordance with federal, state, and local regulations.[9]
-
Collect waste in clearly labeled, sealed containers.
-
Do not discharge into sewers or waterways.
-
Arrange for disposal through a licensed and approved waste disposal company.
By integrating these protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- HEXADECYL 2-ETHYLHEXANOATE (cas 59130-69-7) SDS/MSDS download - Guidechem. [URL: https://www.guidechem.com/products/59130-69-7.html]
- OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog. [URL: https://www.absorbentsonline.
- 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. [URL: https://www.mastercontrol.
- Laboratory Safety Guidance - OSHA. [URL: https://www.osha.
- Chemical Resistant Protective Gear | R.S. Hughes. [URL: https://www.rshughes.com/c/Personal-Protective-Equipment-PPE-Apparel/Protective-Clothing/Chemical-Resistant-Protective-Gear/pc/1010/1011/1054.html]
- Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene | GTPE. [URL: https://pe.gatech.
- Preventing Exposure to Hazardous Chemicals in Laboratories - Oregon OSHA. [URL: https://osha.oregon.
- Material Safety Data Sheet - Cosmetic Specialties. [URL: https://cosmeticspecialties.
- SAFETY DATA SHEET - TCI Chemicals. [URL: https://www.tcichemicals.com/JP/en/assets/sds/E0404_JP_EN.pdf]
- Cas 59130-69-7,HEXADECYL 2-ETHYLHEXANOATE | lookchem. [URL: https://www.lookchem.com/cas-591/59130-69-7.html]
- Understanding Solvents and PPE for Chemical Safety. [URL: https://www.mcrsafety.com/blog/solvents]
- Personal Protective Equipment (PPE) - CHEMM. [URL: https://chemm.hhs.gov/ppe.htm]
- Personal Protective Equipment | US EPA. [URL: https://www.epa.gov/emergency-response/personal-protective-equipment]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sdsitems/SDS19766893.pdf]
- Hexadecyl 2-ethylhexanoate | CAS#:59130-69-7 | Chemsrc. [URL: https://www.chemsrc.com/en/cas/59130-69-7_839077.html]
- 59130-69-7(HEXADECYL 2-ETHYLHEXANOATE) Product Description - ChemicalBook. [URL: https://www.chemicalbook.com/ProductDesc_EN_CB6444866.htm]
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- Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment. [URL: https://www.industrialchemicals.gov.au/sites/default/files/Hexanoic%20acid%2C%202-ethyl-%2C%202-ethylhexyl%20ester_Human%20health%20tier%20II%20assessment.pdf]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
